3-Formyl-4-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-formyl-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPDMPNTUUASKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673886 | |
| Record name | (3-Formyl-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106869-99-1 | |
| Record name | (3-Formyl-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Formyl-4-methylphenylboronic acid (CAS No. 1106869-99-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methylphenylboronic acid, registered under CAS number 1106869-99-1, is a versatile bifunctional organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive aldehyde (formyl) group and a boronic acid moiety on a methylated phenyl ring, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in modern drug discovery and development. Boronic acids, as a class of compounds, are recognized for their stability, low toxicity, and diverse reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1106869-99-1 | Multiple Chemical Suppliers |
| Molecular Formula | C₈H₉BO₃ | PubChem |
| Molecular Weight | 163.97 g/mol | PubChem |
| Appearance | Solid (typically a powder) | General knowledge |
| Solubility | Generally soluble in many organic solvents; sparingly soluble in water.[2] | Analogy to similar compounds |
| Stability | Stable under normal conditions. May form dimers or trimetric anhydrides. Prone to protodeboronation under certain conditions, a common side reaction in Suzuki couplings.[2] | Analogy to similar compounds |
Synthesis of this compound
The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent derived from an aryl halide with a trialkyl borate ester, followed by acidic hydrolysis. A plausible and commonly employed synthetic route starts from 5-bromo-2-methylbenzaldehyde.
General Synthetic Pathway:
The synthesis can be conceptualized in the following two main steps:
-
Formation of an Organometallic Intermediate: The aryl bromide (5-bromo-2-methylbenzaldehyde) is reacted with a strong base or a metal to form a more reactive organometallic species. Common methods include the formation of a Grignard reagent (using magnesium) or an organolithium reagent (using an organolithium base like n-butyllithium).
-
Borylation and Hydrolysis: The organometallic intermediate then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is subsequently hydrolyzed, typically with an aqueous acid, to yield the final this compound.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on established methods for analogous compounds and should be optimized for specific laboratory conditions.[3]
-
Preparation of the Organolithium Reagent:
-
To a solution of 5-bromo-2-methylbenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cooled to -78 °C, is slowly added n-butyllithium (1.1 equivalents).
-
The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the organolithium species. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Borylation:
-
To the cooled solution of the organolithium reagent, triisopropyl borate (1.2 equivalents) is added dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
The reaction is quenched by the slow addition of an aqueous solution of a weak acid (e.g., 1 M HCl or saturated ammonium chloride) at 0 °C.
-
The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel to afford pure this compound.
-
Key Applications in Research and Development
The dual functionality of this compound makes it a powerful tool in the synthesis of a wide range of organic molecules, particularly in the construction of biaryl structures and other complex scaffolds relevant to drug discovery.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][4] this compound is an excellent substrate for these reactions.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
The presence of the formyl group allows for further synthetic manipulations of the resulting biaryl product. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination, providing access to a diverse array of derivatives from a single coupling product. The methyl group can also influence the electronic properties and steric hindrance of the molecule, which can be advantageous in tuning the properties of the final compound.
Role in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are increasingly being incorporated into drug candidates due to their unique chemical properties.[5] They can act as reversible covalent inhibitors of serine proteases, a class of enzymes implicated in a variety of diseases. The boron atom can form a stable, yet reversible, covalent bond with the hydroxyl group of the active site serine residue.
While specific applications of this compound in marketed drugs are not yet established, it serves as a valuable building block for the synthesis of compound libraries for high-throughput screening. The ability to generate diverse biaryl structures through Suzuki-Miyaura coupling, followed by derivatization of the formyl group, makes it an attractive starting material for lead optimization in drug discovery programs.[1] The substitution pattern on the phenyl ring can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Minimize dust generation.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for the most up-to-date and comprehensive safety information.
Conclusion
This compound is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for its use in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, while also providing a handle for subsequent functional group transformations. As the demand for novel and complex small molecules in drug discovery continues to grow, the utility of versatile building blocks like this compound is expected to increase, making it an important compound in the toolbox of synthetic and medicinal chemists.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
- MIT Technology Licensing Office. Boron-Containing Pharmacophore.
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules. 2023;28(15):5843.
- PubChem. 3-Formylphenylboronic acid.
- PubChem. 4-Formyl-2-methylphenylboronic acid.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. 4-Formylphenylboronic acid.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J Org Chem. 2024;89(23):16195–16202.
- Chem Help ASAP. Suzuki cross-coupling reaction. YouTube.
Sources
Core Molecular Profile of 3-Formyl-4-methylphenylboronic Acid
An In-Depth Technical Guide to 3-Formyl-4-methylphenylboronic Acid: Properties, Synthesis, and Application in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of this compound, a versatile bifunctional building block essential for advanced chemical synthesis. The core focus is its application in drug discovery and development, with a detailed exploration of its physicochemical properties, synthesis, and role in palladium-catalyzed cross-coupling reactions. This document serves as a critical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent's unique structural features for the synthesis of complex molecular architectures and novel pharmaceutical agents. We delve into the causality behind experimental protocols, emphasizing scientific integrity and providing actionable, field-proven insights.
This compound, also systematically named (4-methyl-3-formylphenyl)boronic acid, is an organoboron compound distinguished by its trifunctional nature. The phenyl ring is substituted with a boronic acid group (-B(OH)₂), a formyl group (-CHO), and a methyl group (-CH₃). This strategic arrangement of functional groups makes it an exceptionally valuable intermediate in organic synthesis, particularly for constructing biaryl scaffolds and other complex molecules central to medicinal chemistry.[1] The boronic acid moiety is a cornerstone for Suzuki-Miyaura cross-coupling reactions, while the aldehyde provides a reactive handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and condensations.
The calculated molecular weight of this compound based on its molecular formula, C₈H₉BO₃, is 163.97 g/mol .[2]
Table 1: Physicochemical and Safety Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉BO₃ | PubChem[2][3] |
| Molecular Weight | 163.97 g/mol | PubChem[2] |
| Monoisotopic Mass | 164.0644743 Da | PubChem[2][3] |
| CAS Number | 1106869-99-1; 398151-59-2 | ECHEMI, CROCHEM[4] |
| Appearance | White to off-white solid/powder | ChemicalBook[5] |
| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere. | BLD Pharm, ECHEMI[4][6] |
| Key Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335) | PubChem[2] |
Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially upon dehydration. This phenomenon can complicate purification and analysis. Therefore, proper storage in a dry environment is critical to maintain the compound's integrity.[7]
Synthesis and Purification Strategies
The synthesis of substituted arylboronic acids like this compound typically originates from the corresponding haloaromatic precursor.[7][8] The most common and scalable approach involves the formation of an organometallic intermediate followed by quenching with a borate ester.
Causality in the Synthetic Pathway:
-
Starting Material Selection: The synthesis begins with a brominated and protected aldehyde, such as 2-bromo-5-(diethoxymethyl)toluene. The bromine atom is the leaving group for metallation, and the aldehyde is protected as an acetal to prevent its reaction with the highly nucleophilic organometallic intermediate that will be formed.[7]
-
Organometallic Intermediate Formation: The aryl bromide is reacted with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) to perform a lithium-halogen exchange, or with magnesium to form a Grignard reagent.[7][9] This step inverts the polarity of the carbon atom, transforming it from an electrophilic site to a potent nucleophile.
-
Borylation: The generated organolithium or Grignard reagent is then reacted with a trialkyl borate, such as triisopropyl borate or tri-n-butyl borate.[8][9] The electrophilic boron atom is attacked by the nucleophilic aryl species, forming a boronate ester intermediate.
-
Hydrolysis (Workup): An acidic aqueous workup serves a dual purpose. It hydrolyzes the boronate ester to yield the final boronic acid and simultaneously removes the acetal protecting group to regenerate the formyl functionality.[7]
Caption: A generalized workflow for the synthesis of arylboronic acids.
Purification is typically achieved by recrystallization or by washing the crude product with a non-polar solvent like n-hexane to remove organic impurities.[9] Purity is assessed using techniques like HPLC and NMR spectroscopy.
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow
The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][10] This reaction is a workhorse in the pharmaceutical industry for synthesizing biaryl compounds, which are prevalent motifs in many drug molecules.[11]
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10]
The Catalytic Cycle Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[11]
-
Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species [-B(OH)₃]⁻.[12] This species transfers its organic group (the 3-formyl-4-methylphenyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to restart the cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through clear checkpoints for reaction monitoring and characterization.
Objective: To synthesize 4'-methyl-3'-formyl-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
This compound (1.0 equiv.)
-
4-Bromobenzonitrile (1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (ligand, 0.04 equiv.)
-
Potassium carbonate (K₂CO₃, 3.0 equiv.)
-
Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromobenzonitrile, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst and SPhos ligand. The choice of ligand is crucial; phosphine ligands like SPhos are effective for coupling challenging substrates.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe. The biphasic condition helps to dissolve both the organic reagents and the inorganic base.[13]
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): After 2-4 hours, take a small aliquot from the organic layer. Spot it on a TLC plate and elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The disappearance of the starting aryl bromide (visualized under UV light) indicates reaction progression. LC-MS analysis can provide more definitive confirmation of product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization (Final Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Significance and Broader Applications in Drug Discovery
The incorporation of a boronic acid group into molecules has become a powerful strategy in medicinal chemistry.[14] Boron-containing compounds have unique electronic properties, including an empty p-orbital that allows them to act as Lewis acids and form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases.[15]
This property is the basis for the mechanism of action of several FDA-approved drugs:[16][17]
-
Bortezomib (Velcade®): A dipeptidyl boronic acid used to treat multiple myeloma by inhibiting the 26S proteasome.[16][17]
-
Ixazomib (Ninlaro®): An oral proteasome inhibitor, also for multiple myeloma.[16][17]
-
Vaborbactam (Vabomere®): A cyclic boronic acid that acts as a β-lactamase inhibitor, restoring the efficacy of antibiotics against resistant bacteria.[15][16]
This compound serves as a key starting material for synthesizing analogues of these drugs or entirely new chemical entities. Its bifunctional nature allows for the initial Suzuki coupling to build a core scaffold, followed by elaboration of the formyl group to introduce diversity and modulate pharmacological properties. The development of novel synthetic methods, such as decarboxylative borylation, continues to expand the accessibility and diversity of boronic acid building blocks for drug discovery programs.[18]
Handling, Storage, and Safety
Proper handling and storage are paramount for ensuring the reagent's quality and the safety of laboratory personnel.
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[4] In case of skin contact, wash thoroughly with water.
-
Storage: Store the container tightly sealed in a cool, dry, and dark place.[4] To prevent degradation via dehydration to the boroxine trimer, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Safety: The compound is classified as a skin, eye, and respiratory irritant.[2] Refer to the Safety Data Sheet (SDS) for complete hazard information before use.[4]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular architects in the field of drug discovery. Its defined molecular weight of 163.97 g/mol is foundational, but its true value lies in the synthetic versatility afforded by its unique combination of reactive functional groups. A thorough understanding of its properties, synthesis, and application in robust protocols like the Suzuki-Miyaura coupling empowers researchers to design and construct novel therapeutics with greater efficiency and precision. As the landscape of medicinal chemistry evolves, the demand for such sophisticated and versatile building blocks will undoubtedly continue to grow.
References
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Wikipedia. (2023, November 13). 4-Formylphenylboronic acid.
- PubChem. (n.d.). 4-formyl-3-methylphenylboronic acid.
- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
- Boron Molecular. (n.d.). Buy 3-Formyl-4-methoxyphenylboronic acid.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubChem. (n.d.). 4-Formyl-2-methylphenylboronic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ferreira, I. C. F. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Drug Discovery & Development. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs.
- Li, Y., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112298.
- Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(18), 5462.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3375.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Formyl-2-methylphenylboronic acid | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-formyl-3-methylphenylboronic acid (C8H9BO3) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8 [chemicalbook.com]
- 6. 121124-97-8|3-Formyl-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
3-Formyl-4-methylphenylboronic acid structure and conformation
An In-Depth Technical Guide to the Structure and Conformation of 3-Formyl-4-methylphenylboronic Acid
Abstract
This compound is a versatile trifunctional organic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique architecture, featuring a boronic acid, a formyl group, and a methyl group on a phenyl ring, offers three distinct points for chemical modification. The boronic acid moiety is a cornerstone for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategically positioned formyl group serves as a reactive handle for a plethora of transformations, enabling the construction of complex molecular scaffolds. This guide provides an in-depth analysis of the molecule's structure, conformational preferences, and the interplay between its functional groups. We will explore theoretical and experimental approaches to understanding its conformation, provide detailed protocols for its synthesis and characterization, and discuss its reactivity and applications, particularly in the context of modern drug discovery.
Introduction
The ascent of boronic acids as indispensable tools in organic synthesis has revolutionized the way chemists approach the construction of complex molecules.[1] Among these, substituted phenylboronic acids are prized for their stability, functional group tolerance, and predictable reactivity in cross-coupling reactions.[2] this compound emerges as a particularly valuable reagent. It is not merely a participant in C-C bond formation but a multifaceted scaffold. The presence of the formyl (aldehyde) group at the 3-position and a methyl group at the 4-position imparts a unique electronic and steric profile, influencing its reactivity and conformational behavior.
The primary utility of the boronic acid group is its participation in the Suzuki-Miyaura coupling, a reaction that forges carbon-carbon bonds with exceptional reliability and scope.[3][4] Simultaneously, the aldehyde functionality offers a gateway for subsequent derivatization through reactions such as reductive amination, Wittig olefination, and aldol condensations. This bifunctional nature allows for a modular and convergent approach to synthesizing libraries of complex compounds, a strategy highly sought after in pharmaceutical research for lead discovery and optimization.[5] This guide aims to provide a comprehensive technical overview for scientists leveraging this powerful building block.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a central benzene ring. By convention, the boronic acid [-B(OH)₂] group is attached to carbon 1. The formyl [-CHO] group is located at the meta position (carbon 3), and the methyl [-CH₃] group is at the para position (carbon 4).
graph "3_Formyl_4_methylphenylboronic_acid_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Benzene Ring Nodes
C1 [pos="0,1.5!", label="C"];
C2 [pos="-1.3,0.75!", label="C"];
C3 [pos="-1.3,-0.75!", label="C"];
C4 [pos="0,-1.5!", label="C"];
C5 [pos="1.3,-0.75!", label="C"];
C6 [pos="1.3,0.75!", label="C"];
// Substituent Nodes
B [pos="0,3!", label="B"];
O1 [pos="-1,3.8!", label="OH"];
O2 [pos="1,3.8!", label="OH"];
C_formyl [pos="-2.6,-1.5!", label="C"];
H_formyl [pos="-3.2,-0.9!", label="H"];
O_formyl [pos="-3.2,-2.1!", label="O"];
C_methyl [pos="0,-3!", label="CH₃"];
// Benzene Ring Edges
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Substituent Edges
C1 -- B;
B -- O1;
B -- O2;
C3 -- C_formyl;
C_formyl -- H_formyl;
C_formyl -- O_formyl [style=dashed]; // Represents double bond
C4 -- C_methyl;
// Invisible nodes and edges for double bond representation
node [shape=point, width=0, height=0];
p1 [pos="-2.75,-1.65!"];
p2 [pos="-3.05,-1.95!"];
C_formyl -- p1 [style=invis];
p1 -- p2 [style=invis];
p2 -- O_formyl [style=invis];
edge [style=solid];
p1 -- p2 [label=""];
}
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety precautions.
-
Protection: To a solution of 2-bromo-5-methylbenzaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed. Cool, neutralize with aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the protected bromo-acetal.
-
Borylation: Dissolve the bromo-acetal (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes. Add triisopropyl borate (1.5 eq) dropwise, again maintaining the low temperature. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl. Stir vigorously for 2-4 hours to ensure complete hydrolysis of both the borate ester and the acetal protecting group. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Detailed Experimental Protocol: Characterization
-
¹H NMR Spectroscopy: Dissolve a ~5 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Signals: A singlet for the aldehydic proton (~9.8-10.0 ppm), a singlet for the boronic acid protons (a broad peak, ~8.0-8.5 ppm), a set of multiplets or distinct signals for the three aromatic protons (~7.5-8.0 ppm), and a singlet for the methyl protons (~2.3-2.5 ppm).
-
¹³C NMR Spectroscopy: Using the same sample, acquire a ¹³C spectrum.
-
Expected Signals: A signal for the aldehyde carbonyl carbon (~190-195 ppm), multiple signals for the aromatic carbons (~120-140 ppm, the carbon attached to boron may be broad or unobserved), and a signal for the methyl carbon (~20-22 ppm).
-
Mass Spectrometry (MS): Analyze a dilute solution via ESI-MS.
-
Expected Ion: In negative ion mode, observe [M-H]⁻. In positive ion mode, observe [M+H]⁺ or [M+Na]⁺. The measured mass should correspond to the calculated exact mass of the molecule (C₈H₉BO₃).
Reactivity and Applications in Drug Development
The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups.
The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid is an excellent coupling partner for aryl, heteroaryl, or vinyl halides and triflates. [3]This reaction is fundamental to the synthesis of biaryl structures, which are prevalent in pharmaceuticals.
Sample Protocol: Suzuki Coupling
-
To a flask, add this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture (e.g., by bubbling N₂ through it) and heat to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Derivatization via the Formyl Group
The aldehyde is a versatile electrophile. This allows for the introduction of diverse functional groups and the extension of the molecular framework after a Suzuki coupling has been performed, or vice-versa.
-
Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH(OAc)₃) forms a C-N bond, providing access to a wide range of substituted benzylamines. This is one of the most common reactions in medicinal chemistry for exploring structure-activity relationships.
-
Wittig Reaction: Reaction with a phosphonium ylide converts the aldehyde into an alkene, enabling the formation of stilbene-like structures or the installation of vinyl linkers.
-
Nucleophilic Addition: Grignard reagents or organolithiums can add to the aldehyde to form secondary alcohols, providing a new stereocenter and a site for further functionalization.
Conclusion
This compound is a high-value, strategic building block for chemical synthesis. Its structure is characterized by a largely planar conformation stabilized by intermolecular hydrogen bonding in the solid state. The true power of this reagent is unlocked by the synergistic interplay of its functional groups: the boronic acid for robust carbon-carbon bond formation and the formyl group for versatile derivatization. For researchers and scientists in drug development, a thorough understanding of its structure, conformation, and reactivity is essential for designing efficient synthetic routes to novel and complex molecular targets. The self-validating protocols for its synthesis and application outlined in this guide provide a reliable framework for its successful implementation in the laboratory.
References
- F.A. Santos, et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3679058/
[10][19][20]2. Bock, C. W., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4163013/
[11]3. Karabacak, M., et al. (2016). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. URL: https://www.longdom.org/open-access/the-quantum-mechanical-computations-of-the-conformational-structural-electronic-and-spectroscopic-properties-of-3cyanophenylboronic-acid-2161-0401-1000214.pdf
[12]4. Wikipedia. Formylation. URL: https://en.wikipedia.org/wiki/Formylation
[21]5. ChemicalBook. 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/87199-16-4_1HNMR.htm
[17]6. Wikipedia. 4-Formylphenylboronic acid. URL: https://en.wikipedia.org/wiki/4-Formylphenylboronic_acid
[22]7. PubChem. 4-formyl-3-methylphenylboronic acid (C8H9BO3). URL: https://pubchem.ncbi.nlm.nih.gov/compound/22341466
[7]8. Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids. URL: https://patents.google.com/patent/US6420597B2/en
[23]9. ResearchGate. 3-Formylphenylboronic acid | Request PDF. URL: https://www.researchgate.net/publication/23113197_3-Formylphenylboronic_acid
[13]10. Zheng, C., et al. (2001). Crystal structure of 4-methylphenylboronic acid, C7H9BO2. Zeitschrift für Kristallographie - New Crystal Structures. URL: https://www.degruyter.com/document/doi/10.1524/ncrs.2001.216.3.341/html
[24]11. ChemicalBook. 3-Formyl-4-methoxyphenylboronic acid. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5431633_EN.htm
[8]12. ECHEMI. This compound SDS. URL: https://www.echemi.com/sds/3-formyl-4-methylphenylboronic-acid-cas1106869-99-1.html
[6]13. NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. URL: https://www.inno-pharmchem.com/news/the-chemistry-of-4-formylphenylboronic-acid-synthesis-properties-and-applications-for-suppliers-34812677.html
[5]14. Wikipedia. Suzuki reaction. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
[3]15. Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. URL: https://myers.chemistry.harvard.edu/files/myers/files/suzuki.pdf
[25]16. Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4339412/
[2]17. Ningbo Green Chemical Co., Ltd. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. URL: https://www.greenchem-china.com/news/mastering-suzuki-coupling-a-guide-to-4-methylphenylboronic-acid-56149174.html
[4]18. Pschierer, S., et al. (2013). Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3546252/
[26]19. ChemicalBook. 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/87199-17-5_1HNMR.htm
[18]20. Al-Bayati, F. A. H., & Al-Amiery, A. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7278853/
[1]21. Fronczek, F. R., et al. (2001). Space-Group Revision for 4-Formylphenylboronic Acid. PDXScholar. URL: https://pdxscholar.library.pdx.edu/chem_fac/65/
[16]22. SMPDB. N-Formyl-L-methionine Pathway Description. URL: https://smpdb.ca/view/SMP0000305
[27]23. Wikipedia. X-ray crystallography. URL: https://en.wikipedia.org/wiki/X-ray_crystallography
[14]24. Giglione, C., et al. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going?. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8978119/
[28]25. Wikipedia. N-Formylmethionine. URL: https://en.wikipedia.org/wiki/N-Formylmethionine
[29]26. Snell, E. H., et al. (1998). x Ray crystallography. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1129529/
[15]27. Biosynth. 4-Methylphenylboronic acid. URL: https://www.biosynth.com/p/B-6010/4-methylphenylboronic-acid-contains-varying-amounts-of-anhydries-5720-05-8
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 3-Formyl-4-methylphenylboronic Acid
Introduction: The Significance of 3-Formyl-4-methylphenylboronic Acid in Modern Chemistry
This compound is a bifunctional organoboron compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique structure, featuring both a reactive formyl group and a versatile boronic acid moiety, allows for sequential and diverse chemical transformations. This dual functionality makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional organic materials. The strategic positioning of the formyl and methyl groups on the phenyl ring further imparts specific steric and electronic properties, influencing the reactivity and ultimate characteristics of the resulting derivatives. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.
Strategic Approaches to Synthesis
The synthesis of this compound primarily revolves around two core strategies: the borylation of a pre-functionalized aromatic ring or the formylation of a pre-existing arylboronic acid. The choice of strategy is often dictated by the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups. This guide will delve into the most prevalent and effective methods, providing a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Pathway 1: Borylation of a Protected 3-Bromo-6-methylbenzaldehyde Derivative
A common and reliable route to this compound involves the borylation of a halogenated precursor, typically 3-bromo-6-methylbenzaldehyde. A critical consideration in this pathway is the protection of the reactive aldehyde group to prevent unwanted side reactions during the metal-halogen exchange and subsequent borylation steps.
The Crucial Role of Aldehyde Protection
The aldehyde functionality is susceptible to nucleophilic attack by the organometallic intermediates (Grignard or organolithium reagents) generated during the borylation sequence. To circumvent this, the aldehyde is temporarily converted into a less reactive functional group, such as an acetal. This is a standard procedure in organic synthesis where a starting material like 4-bromobenzaldehyde has its aldehyde group protected by acetalization before forming a Grignard reagent.[1]
Lithiation-Borylation: A Powerful C-B Bond Forming Strategy
The lithiation-borylation sequence is a widely employed method for the synthesis of arylboronic acids.[2][3] This process involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures to form an aryllithium intermediate. This highly reactive species is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate or trimethyl borate, to form the corresponding boronic ester. Subsequent acidic hydrolysis then yields the desired boronic acid. This method has been successfully applied to the synthesis of various substituted phenylboronic acids.[4]
A general representation of this pathway is outlined below:
Figure 1: Lithiation-Borylation Pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Acetal Protection of 3-Bromo-6-methylbenzaldehyde
-
To a solution of 3-bromo-6-methylbenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Step 2: Lithiation and Borylation
-
Dissolve the protected aldehyde in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium species.
-
Add triisopropyl borate dropwise to the reaction mixture, again maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.
-
Stir the mixture vigorously for several hours to facilitate both the hydrolysis of the boronic ester and the deprotection of the acetal.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Pathway 2: Palladium-Catalyzed Formylation of 4-Methyl-3-(dihydroxyboryl)benzaldehyde Precursors
An alternative strategy involves the introduction of the formyl group onto a pre-existing arylboronic acid derivative. Palladium-catalyzed formylation reactions have gained prominence due to their mild reaction conditions and broad functional group tolerance.[5][6][7][8]
The Power of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of formylation, a palladium catalyst facilitates the introduction of a formyl group (-CHO) from a suitable carbon monoxide (CO) source onto an aryl halide or triflate.[9] Recent advancements have led to the development of methods that utilize safer and more convenient CO surrogates, such as isocyanides.[5][7][8]
This approach would start from a suitable precursor like 3-bromo-4-methylphenylboronic acid or its corresponding ester. The formylation would then be carried out in the presence of a palladium catalyst, a suitable ligand, a base, and a formylating agent.
Figure 2: Palladium-Catalyzed Formylation Pathway.
Key Considerations for Palladium-Catalyzed Formylation
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphine-based ligands like JohnPhos) is crucial for reaction efficiency.
-
Formylating Agent: While carbon monoxide gas can be used, modern methods often employ safer alternatives. A notable example is the use of tert-butyl isocyanide in the presence of a hydride source like triethylsilane (Et₃SiH).[5][7][8]
-
Reaction Conditions: Optimization of solvent, base, and temperature is essential to achieve high yields and minimize side reactions.
Other Synthetic Considerations
-
Organocatalytic Formylation: Recent research has explored organocatalytic methods for the formylation of boronic acids using reagents like glyoxylic acid.[10][11] These methods offer a transition-metal-free alternative, which can be advantageous in certain applications.
-
Purification: Formylphenylboronic acids can be challenging to purify due to their tendency to form cyclic anhydrides (boroxines). A patented process describes a purification method involving dissolution in a basic aqueous solution followed by precipitation with acid, which can yield highly pure products.[12]
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| Lithiation-Borylation | 3-Bromo-6-methylbenzaldehyde | n-BuLi, Trialkyl borate | High yields, well-established methodology. | Requires cryogenic temperatures, moisture-sensitive reagents, and protection/deprotection steps. |
| Palladium-Catalyzed Formylation | 3-Bromo-4-methylphenylboronic acid derivative | Palladium catalyst, Ligand, Formylating agent | Milder reaction conditions, broader functional group tolerance. | Cost of palladium catalyst and ligands, potential for metal contamination in the final product. |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The classical lithiation-borylation of a protected halo-aldehyde remains a robust and high-yielding method, albeit with the requirement for stringent anhydrous and low-temperature conditions. In contrast, modern palladium-catalyzed formylation techniques offer milder conditions and greater functional group compatibility, making them an attractive alternative, particularly for complex substrate synthesis. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, purity, cost, and available laboratory infrastructure. As a key intermediate, the continued development of efficient and scalable syntheses for this compound will undoubtedly fuel further innovation in drug discovery and materials science.
References
- Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
- Jiang, X., Wang, J.-M., Zhang, Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495.
- Li, Y., Wang, Z., Zhao, Y., & Zhang, Y. (2015). Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. RSC Advances, 5(100), 82353–82356.
- Mager, M., & Beller, M. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. Organometallics, 27(22), 5897–5904.
- Nöth, H., & Sze, S. N. (1990). Beiträge zur Chemie des Bors, 204. Synthese und Charakterisierung von 4-Formylphenylboronsäure und deren Derivaten. Chemische Berichte, 123(9), 1841–1843.
- Santarsiere, A., Funicello, M., Lupattelli, P., & Chiummiento, L. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistryOpen, 12(10), e202300138.
- Schlosser, M. (1995). Organometallics in Synthesis: A Manual. Wiley.
- Schoevaars, A. M., Kruizinga, W. H., Zijlstra, R. W. J., Veldman, N., Spek, A. L., & Feringa, B. L. (1997). A General and Efficient Method for the Preparation of Arylboronic Acids. The Journal of Organic Chemistry, 62(14), 4943–4946.
- Thomas, S. P., French, R. M., Jheengut, V., & Aggarwal, V. K. (2009). Homologation and Alkylation of Boronic Esters and Boranes by 1,2-Metallate Rearrangement of Boron Ate Complexes. The Chemical Record, 9(1), 24–39.
- Tilstam, U., & Weinmann, H. (2002). A Process for Preparing Highly Pure Formylphenylboronic Acids. U.S. Patent No. 6,420,597 B2. Washington, DC: U.S.
- Wikipedia contributors. (2023, December 12). 4-Formylphenylboronic acid. In Wikipedia, The Free Encyclopedia.
- Wu, J., Zhang, Y., Yang, J., & Xu, H. (2023). Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H2O2. The Journal of Organic Chemistry, 88(20), 14459–14467.
Sources
- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 6. Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide. | Semantic Scholar [semanticscholar.org]
- 9. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 11. researchgate.net [researchgate.net]
- 12. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
Introduction: The Significance of 3-Formyl-4-methylphenylboronic Acid
An In-depth Technical Guide to the Synthesis of 3-Formyl-4-methylphenylboronic Acid
This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key building block in contemporary drug discovery and materials science. The methodologies detailed herein are grounded in established organometallic principles and are designed to offer researchers a robust framework for efficient and high-purity synthesis.
Arylboronic acids are indispensable tools in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The title compound, this compound, is a bifunctional molecule featuring both a nucleophilic boronic acid moiety and an electrophilic aldehyde. This unique combination allows for sequential, selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. Its application spans the development of novel pharmaceuticals, agrochemicals, and advanced materials.
Strategic Approaches to Synthesis: A Tale of Two Metals
The synthesis of arylboronic acids, including this compound, predominantly relies on the borylation of an organometallic intermediate derived from a corresponding aryl halide. The two most common and reliable strategies involve the formation of either an organolithium or a Grignard reagent. The choice between these routes often depends on factors such as the availability of starting materials, desired reaction scale, and tolerance of other functional groups.
A critical consideration in the synthesis of formyl-substituted phenylboronic acids is the reactivity of the aldehyde group. This group is incompatible with the highly nucleophilic organometallic intermediates. Therefore, a protection-deprotection strategy is mandatory. The aldehyde is typically converted to an acetal, which is stable under the reaction conditions and can be readily hydrolyzed back to the aldehyde in the final step.[2]
The Grignard Approach: A Classic and Robust Method
The Grignard-based synthesis is a well-established and scalable method.[2] The general workflow involves the formation of an arylmagnesium halide (Grignard reagent) from an aryl bromide, which then reacts with a trialkyl borate ester.
Diagram 1: Grignard-based Synthesis Workflow
A schematic representation of the Grignard-based synthetic route.
The Organolithium Approach: High Reactivity and Yields
The use of an organolithium intermediate, typically generated via lithium-halogen exchange with an organolithium reagent like n-butyllithium, offers a highly efficient alternative.[2][3] This method is often faster and can proceed at very low temperatures, which can be advantageous for substrates with sensitive functional groups.
Diagram 2: Organolithium-based Synthesis Workflow
A schematic representation of the organolithium-based synthetic route.
Experimental Protocols
The following protocols are adapted from established procedures for analogous formylphenylboronic acids and are optimized for the synthesis of this compound.[2][3][4]
Starting Material: 3-Bromo-4-methylbenzaldehyde
The logical starting material for this synthesis is 3-bromo-4-methylbenzaldehyde. This can be sourced commercially or synthesized from 4-methylbenzaldehyde via electrophilic aromatic bromination.
Protocol 1: Acetal Protection of 3-Bromo-4-methylbenzaldehyde
Objective: To protect the reactive aldehyde functionality as a 1,3-dioxolane acetal.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 3-Bromo-4-methylbenzaldehyde | 199.04 | 20.0 g | 0.10 |
| Ethylene glycol | 62.07 | 9.3 g (8.4 mL) | 0.15 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.19 g | 0.001 |
| Toluene | - | 200 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-bromo-4-methylbenzaldehyde, ethylene glycol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 1.8 mL).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-bromo-4-methylphenyl)-1,3-dioxolane as an oil, which can be used in the next step without further purification.
Protocol 2: Synthesis via Organolithium Intermediate
Objective: To synthesize this compound via a lithium-halogen exchange followed by borylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 2-(3-Bromo-4-methylphenyl)-1,3-dioxolane | 243.10 | 24.3 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Triisopropyl borate | 188.08 | 28.2 g (33.6 mL) | 0.15 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| 2 M Hydrochloric acid | - | As needed | - |
Procedure:
-
Dissolve 2-(3-bromo-4-methylphenyl)-1,3-dioxolane in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
In a separate flask, dissolve triisopropyl borate in anhydrous THF and cool to -78 °C.
-
Transfer the organolithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 1-2.
-
Stir the mixture vigorously for 2-4 hours to ensure complete hydrolysis of both the boronic ester and the acetal.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to yield this compound as a white solid.
Causality and Experimental Insights
-
Choice of Halide: Bromides are often preferred over chlorides for both Grignard and organolithium formation due to their higher reactivity.[2]
-
Temperature Control: The formation of the organolithium reagent is highly exothermic and must be performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the reagent or reaction with the solvent.[3]
-
Borate Ester: Triisopropyl borate is frequently used in lithium-based syntheses as it is less prone to forming ate complexes compared to trimethyl borate, potentially leading to higher yields.[2]
-
Hydrolysis: Acidic workup is crucial for two reasons: it protonates the boronate ester to form the boronic acid, and it cleaves the acetal protecting group to regenerate the formyl functionality.[2]
-
Purification: Crude formylphenylboronic acids can be purified by dissolving them in a basic aqueous solution (pH 8-11), filtering off insoluble organic impurities, and then re-precipitating the pure boronic acid by acidification.[3]
Conclusion
The synthesis of this compound is readily achievable through well-established organometallic methodologies. The key to a successful synthesis lies in the effective protection of the aldehyde group and careful control of reaction conditions during the formation and borylation of the organometallic intermediate. Both the Grignard and organolithium routes are viable, with the latter often providing higher yields for this class of compounds. This guide provides a solid foundation for researchers to produce this valuable synthetic building block with high purity and in good yield.
References
- Process for preparing highly pure formylphenylboronic acids.
- 4-Formylphenylboronic acid. Wikipedia.
- Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
- Method for producing formylphenylboronic acids.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
Sources
A Technical Guide to the Chemical Stability and Reactivity of 3-Formyl-4-methylphenylboronic Acid
Introduction
3-Formyl-4-methylphenylboronic acid is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis and drug discovery. Its unique structure, featuring a boronic acid moiety ortho to a methyl group and meta to a formyl group, offers a rich landscape for chemical transformations. This guide provides an in-depth analysis of the chemical stability and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the delicate balance of its stability under various conditions and delve into its utility in key synthetic reactions, supported by mechanistic insights and practical protocols.
Chemical Stability: A Foundation for Reliable Synthesis
The stability of a reagent is paramount for its successful application in synthesis, ensuring reproducibility and predictable outcomes. While boronic acids are generally stable solids, their stability can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.
General Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound. It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoiding contact with skin and eyes and preventing the formation of dust and aerosols are essential safety precautions.[1]
Thermal, pH, Photochemical, and Oxidative Stability
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, we can infer its stability profile based on the known behavior of substituted arylboronic acids.
Thermal Stability: Arylboronic acids are generally crystalline solids with relatively high melting points, indicating good thermal stability under normal storage and reaction conditions. However, prolonged exposure to high temperatures can lead to decomposition.
pH Stability: The stability of arylboronic acids is significantly influenced by pH. Acidic conditions can promote protodeboronation, the cleavage of the C-B bond, which is a common side reaction in Suzuki-Miyaura couplings.[2] Conversely, basic conditions are often required for activating the boronic acid in cross-coupling reactions. The electron-withdrawing nature of the formyl group in this compound can influence the pKa of the boronic acid and its susceptibility to pH-dependent degradation.
Photostability: Drug molecules and reagents that can absorb light at wavelengths of 320 nm or higher are at risk of photodegradation.[3] The extended conjugation provided by the aromatic ring and the formyl group in this compound suggests a potential for light absorption in the UV region, making it advisable to protect the compound from prolonged exposure to light. For rigorous applications, photostability testing according to ICH Q1B guidelines is recommended.[4]
Oxidative Stability: Boronic acids can be susceptible to oxidation, particularly in biological contexts where reactive oxygen species are present.[5] The electron density on the boron atom can influence its susceptibility to oxidation. While specific studies on this compound are not available, it is prudent to avoid strong oxidizing agents during its handling and use.
| Condition | General Stability Profile | Considerations for this compound |
| Temperature | Generally stable crystalline solids. | Avoid prolonged exposure to high temperatures to prevent decomposition. |
| pH | Sensitive to both acidic and basic conditions. | Acidic pH can lead to protodeboronation. Basic conditions are necessary for activation in some reactions but can also lead to degradation. |
| Light | Potential for photodegradation, especially for conjugated systems. | Protect from light to minimize the risk of photochemical decomposition. |
| Oxidants | Susceptible to oxidation. | Avoid contact with strong oxidizing agents. |
Chemical Reactivity: A Gateway to Molecular Complexity
The true value of this compound lies in its dual reactivity, stemming from the boronic acid and formyl functionalities. This allows for a diverse range of chemical transformations, making it a valuable building block in multi-step syntheses.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and arylboronic acids are key substrates in this transformation.[6][7]
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[7] The presence of the electron-withdrawing formyl group on the aromatic ring of this compound can influence the rate of transmetalation.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: In a clean, dry flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., DMF, toluene, or 1,4-dioxane) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 70 to 100 °C. Monitor the reaction progress by a suitable technique like TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
The Chan-Lam Coupling: An Alternative for C-Heteroatom Bond Formation
The Chan-Lam coupling provides a valuable alternative to palladium-catalyzed reactions for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds.[8][9] This copper-catalyzed reaction couples arylboronic acids with amines or alcohols and can often be performed under milder conditions, open to the air.[9]
Mechanistic Insights: The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper-aryl species, followed by coordination of the amine or alcohol and subsequent reductive elimination to form the desired product. The presence of an electron-withdrawing group on the arylboronic acid can make the Chan-Lam coupling more challenging.[10]
Protocol: Chan-Lam N-Arylation of an Amine with this compound
-
Reaction Setup: To a flask, add this compound (1.5 equivalents), the amine (1.0 equivalent), a copper catalyst such as Cu(OAc)₂ (10-20 mol%), and a ligand if necessary (e.g., pyridine or a bidentate ligand).
-
Solvent and Base: Add a suitable solvent, such as dichloromethane or methanol. A base, like triethylamine or pyridine, may also be required.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, open to the air. Monitor the reaction's progress.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the copper catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Caption: Generalized Chan-Lam Coupling Workflow.
Reductive Amination: Harnessing the Reactivity of the Formyl Group
The formyl group of this compound provides a handle for further functionalization, most notably through reductive amination. This reaction allows for the conversion of the aldehyde to an amine via an intermediate imine.
One-Pot Reductive Amination-Suzuki Coupling: A particularly powerful strategy involves a one-pot sequence of reductive amination followed by a Suzuki-Miyaura coupling. This approach allows for the rapid construction of complex molecules with diverse functionalities.
Protocol: One-Pot Reductive Amination and Suzuki-Miyaura Cross-Coupling
-
Reductive Amination: In a suitable solvent, combine this compound (or its MIDA boronate ester for enhanced stability) (1.0 equivalent) and an amine (1.1 equivalents). After a brief stirring period, add a reducing agent such as sodium triacetoxyborohydride. Stir until the imine formation and reduction are complete.
-
Suzuki-Miyaura Coupling: To the same reaction vessel, add the aryl halide (1.0 equivalent), a palladium catalyst, a base, and a suitable solvent system for the Suzuki coupling.
-
Reaction Execution and Work-up: Heat the reaction mixture as described in the standard Suzuki-Miyaura protocol. After completion, perform an aqueous work-up and purify the final product by chromatography.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. A thorough understanding of its chemical stability and reactivity is essential for its effective utilization. While generally stable under standard conditions, care should be taken to avoid prolonged exposure to high temperatures, extreme pH, and light. Its dual functionality allows for a range of transformations, including the robust Suzuki-Miyaura coupling, the milder Chan-Lam coupling, and reactions involving the formyl group, such as reductive amination. The ability to perform sequential reactions in a one-pot fashion further enhances its synthetic utility, enabling the efficient construction of complex molecular architectures relevant to drug discovery and materials science. As with any reagent, a careful consideration of its properties and the optimization of reaction conditions will lead to the most successful and reproducible outcomes.
References
- Deng, C., & Gademann, K. (2018). Copper-Catalyzed Chan–Lam-Type Cross-Coupling of Electron-Deficient Arylboronic Acids with Amines. Organic Letters, 20(18), 5804-5807.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Wikipedia. (2023). Chan–Lam coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Wikipedia. (2023). Suzuki reaction.
- Lee, C. H., & Burke, M. D. (2011). One-pot reductive amination and Suzuki-Miyaura cross-coupling of formyl aryl and heteroaryl MIDA boronates in array format. The Journal of Organic Chemistry, 76(12), 4930-4940.
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. echemi.com [echemi.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Safe Handling of 3-Formyl-4-methylphenylboronic Acid for Research & Development
An In-depth Technical Guide for Drug Development Professionals
Introduction: 3-Formyl-4-methylphenylboronic acid (CAS No. 1106869-99-1) is a valuable bifunctional building block in medicinal chemistry and drug development, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in constructing complex molecular architectures necessitates a comprehensive understanding of its handling and safety profile. This guide provides an in-depth analysis of its safety data, establishing best practices for its use in a laboratory setting.
A review of available Safety Data Sheets (SDS) for this compound reveals a lack of comprehensive GHS classification data.[1] In such instances, a scientifically rigorous approach involves "hazard assessment by analogy," where the toxicological profile is inferred from structurally similar compounds. Phenylboronic acids containing an aldehyde (formyl) group, such as 3-formylphenylboronic acid and 4-formyl-2-methylphenylboronic acid, consistently demonstrate a clear hazard profile: irritation to the skin, eyes, and respiratory tract.[2][3] Therefore, this guide is built upon the expert assumption that this compound presents similar risks, mandating stringent adherence to the safety protocols outlined herein.
Section 1: Hazard Identification and GHS Classification
Based on data from structural analogues, this compound should be handled as a hazardous substance.[3][4] The anticipated GHS classification falls under Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and Specific Target Organ Toxicity – Single Exposure (Category 3) for respiratory tract irritation.[4]
Table 1: Anticipated GHS Classification and Precautionary Statements | Hazard Class | Pictogram | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) | | :--- | :---: | :---: | :--- | :--- | | Skin Irritation, Cat. 2 |
| Warning | H315: Causes skin irritation.[3] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. | | Eye Irritation, Cat. 2A | | Warning | H319: Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | | STOT SE 3 (Respiratory) | | Warning | H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |Section 2: Physicochemical and Toxicological Properties
Understanding the physical characteristics of a compound is foundational to its safe handling. While some specific data points for this exact isomer are not fully reported, information can be compiled from supplier data and analogous compounds.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉BO₃ | [5] |
| Molecular Weight | 163.97 g/mol | [5] |
| Appearance | Off-white to white solid/powder | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [7][8] |
| Stability | Stable under recommended storage conditions. | [9] |
| Hazardous Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron. |[7] |
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This involves a combination of robust engineering controls and appropriate PPE. The causality for these measures is directly linked to the irritant nature of the compound.
Engineering Controls
The primary engineering control is to handle this compound within a certified chemical fume hood.[2] The rationale is to maintain low airborne concentrations and prevent the inhalation of fine dust particles, which are presumed to cause respiratory tract irritation.[2] Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][9]
Personal Protective Equipment (PPE)
Selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Justification |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent contact with airborne dust or splashes, which can cause serious eye irritation.[8] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) inspected prior to use. A flame-retardant lab coat or appropriate protective clothing is required.[1][2] | To prevent skin contact, which leads to irritation. Contaminated clothing must be removed and washed before reuse.[2][8] |
| Respiratory Protection | Not typically required if handled within a functional fume hood. If engineering controls fail or for large-scale operations, a NIOSH/MSHA-approved respirator should be used.[2] | To prevent inhalation of dust, which is a presumed respiratory irritant. |
Section 4: Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is essential for ensuring researcher safety and experimental integrity.
Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Verify the location of the nearest eyewash station and safety shower.
-
Donning PPE: Put on all required PPE as detailed in Table 3.
-
Chemical Transfer: Conduct all manipulations, including weighing and transferring, within the fume hood to minimize dust generation and accumulation.[2] Use non-sparking tools.[1]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Clean and decontaminate all equipment and the work surface.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Remove contaminated clothing and wash before reuse.
Storage Protocol
The primary objective of proper storage is to maintain chemical stability and prevent accidental release.
-
Container: Store in the original, tightly closed container.[2][8]
-
Environment: Keep in a dry, cool, and well-ventilated place.[1] Many boronic acids are refrigerated (Store below 4°C/39°F) to ensure long-term stability.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]
Spill and Waste Disposal Protocol
-
Spill Response:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.
-
Wearing full PPE, gently sweep or vacuum the spilled solid material, avoiding dust generation.[2]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Clean the spill area thoroughly.
-
-
Waste Disposal:
-
Dispose of waste material and empty containers in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
-
Section 5: Emergency and First-Aid Procedures
Immediate and appropriate first-aid response is critical in the event of an exposure.
Table 4: First-Aid Measures
| Exposure Route | Procedure | Rationale |
|---|---|---|
| Inhalation | Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation).[1][2] Seek immediate medical attention.[7] | To remove the individual from the source of irritation and provide respiratory support. |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical attention.[8] | To physically remove the irritant from the skin surface and mitigate irritation. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[2] | To ensure the complete removal of the irritant from the eye and surrounding tissues to prevent serious damage. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[7] | To dilute the substance in the stomach without risking aspiration into the lungs, which can be caused by vomiting. |
Section 6: Risk Mitigation Workflow
The following diagram illustrates the lifecycle of handling this compound, emphasizing critical safety checkpoints.
Caption: Risk mitigation workflow from preparation to emergency response.
References
- Cole-Parmer. Material Safety Data Sheet - 3-Formylphenylboronic acid.
- PubChem. (3-Formyl-5-methylphenyl)boronic acid. National Center for Biotechnology Information.
- PubChem. 4-Formyl-2-methylphenylboronic acid. National Center for Biotechnology Information.
- Wikipedia. 4-Formylphenylboronic acid.
- PubChem. Tolylboronic acid. National Center for Biotechnology Information.
- Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Solvent blue 36.
Sources
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 4-Formyl-2-methylphenylboronic acid | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Formyl-5-methylphenyl)boronic acid | C8H9BO3 | CID 16217687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
A Technical Guide to the Solubility of 3-Formyl-4-methylphenylboronic Acid in Organic Solvents
Abstract
3-Formyl-4-methylphenylboronic acid is a pivotal building block in contemporary organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures. A profound understanding of its solubility characteristics across a spectrum of organic solvents is not merely academic; it is a critical prerequisite for successful reaction design, optimization, purification, and formulation in medicinal chemistry and materials science. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a robust, step-by-step experimental workflow for qualitative and quantitative assessment, and discuss the practical application of the acquired data.
Introduction: The Significance of Solubility
The adage "like dissolves like" forms the cornerstone of solubility prediction.[1] For this compound, the molecular structure presents a duality of characteristics that dictates its interaction with various solvents.
-
Polar Moieties : The boronic acid group (-B(OH)2) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The formyl group (-CHO) contributes further polarity and acts as a hydrogen bond acceptor. These features suggest an affinity for polar solvents.
-
Non-polar Moiety : The phenyl ring substituted with a methyl group constitutes a non-polar, hydrophobic backbone, suggesting affinity for non-polar solvents.
This structural dichotomy implies that the solubility of this compound will be a nuanced balance of these competing factors. In drug development, poor solubility can severely hamper bioavailability and formulation efforts. In process chemistry, selecting an appropriate solvent is crucial for achieving optimal reaction kinetics, managing reactant and product solubility, and facilitating efficient downstream processing and purification.
Theoretical Framework: Predicting Solubility
A first-principles approach to estimating solubility involves analyzing both the solute and the solvent.
Structural Analysis of this compound
The molecule's mixed polarity suggests that solvents with intermediate polarity or those capable of specific interactions (like hydrogen bonding) will be most effective.
-
Insoluble in : Highly non-polar solvents like hexanes or cyclohexane, which cannot interact favorably with the polar boronic acid and formyl groups.
-
Sparingly Soluble in : Solvents of low polarity like toluene or diethyl ether. The aromatic ring of toluene may offer some favorable π-π stacking interactions.
-
Moderately to Highly Soluble in :
-
Polar Aprotic Solvents : Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent candidates. They possess polar character and can accept hydrogen bonds from the boronic acid hydroxyls.
-
Polar Protic Solvents : Alcohols like methanol, ethanol, and isopropanol can engage in hydrogen bonding with both the boronic acid and formyl groups, making them effective solvents. Phenylboronic acid, a related compound, demonstrates high solubility in ketones and ethers.[2][3]
-
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed.[4] HSP dissects the total cohesive energy of a substance into three components:
-
δD : Dispersion forces (from atomic interactions)
-
δP : Polar forces (from dipole moments)
-
δH : Hydrogen bonding forces
The principle is that substances with similar HSP values (a smaller "distance" in 3D Hansen space) are likely to be miscible.[5][6] While the exact HSP values for this compound are not published, they can be experimentally determined by testing its solubility in a range of solvents with known HSP values.[5] The solvents in which the compound dissolves define a "solubility sphere" in Hansen space, the center of which represents the HSP of the solute.
Experimental Workflow for Solubility Determination
This section provides a validated, systematic approach to determining the solubility of this compound.
Logical Flow of a Solubility Study
The following diagram illustrates the decision-making process for a comprehensive solubility assessment.
Caption: Experimental workflow for solubility assessment.
Protocol 1: Qualitative Solubility Screening
This rapid screening method helps to quickly categorize solvents and identify candidates for quantitative analysis.[7]
Objective: To visually assess whether the compound is soluble, partially soluble, or insoluble in a given solvent at a fixed concentration.
Materials:
-
This compound
-
A panel of selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, THF, DMF, DMSO)
-
Small vials or test tubes (e.g., 4 mL) with caps
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Preparation : Add approximately 10 mg of this compound to a clean, dry vial. The exact mass should be recorded.
-
Solvent Addition : Add 1.0 mL of the test solvent to the vial. This corresponds to a concentration of ~10 mg/mL.
-
Mixing : Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Observation : Allow the vial to stand for 5-10 minutes. Visually inspect the mixture against a contrasting background.
-
Classification :
-
Soluble : The solution is completely clear with no visible solid particles.
-
Partially Soluble : Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have sediment.
-
Insoluble : The solid material appears unchanged, with no visible signs of dissolution.[1]
-
Protocol 2: Quantitative Solubility Determination by UV-Vis Spectroscopy
This method is suitable due to the strong UV absorbance of the aromatic ring and formyl group. It is faster than the traditional gravimetric shake-flask method.[8]
Objective: To accurately measure the equilibrium solubility of the compound in promising solvents identified from the qualitative screen.
Part A: Preparation of Saturated Solution
-
Add Excess Solute : Place an excess amount of this compound (e.g., 20-30 mg, accurately weighed) into a vial. The key is to ensure solid remains after equilibrium is reached.
-
Add Solvent : Add a precise volume of the chosen solvent (e.g., 2.0 mL).
-
Equilibration : Seal the vial and place it on a shaker or rotator at a constant, recorded temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[8]
-
Phase Separation : After equilibration, allow the vial to stand undisturbed for several hours for the excess solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.
Part B: Analysis by UV-Vis Spectroscopy
-
Prepare Calibration Standards : Create a series of standard solutions of known concentrations by dissolving accurately weighed amounts of the compound in the chosen solvent. A typical range might be 1, 2, 5, 10, and 20 µg/mL.
-
Determine λmax : Scan one of the mid-range standard solutions across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Generate Calibration Curve : Measure the absorbance of each calibration standard at the determined λmax. Plot Absorbance vs. Concentration (µg/mL) and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) are critical. An R² value > 0.99 indicates a good linear fit.
-
Measure Sample : Dilute the filtered supernatant collected in Part A with a known volume of solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
Calculate Solubility : Measure the absorbance of the diluted sample. Use the calibration curve equation to calculate its concentration. Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.
Calculation: Solubility (mg/mL) = (Concentration from curve [µg/mL] × Dilution Factor) / 1000 (µg/mg)
Data Presentation and Interpretation
All experimental data should be systematically recorded. The following table provides a template for summarizing the results.
| Solvent | Dielectric Constant (20°C) | Qualitative Solubility (~10 mg/mL) | Quantitative Solubility (mg/mL at 25°C) |
| Hexane | 1.88 | Insoluble | < 0.1 |
| Toluene | 2.38 | Sparingly Soluble | Value to be determined |
| Dichloromethane | 9.08 | Partially Soluble | Value to be determined |
| Tetrahydrofuran (THF) | 7.52 | Soluble | Value to be determined |
| Acetone | 20.7 | Soluble | Value to be determined |
| Acetonitrile | 37.5 | Soluble | Value to be determined |
| Ethanol | 24.5 | Soluble | Value to be determined |
| Methanol | 32.7 | Soluble | Value to be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | Value to be determined |
Note: Values are predictive and must be confirmed by experimentation.
Interpretation: By correlating the quantitative solubility data with solvent properties like the dielectric constant or Hansen Solubility Parameters, a predictive model for solvent selection can be developed. For instance, a strong correlation between high solubility and high solvent polarity would confirm the dominance of the polar functional groups in the dissolution process. This data is invaluable for selecting appropriate solvent systems for Suzuki couplings, crystallizations, and chromatographic purifications.
Conclusion
A systematic investigation of the solubility of this compound is fundamental to its effective application in research and development. This guide provides the theoretical basis and a detailed, practical workflow for such a study. By combining predictive analysis based on molecular structure with robust experimental methodologies, researchers can efficiently map the solubility profile of this key synthetic intermediate. The resulting data empowers scientists to make informed decisions, leading to improved process efficiency, higher yields, and greater purity in the synthesis of novel chemical entities.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Faculty of Science, Tanta University. (n.d.).
- Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
- Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of British Columbia. (2023, August 31). Solubility of Organic Compounds.
- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
- Hansen, C. M. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters.
- Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
- Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
Sources
- 1. chem.ws [chem.ws]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 6. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
A Comprehensive Spectroscopic Guide to 3-Formyl-4-methylphenylboronic Acid: Characterization for Advanced Research and Development
This technical guide provides an in-depth analysis of the key spectroscopic data for 3-Formyl-4-methylphenylboronic acid (CAS: 1106869-99-1), a versatile bifunctional building block in organic synthesis and drug discovery. By integrating predictive analysis with established spectroscopic principles and comparative data from analogous structures, this document serves as an essential resource for researchers, chemists, and quality control professionals. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind spectral features to ensure confident structural verification and purity assessment.
Molecular Structure and Electronic Profile
This compound possesses a unique electronic architecture that dictates its spectroscopic signature. The molecule, with the chemical formula C₈H₉BO₃, features a benzene ring substituted with three distinct functional groups:
-
Boronic Acid [-B(OH)₂]: A weak Lewis acid and a meta-directing group.
-
Formyl Group (-CHO): A strongly electron-withdrawing and meta-directing group.
-
Methyl Group (-CH₃): An electron-donating and ortho-, para-directing group.
The interplay of these groups—the electron-withdrawing aldehyde and boronic acid, and the electron-donating methyl group—creates a distinct pattern of electron density around the aromatic ring, which is fundamental to interpreting its NMR spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Due to the commercial availability of this compound, obtaining experimental spectra is standard practice. However, a predictive analysis based on foundational principles and data from analogs provides a powerful tool for preliminary assessment and for training spectroscopic interpretation skills.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The solvent of choice, typically DMSO-d₆ or CDCl₃, will influence the chemical shifts, particularly for the exchangeable boronic acid protons.
-
Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong anisotropic effect of the C=O bond and will appear as a singlet at a very downfield position, predicted to be ~9.9-10.1 ppm .
-
Aromatic Protons (Ar-H): Three protons are attached to the aromatic ring. Their chemical shifts are influenced by the electronic effects of the substituents.
-
The proton at position 2 (ortho to the boronic acid and meta to the aldehyde) is expected to be the most downfield of the aromatic signals, likely around 8.0-8.2 ppm as a doublet.
-
The proton at position 6 (ortho to the boronic acid and meta to the methyl group) will likely appear around 7.8-8.0 ppm as a doublet.
-
The proton at position 5 (ortho to the methyl group and meta to the boronic acid) is expected to be the most upfield, appearing as a doublet around 7.4-7.6 ppm .
-
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group will appear as a sharp singlet, shifted slightly downfield by the aromatic ring, predicted to be around 2.4-2.6 ppm .
-
Boronic Acid Protons [-B(OH)₂]: These two protons are acidic and readily exchange with trace water in the solvent. They typically appear as a broad singlet. The chemical shift is highly variable depending on the solvent, concentration, and water content, but can be expected in the range of 5.0-8.5 ppm .
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.9-10.1 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~8.0-8.2 | Doublet (d) | 1H | Aromatic (H-2) |
| ~7.8-8.0 | Doublet (d) | 1H | Aromatic (H-6) |
| ~7.4-7.6 | Doublet (d) | 1H | Aromatic (H-5) |
| ~5.0-8.5 | Broad Singlet (br s) | 2H | Boronic Acid (-B(OH)₂) |
| ~2.4-2.6 | Singlet (s) | 3H | Methyl (-CH₃) |
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton. The predicted chemical shifts are based on established substituent effects on benzene rings.[1]
-
Aldehyde Carbonyl (C=O): This carbon is the most deshielded, appearing significantly downfield at ~192-195 ppm .
-
Aromatic Carbons (Ar-C):
-
The carbon bearing the boronic acid (C-1) is often broad and sometimes difficult to detect due to quadrupolar relaxation from the boron nucleus. Its predicted shift is around 135-138 ppm .[2]
-
The carbon bearing the aldehyde (C-3) is expected around 136-139 ppm .
-
The carbon bearing the methyl group (C-4) is predicted to be around 140-143 ppm .
-
The remaining aromatic carbons (C-2, C-5, C-6) will appear in the typical aromatic region of ~125-135 ppm .
-
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear at a high-field position, around 20-22 ppm .
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~192-195 | Aldehyde (C=O) |
| ~140-143 | Aromatic (C-4) |
| ~136-139 | Aromatic (C-3) |
| ~135-138 | Aromatic (C-1) |
| ~125-135 | Aromatic (C-2, C-5, C-6) |
| ~20-22 | Methyl (-CH₃) |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. A spectral width of 240 ppm is appropriate.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the key functional groups present in the molecule. The spectrum is characterized by distinct absorption bands corresponding to specific bond vibrations.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ , characteristic of the hydrogen-bonded O-H groups of the boronic acid.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (~3030-3100 cm⁻¹). The aldehyde C-H stretch is notable for appearing as two distinct, medium-intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet).
-
C=O Stretch: A very strong and sharp absorption band corresponding to the aldehyde carbonyl stretch is expected around 1690-1710 cm⁻¹ . Its position is slightly lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring.
-
C=C Stretch: Aromatic ring C=C stretching vibrations will produce one or more medium-intensity bands in the 1580-1610 cm⁻¹ region.
-
B-O Stretch: A strong, characteristic absorption for the boron-oxygen single bond is expected around 1340-1380 cm⁻¹ .[3]
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-3500 | Strong, Broad | O-H Stretch (Boronic Acid) |
| ~2820, ~2720 | Medium | C-H Stretch (Aldehyde) |
| 1690-1710 | Strong, Sharp | C=O Stretch (Aldehyde) |
| 1580-1610 | Medium | C=C Stretch (Aromatic) |
| 1340-1380 | Strong | B-O Stretch |
Experimental Protocol for IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For a molecule like this, Electrospray Ionization (ESI) is a common and effective technique.
-
Molecular Weight: The monoisotopic mass of C₈H₉BO₃ is 164.064 g/mol .[4]
-
Ionization and Adducts: In ESI-MS, the molecule can be observed as various species depending on the mode (positive or negative) and solvent system.
-
Fragmentation: The molecular ion is relatively stable, but fragmentation can occur. Common fragmentation pathways include the loss of a water molecule ([M-H₂O]) or cleavage of the formyl group.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for unambiguous formula confirmation. An experimentally determined mass that matches the theoretical mass to within 5 ppm provides high confidence in the elemental composition.
Table 4: Predicted Mass Spectrometry Data (ESI)
| m/z (Theoretical) | Ion Species |
|---|---|
| 165.072 | [M+H]⁺ |
| 187.054 | [M+Na]⁺ |
| 163.057 | [M-H]⁻ |
| 164.064 | [M]•⁺ (if using GC-MS/EI) |
Experimental Protocol for LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to ensure purity before MS analysis. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Infuse the sample directly or from the LC eluent into an ESI source.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500. For HRMS, use an Orbitrap or TOF mass analyzer. A general method for boronic acid analysis can be adapted for this purpose.[6]
Integrated Spectroscopic Workflow
Confirming the identity and purity of a chemical entity is a multi-step validation process. No single technique is sufficient. The workflow below illustrates how NMR, MS, and IR are synergistically employed for a comprehensive characterization.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. PubChemLite - 4-formyl-3-methylphenylboronic acid (C8H9BO3) [pubchemlite.lcsb.uni.lu]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
An In-Depth Technical Guide to Substituted Phenylboronic Acids: From Foundational Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids have evolved from chemical curiosities into indispensable tools across the scientific landscape. Their journey, marked by pivotal discoveries and continuous innovation, has fundamentally reshaped synthetic chemistry, materials science, and drug development. This guide provides a comprehensive exploration of their history, from the initial syntheses in the 19th century to their central role in 21st-century technologies. We will examine the evolution of synthetic methodologies, the revolutionary impact of the Suzuki-Miyaura coupling, and the expanding scope of their applications as sensors, therapeutic agents, and components of advanced materials. Through detailed protocols, mechanistic diagrams, and field-proven insights, this document serves as an in-depth technical resource for professionals leveraging the unique chemistry of these versatile compounds.
Part 1: The Genesis of a Reagent—Discovery and Early History
The story of boronic acids begins not in the bustling labs of the modern era, but in the mid-19th century. In 1860, the English chemist Edward Frankland first reported the synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1] This pioneering work established that stable carbon-boron bonds could be formed, laying the groundwork for the entire field of organoboron chemistry.
However, it was the meticulous work of German chemist Alfred Michaelis that brought aromatic boronic acids to the forefront. In 1880, Michaelis and his collaborator Becker reported the first synthesis of phenylboronic acid.[2] Their method involved heating diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which readily hydrolyzed to form phenylboronic acid.[2] While historically significant, this use of highly toxic mercury compounds highlighted the need for more practical synthetic routes.
Subsequent progress led to methods based on the reaction of more accessible organometallic reagents with borate esters. The most common early preparation involved the reaction of phenylmagnesium bromide (a Grignard reagent) with trimethyl borate, followed by acidic hydrolysis to yield the desired phenylboronic acid.[2][3][4][5] A similar, though often lower-yielding, approach utilized phenyllithium.[2] These methods, while foundational, were hampered by the stringent, anhydrous conditions required and their limited tolerance for many functional groups.
Diagram: Timeline of Key Milestones
The following diagram illustrates the major historical developments in the field of substituted phenylboronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Evolution of Synthetic Methodologies
The immense utility of the Suzuki-Miyaura coupling created a surge in demand for a wide variety of substituted phenylboronic acids, driving significant innovation in their synthesis.
Classical vs. Modern Synthetic Approaches
| Method | Description | Advantages | Disadvantages |
| Grignard/Organolithium | Reaction of an aryl Grignard or organolithium reagent with a trialkyl borate (e.g., B(OMe)₃), followed by hydrolysis. [2][4][6] | Inexpensive starting materials. | Requires strongly basic/nucleophilic reagents, limiting functional group tolerance. [7][8] |
| Miyaura Borylation | Pd-catalyzed coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). [7][9] | Excellent functional group tolerance; milder conditions. | Cost of palladium catalysts and diboron reagents can be high. [7] |
| C-H Borylation | Direct, transition-metal (often Iridium) catalyzed borylation of an aromatic C-H bond. [7][6][10] | Highly atom-economical; avoids pre-functionalization of the arene. | Control of regioselectivity can be challenging. |
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Miyaura Borylation
This protocol describes a typical procedure for synthesizing an arylboronic acid pinacol ester, a common and stable precursor, from an aryl halide.
Materials:
-
4-Bromoanisole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be purified by column chromatography on silica gel or by recrystallization.
-
Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or THF.
Part 4: Applications Beyond Cross-Coupling
The unique chemical properties of the boronic acid moiety have enabled a host of applications far beyond its role as a synthetic intermediate.
Biomedical Sensing and Diagnostics
A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as saccharides. [1][11]This interaction is the basis for the development of sensors for glucose monitoring in diabetic patients. [2][12][13][14]The binding of glucose to a functionalized phenylboronic acid can trigger a change in fluorescence, color, or electrochemical properties, allowing for real-time, quantitative measurement of blood glucose levels. [12][15][16]
Diagram: Boronic Acid-Glucose Interaction
Caption: Reversible covalent binding of a diol (glucose) to a phenylboronic acid.
Pharmaceuticals and Drug Development
The boronic acid functional group has emerged as a "privileged" structure in medicinal chemistry. [17]Its ability to act as a transition-state analogue inhibitor of serine proteases has been a particularly fruitful area of research. The boron atom can accept a lone pair from the active site serine residue, forming a stable tetrahedral intermediate that blocks the enzyme's catalytic activity.
The most prominent example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor approved for treating multiple myeloma. [18]Several other boronic acid-containing drugs have since been approved, and many more are in clinical trials for various cancers and inflammatory diseases. [18][19]Phenylboronic acid moieties are also used to target the sialic acid-rich surfaces of cancer cells, enabling targeted drug and gene delivery. [20][21]
Materials Science
The dynamic and reversible nature of the boronic ester linkage is being exploited to create advanced "smart" materials. [22]These include:
-
Self-Healing Polymers: Materials that can autonomously repair damage by reforming boronic ester crosslinks.
-
Stimuli-Responsive Hydrogels: Gels that change their volume or release an encapsulated payload (like insulin) in response to changes in glucose concentration or pH. [22][23]* Separation and Purification: Membranes functionalized with phenylboronic acids can be used for the selective capture and purification of glycoproteins and other diol-containing biomolecules.
Conclusion
From its discovery by Michaelis to its central role in the Nobel Prize-winning Suzuki-Miyaura coupling, the substituted phenylboronic acid has proven to be a remarkably versatile and powerful chemical entity. The continuous development of more efficient and functional-group-tolerant synthetic methods has made a vast chemical space of these compounds accessible. This accessibility has, in turn, fueled innovation in fields far beyond traditional organic synthesis. As researchers continue to explore the unique reactivity of the carbon-boron bond and the dynamic nature of boronic esters, we can anticipate that substituted phenylboronic acids will remain at the heart of cutting-edge developments in medicine, diagnostics, and materials science for the foreseeable future.
References
- Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. (URL: [Link])
- The Role of Phenylboronic Acid in Pharmaceutical Synthesis. (URL: [Link])
- Phenylboronic acid – preparation and applic
- A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communic
- Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC - NIH. (URL: [Link])
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers | ACS Nano - ACS Public
- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjug
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
- Phenylboronic Acid-polymers for Biomedical Applic
- Fully Passive Sensor Coated With Phenylboronic Acid Hydrogel for Continuous Wireless Glucose Monitoring - IEEE Xplore. (URL: [Link])
- Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Publishing. (URL: [Link])
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (URL: [Link])
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: [Link])
- Suzuki–Miyaura Cross‐Coupling - ResearchG
- The Suzuki-Miyaura Cross-Coupling Reaction. (URL: [Link])
- A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing). (URL: [Link])
- Phenylboronic acid - Wikipedia. (URL: [Link])
- Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjug
- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Public
- Boronic acid - Wikipedia. (URL: [Link])
- Some Studies on the Preparation of Arylboronic Acids1 | Journal of the American Chemical Society. (URL: [Link])
- Phenylboronic acid - American Chemical Society. (URL: [Link])
- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-applic
- Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. (URL: [Link])
- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes - Organic Chemistry Portal. (URL: [Link])
- Design and discovery of boronic acid drugs - PubMed. (URL: [Link])
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
- Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1 | Journal of the American Chemical Society. (URL: [Link])
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. acs.org [acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. books.rsc.org [books.rsc.org]
- 10. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. nbinno.com [nbinno.com]
- 18. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 22. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fully Passive Sensor Coated With Phenylboronic Acid Hydrogel for Continuous Wireless Glucose Monitoring | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Unlocking New Chemical Frontiers: A Technical Guide to the Potential Research Areas of 3-Formyl-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Formyl-4-methylphenylboronic acid is a bifunctional organoboron compound poised for significant contributions across the chemical sciences. Its unique structural arrangement—featuring a reactive aldehyde and a versatile boronic acid on a methylated phenyl scaffold—offers a rich platform for novel synthetic methodologies, the development of advanced materials, and the discovery of new therapeutic agents. This guide provides an in-depth exploration of the untapped research potential of this molecule. We will delve into its core reactivity, propose innovative applications in catalysis and medicinal chemistry, and present detailed experimental frameworks to catalyze future investigations. Our analysis is grounded in established chemical principles and aims to equip researchers with the foundational knowledge and creative insights necessary to pioneer new discoveries with this promising chemical entity.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance.[1][2] this compound emerges as a compelling example of such a versatile building block. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a robust and widely used method for forming carbon-carbon bonds.[3][4] The aldehyde group, on the other hand, serves as a versatile handle for a vast array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.
The specific substitution pattern of this compound, with the formyl group in the meta position and the methyl group in the para position relative to the boronic acid, introduces subtle yet significant electronic and steric influences that can be harnessed for selective synthesis. This guide will illuminate the potential research avenues that arise from this unique combination of features.
Core Reactivity and Physicochemical Properties
Understanding the fundamental characteristics of this compound is crucial for designing innovative research projects.
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₉BO₃ | [5] |
| Molecular Weight | 163.97 g/mol | [5] |
| Appearance | Off-white to white powder | [6] |
| Melting Point | 214-217 °C (lit.) | [6] |
| Storage | Store in a cool, dry, well-ventilated area | [7] |
Reactivity Profile
The reactivity of this compound is dominated by its two primary functional groups:
-
The Boronic Acid: This group is the key player in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.[8][9] The presence of the ortho-methyl group may have a modest impact on the reaction kinetics compared to unsubstituted phenylboronic acid. Boronic acids are also known to form reversible covalent bonds with diols, a property that can be exploited in sensing and materials science.[10]
-
The Formyl Group: The aldehyde functionality is a hub for a multitude of synthetic transformations. It can undergo nucleophilic attack to form a wide range of derivatives. The proximity of the methyl group could sterically influence reactions at the formyl position.
Potential Research Area 1: Advanced Organic Synthesis and Catalysis
The unique structure of this compound opens doors to novel synthetic strategies and the development of new catalytic systems.
Sequential and Domino Reactions
A significant area for exploration lies in the development of one-pot or sequential reactions that leverage both the boronic acid and the formyl group. For instance, a Suzuki-Miyaura coupling could be followed by an in-situ condensation or reductive amination at the formyl group, providing rapid access to complex molecular architectures.
Proposed Research Workflow: Sequential Suzuki Coupling and Reductive Amination
Sources
- 1. cancerquest.org [cancerquest.org]
- 2. Khan Academy [khanacademy.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Formyl-2-methylphenylboronic acid | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-Formyl-4-methylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
This guide provides an in-depth technical overview and detailed protocols for the application of 3-Formyl-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the mechanistic nuances, practical considerations, and strategic advantages of employing this versatile building block in the synthesis of complex biaryl aldehydes.
The Reagent: A Profile of this compound
This compound is a bifunctional organoboron compound that serves as a valuable building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: the boronic acid moiety, which is the reactive partner in Suzuki-Miyaura couplings, and the formyl (aldehyde) group, which provides a handle for subsequent chemical transformations.
Physicochemical Properties
The structural features of this reagent—an electron-withdrawing formyl group and a mildly electron-donating methyl group on the phenyl ring—influence its reactivity and handling properties.
| Property | Value | Source |
| IUPAC Name | (3-Formyl-4-methylphenyl)boronic acid | [1] |
| CAS Number | 1106869-99-1 | [1] |
| Molecular Formula | C₈H₉BO₃ | [2] |
| Molecular Weight | 163.97 g/mol | [2] |
| Appearance | Typically an off-white to white solid/powder | [3] |
| Storage | Store in a dry, cool, and well-ventilated place. Sensitive to moisture. | [1] |
Structural Features and Synthetic Value
The strategic placement of the functional groups makes this reagent particularly useful. The boronic acid enables the formation of a C(sp²)–C(sp²) bond, a cornerstone of many synthetic campaigns in drug discovery and materials science.[4] The aldehyde function is a versatile precursor for a wide range of chemical modifications, including:
-
Reductive amination to form benzylamines.
-
Oxidation to a carboxylic acid.
-
Wittig olefination to form alkenes.
-
Grignard or organolithium additions to form secondary alcohols.
This dual functionality allows for the rapid construction of molecular complexity, where the biaryl core is first assembled via Suzuki-Miyaura coupling, followed by elaboration of the formyl group.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
The Role of Key Reaction Components
The success of a Suzuki-Miyaura coupling hinges on the careful selection of its components.
-
Catalyst & Ligand: Palladium complexes are the most common catalysts. [5]Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium center, enhancing its reactivity, and promoting the different steps of the catalytic cycle. For substrates like this compound, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) are often effective.
-
Base: A base is essential for activating the boronic acid to facilitate transmetalation. [6]Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact yield and must be compatible with any base-sensitive functional groups on the substrates. [5]* Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are common, often with the addition of water to aid in dissolving the base and activating the boronic acid. [7]
Core Protocol: Suzuki-Miyaura Coupling with this compound
This section provides a representative, step-by-step protocol for coupling this compound with a generic aryl bromide.
Objective
To synthesize a 4'-substituted-2-methyl-5-formylbiphenyl derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
| Reagents | Equipment |
| Aryl Bromide (1.0 equiv) | Schlenk flask or reaction vial with stir bar |
| This compound (1.2-1.5 equiv) | Magnetic stir plate with heating |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) | Nitrogen or Argon source with manifold |
| Base (e.g., K₂CO₃, 2.0-3.0 equiv) | Syringes and needles |
| Solvent (e.g., Dioxane/Water, 4:1 v/v) | Standard laboratory glassware for workup |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Rotary evaporator |
| TLC plates, Ethyl Acetate, Hexanes | Silica gel for column chromatography |
Experimental Workflow
The following diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction, from setup to purification.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water. Add 5 mL of this solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for the required reaction time (typically 4-16 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
Reaction Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary for novel substrates. Below is a guide to common variables and troubleshooting tips.
Guide to Parameter Optimization
| Parameter | Common Options | Rationale and Considerations |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ + Ligand (e.g., XPhos, SPhos) | For challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more active catalyst systems with bulky, electron-rich ligands are often required. [6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ is a stronger base and can be effective for less reactive boronic acids. Cs₂CO₃ offers good solubility. KF is a milder option if base-labile groups are present. [5][8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The choice of solvent affects solubility and reaction temperature. Toluene allows for higher temperatures, while DMF can be beneficial for solubilizing polar substrates. |
| Temperature | Room Temp to 120 °C | Most couplings require heating (80-110 °C). Room temperature reactions are possible with highly active catalysts and reactive substrates. [6] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Incorrect base or solvent. | 1. Ensure rigorous degassing and use of fresh catalyst.2. Increase reaction temperature.3. Screen alternative bases (e.g., K₃PO₄) and solvents. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Base is too strong or concentrated. | 1. Use anhydrous solvents and a carefully controlled amount of water.2. Monitor the reaction closely and stop it upon completion.3. Try a milder base like KF. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, leading to Pd(II) species.2. Reaction conditions favor boronic acid homocoupling. | 1. Improve degassing technique.2. Lower the reaction temperature or change the catalyst/ligand system. |
| Stalled Reaction | 1. Catalyst decomposition.2. Steric hindrance from substrates. | 1. Add a fresh portion of the catalyst.2. Switch to a more robust ligand (e.g., an N-heterocyclic carbene) designed for hindered substrates. |
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or fume hood. Avoid dust formation. [1]* Palladium Catalysts: Can be toxic and are expensive. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dioxane and other organic solvents are flammable and have associated health risks. Handle only in a fume hood.
-
Bases: Strong bases like K₃PO₄ are corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use. [1]
Conclusion
This compound is a powerful and strategic reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling. Its bifunctional nature provides a direct route to complex molecular scaffolds relevant to pharmaceutical and materials science research. By understanding the core principles of the Suzuki-Miyaura reaction and carefully selecting and optimizing reaction parameters, researchers can effectively leverage this building block to achieve their synthetic goals.
References
- Benchchem. (n.d.). Application Notes and Protocols: DNA-Compatible Suzuki-Miyaura Coupling with Functionalized Boronic Acids.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Smalec, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2276.
- Smalec, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
- Ullah, F., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH.
- Barham, J. P., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sigma-Aldrich. (n.d.). 3-Formylphenylboronic acid.
- ChemicalBook. (2023). 3-Formyl-4-methoxyphenylboronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Gini, A., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 15(40), 15437-15444.
- PubChem. (n.d.). 4-Formyl-2-methylphenylboronic acid.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
- ECHEMI. (n.d.). This compound SDS, 1106869-99-1 Safety Data Sheets.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- Chemwish. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Formyl-2-methylphenylboronic acid | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Palladium Catalyst Systems for the Cross-Coupling of 3-Formyl-4-methylphenylboronic Acid: An Application and Protocol Guide
Abstract
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions featuring 3-formyl-4-methylphenylboronic acid, a versatile building block in contemporary organic synthesis and pharmaceutical drug development. We will dissect the nuances of selecting optimal palladium catalyst systems, including precatalysts, ligands, bases, and solvents, to effectively couple this sterically hindered and electronically modulated boronic acid with a range of aryl halides. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and troubleshooting strategies to facilitate the efficient synthesis of complex biaryl scaffolds.
Introduction: The Synthetic Utility of this compound
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Arylboronic acids are key players in this transformation, and among them, this compound presents a unique combination of structural motifs. The ortho-methyl group introduces steric hindrance, while the meta-formyl group acts as an electron-withdrawing and synthetically versatile handle. This substitution pattern makes it a valuable precursor for a variety of complex molecules, including pharmaceutical intermediates and advanced materials.[3] The aldehyde functionality, for instance, can be readily transformed into a wide array of other functional groups, offering a strategic advantage in multi-step syntheses.
This application note will navigate the specific challenges and opportunities associated with the cross-coupling of this particular boronic acid, providing a robust framework for its successful implementation in research and development settings.
The Heart of the Reaction: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational catalyst selection and reaction optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2] For less reactive chlorides, more active catalyst systems are typically required.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Selecting the Optimal Palladium Catalyst System
The success of the cross-coupling of this compound hinges on the judicious selection of the catalyst system. The steric hindrance from the ortho-methyl group and the electronic influence of the meta-formyl group necessitate a catalyst that can overcome these challenges.
Palladium Precatalysts
While Pd(PPh₃)₄ is a classic catalyst, modern, more active precatalysts often provide superior results, especially for challenging substrates. These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common Pd(0) and Pd(II) sources but require the addition of a ligand. Their effectiveness is highly dependent on the chosen ligand.
-
Buchwald Palladacycle Precatalysts (G2, G3, G4): These are highly active and versatile precatalysts that incorporate bulky, electron-rich biarylphosphine ligands. They often allow for lower catalyst loadings and are effective for coupling aryl chlorides.
-
PEPPSI™-type Catalysts: These (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are N-heterocyclic carbene (NHC)-palladium complexes that are particularly robust and efficient for a wide range of cross-coupling reactions.[5]
The Critical Role of Ligands
The ligand is arguably the most critical component of the catalyst system, as it directly influences the stability and reactivity of the palladium center. For a substrate like this compound, the choice of ligand is crucial to overcome the steric hindrance of the ortho-methyl group.
-
Triphenylphosphine (PPh₃): A standard, relatively inexpensive ligand, but often requires higher temperatures and may not be effective for sterically demanding substrates.
-
Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are excellent for promoting the oxidative addition of less reactive aryl chlorides due to their steric bulk and strong electron-donating properties.
-
Buchwald Ligands (e.g., XPhos, SPhos): These biarylphosphine ligands are highly effective for a broad range of Suzuki couplings, including those with sterically hindered substrates. They are known to promote both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium and are highly active catalysts. They are particularly useful for challenging couplings, including those involving heteroaryl chlorides.[6]
| Catalyst System | Advantages | Considerations |
| Pd(OAc)₂ / PPh₃ | Cost-effective, readily available. | May require higher temperatures and longer reaction times. Less effective for sterically hindered substrates. |
| Pd(dppf)Cl₂ | Versatile and robust for a range of substrates. | Can be more expensive than simpler systems. |
| Pd₂(dba)₃ / XPhos | High activity for challenging substrates, including aryl chlorides.[7] | Ligand can be costly. Requires careful handling to avoid oxidation. |
| XPhos Pd G3 | Air- and moisture-stable precatalyst, high activity. | Higher initial cost. |
| PEPPSI™-IPr | Highly active and stable NHC-based catalyst. | May require specific solvent and base combinations for optimal performance. |
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction conditions may be necessary for specific aryl halide coupling partners.
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol for Challenging Couplings with Aryl Chlorides
For less reactive aryl chlorides, a more active catalyst system is generally required.
Recommended Catalyst System:
-
Precatalyst: XPhos Pd G3 (1-2 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: tert-Amyl alcohol or 2-methyl-THF
-
Temperature: 100-110 °C
The experimental setup and workup procedure are similar to the one described for aryl bromides, with the substitution of the catalyst system and solvent. The higher temperature is often necessary to facilitate the oxidative addition of the aryl chloride.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Use freshly distilled and degassed solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, THF, DMF).- For aryl chlorides, switch to a more active catalyst system (e.g., Buchwald or NHC-based). |
| Protodeboronation | - Presence of water and/or acidic protons- High reaction temperature- Prolonged reaction time | - Use anhydrous solvents and a stronger, non-nucleophilic base.- Consider using the boronic ester (e.g., pinacol ester) of this compound, which can be more stable.[5] - Optimize the reaction time to avoid prolonged heating after completion. |
| Homocoupling of Boronic Acid | - Presence of oxidants (e.g., air)- Certain palladium catalysts can promote this side reaction. | - Ensure rigorous exclusion of oxygen.- Screen different palladium precatalysts and ligands. |
| Difficulty in Purification | - Co-elution of product with byproducts or starting materials. | - Optimize the chromatographic conditions (different solvent systems or use of a different stationary phase).- Consider a chemical modification of the product (e.g., derivatization of the aldehyde) to alter its polarity for easier separation. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of functionalized biaryl compounds. Successful application of this methodology requires a careful consideration of the steric and electronic properties of the substrate. By selecting an appropriate palladium precatalyst and a bulky, electron-rich ligand, researchers can achieve high yields and efficient conversions, even with challenging aryl chloride coupling partners. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug discovery, facilitating the development of novel molecular architectures.
References
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2207–2217.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Li, W., et al. (2004). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 69(15), 5143-5147.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(32), 11508–11518.
- Beatty, J. W., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(11), 973-980.
- Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988–1991.
- Baxendale, I. R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 789.
- Zhang, X., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
- ResearchGate. (n.d.).
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Daken Chemical. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
- Ali, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 161–174.
- Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
- Shields, J. D., et al. (2016). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(1), 107-114.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Semantic Scholar. (2003). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde.
- Organic Chemistry Research. (2023).
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Miyaura, N., et al. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 3-Formyl-4-methylphenylboronic Acid in Modern Synthetic Chemistry
Introduction: A Bifunctional Linchpin for Molecular Innovation
In the landscape of synthetic organic chemistry, building blocks that offer multiple, orthogonally reactive sites are invaluable tools for the efficient construction of complex molecules. 3-Formyl-4-methylphenylboronic acid is a prime example of such a versatile reagent. Possessing both a nucleophilic-reactive formyl (aldehyde) group and an electrophilic-reactive boronic acid moiety, it serves as a powerful bifunctional linchpin. This unique structure allows for sequential, chemoselective transformations, enabling chemists to introduce diverse functionalities and build molecular complexity in a controlled, stepwise manner. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind key experimental choices, aimed at researchers in discovery chemistry and drug development. Boronic acids are essential building blocks in the synthesis of bioactive molecules and for generating chemical libraries.[1][2]
Core Application I: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, celebrated for its reliability in forming carbon-carbon bonds.[3] In this context, this compound acts as the organoboron partner, coupling with a variety of organic halides or triflates. The reaction's utility is enhanced by the fact that the formyl group remains intact, ready for subsequent transformations.[4]
Mechanistic Rationale
The catalytic cycle is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-formyl-4-methylphenyl moiety) to the palladium center. The base (e.g., carbonate, phosphate) is crucial for forming a more nucleophilic boronate species, which facilitates this step.[5][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4'-Methyl-3'-formyl-[1,1'-biphenyl]-4-carbonitrile
This protocol details the coupling of this compound with 4-bromobenzonitrile.
Materials:
-
This compound (1.2 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)
-
Toluene
-
Ethanol
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound and 4-bromobenzonitrile.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add toluene and ethanol (e.g., in a 4:1 ratio) via syringe, followed by the 2M aqueous solution of K₂CO₃.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Aryl Halide Partner | Catalyst | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| 4-Iodophenol | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 85-95 |
| 2-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 90 | 75-85 |
| 3-Chloropyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 110 | 60-75 |
Core Application II: Reductive Amination
The formyl group provides a gateway to a vast array of amine derivatives through reductive amination. This one-pot reaction converts the aldehyde into a new secondary or tertiary amine, while critically leaving the boronic acid group available for subsequent chemistry.[7][8]
Mechanistic Rationale
Reductive amination is a two-stage process occurring in a single pot:[8][9]
-
Imine/Iminium Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often favored under mildly acidic conditions which help to protonate the hydroxyl leaving group.
-
Reduction: A selective reducing agent, added to the same pot, reduces the C=N double bond of the imine/iminium ion to form the new amine. The key is to use a hydride donor that is mild enough not to reduce the starting aldehyde but potent enough to reduce the imine intermediate.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this, as its reactivity is attenuated by the electron-withdrawing acetate groups, making it highly selective for the iminium ion over the carbonyl.[7][10]
Figure 2: Key steps in the reductive amination of an aldehyde.
Protocol: Synthesis of (4-Methyl-3-((piperidin-1-yl)methyl)phenyl)boronic Acid
This protocol describes the reaction with piperidine, a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask under ambient atmosphere.
-
Add piperidine and stir the mixture for 20-30 minutes at room temperature to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.
-
Add sodium triacetoxyborohydride in portions over 10-15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 2-4 hours, or until the starting aldehyde is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product can often be used without further purification or can be purified by crystallization or chromatography if necessary.
Core Application III: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants.[11][12][13] This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity.[14] this compound is an excellent aldehyde component for various MCRs, such as the Ugi, Biginelli, or Hantzsch-type reactions.[11][15][16]
Example MCR: Ugi-type Three-Component Reaction (U-3CR)
The Ugi reaction is a cornerstone of MCR chemistry. In its three-component variant, an aldehyde, an amine, and an isocyanide react to form an α-aminoacyl amide derivative.[16] The product retains the boronic acid handle, making it a perfect substrate for a subsequent Suzuki coupling, demonstrating a powerful build/couple strategy.
Figure 3: A build/couple strategy using an MCR followed by Suzuki coupling.
Protocol: Ugi-type Synthesis of an α-Aminoacyl Amide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
Add this compound and benzylamine to a flask containing methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate pre-condensation into the corresponding imine.
-
Add tert-butyl isocyanide to the solution.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography or crystallization to yield the desired α-aminoacyl amide, which is now ready for a subsequent diversification reaction at the boronic acid site.
Handling and Storage
Like many arylboronic acids, this compound is a stable, solid compound. However, proper handling ensures its integrity.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.
-
Anhydride Formation: Prolonged heating or exposure to dehydrating conditions can lead to the formation of the corresponding boroxine (a cyclic trimer). While this typically does not inhibit reactivity in cross-coupling reactions (as the boroxine reverts to the monomeric acid in the presence of water/base), it can affect the material's weight and stoichiometry.
Conclusion
This compound is a testament to the power of bifunctional design in chemical synthesis. Its ability to participate in robust and orthogonal transformations—such as palladium-catalyzed cross-couplings, reductive aminations, and multicomponent reactions—provides chemists with a reliable and efficient tool. By enabling the sequential installation of different molecular fragments, it streamlines the synthesis of complex scaffolds, making it an indispensable building block for researchers in medicinal chemistry, materials science, and beyond.
References
- Isocyanide‐Based Multicomponent Reactions of Free Phenylboronic Acids. ResearchGate.
- 3-Formylphenylboronic acid | Request PDF. ResearchGate.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate.
- Myers Chem 115. Harvard University.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Process for preparing highly pure formylphenylboronic acids. Google Patents.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Synthesis of biologically active boron-containing compounds. National Institutes of Health (NIH).
- 4-Formylphenylboronic acid. Wikipedia.
- Reductive amination. Wikipedia.
- Which boronic acids are used most frequently for synthesis of bioactive molecules ?. ChemRxiv, Cambridge Open Engage.
- Synthesis and applications of aminoboronic acids. University of Toronto.
- Recent Developments on Five-Component Reactions. National Institutes of Health (NIH).
- Reductive Amination & Amide Synthesis (IOC 40). YouTube.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. National Institutes of Health (NIH).
- Method for producing formylphenylboronic acids. Google Patents.
- 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073. PubChem.
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-ホルミルフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
The Strategic Application of 3-Formyl-4-methylphenylboronic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Unique Utility of a Bifunctional Building Block
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, 3-Formyl-4-methylphenylboronic acid stands out as a particularly valuable reagent for medicinal chemists. Its strategic importance lies in its bifunctional nature: it possesses a boronic acid moiety, which is a key participant in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, and an aldehyde (formyl) group, which serves as a versatile handle for a multitude of subsequent chemical transformations.[2] This dual functionality allows for a modular and convergent approach to the synthesis of diverse compound libraries, accelerating the identification of novel therapeutic agents.[3]
The presence of the methyl group ortho to the formyl group and meta to the boronic acid introduces specific steric and electronic properties that can be exploited to fine-tune molecular interactions with biological targets. This guide provides an in-depth look at the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use, particularly in the synthesis of kinase inhibitor scaffolds.
Core Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[4][5] this compound is an excellent substrate for these reactions, allowing for the efficient construction of biaryl aldehydes. These structures are prevalent in a wide range of biologically active molecules, including kinase inhibitors, which often feature a heterocyclic core coupled to a substituted phenyl ring.[6][7]
The formyl group on the boronic acid is generally well-tolerated under Suzuki-Miyaura conditions, making it possible to introduce this reactive functional group into a larger molecule in a single, high-yielding step. This biaryl aldehyde can then serve as a key intermediate for further diversification.
Generalized Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the typical workflow for a Suzuki-Miyaura coupling reaction involving this compound.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki-Miyaura Coupling with 3-Formyl-4-methylphenylboronic Acid
Abstract
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 3-Formyl-4-methylphenylboronic acid. This protocol is designed for researchers, scientists, and professionals in drug development and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide extensive troubleshooting advice to ensure robust and reproducible outcomes. The presence of an electron-withdrawing formyl group on the boronic acid presents specific challenges, such as a higher propensity for protodeboronation, which this guide addresses through carefully selected conditions.
Introduction: The Strategic Importance of Formyl-Substituted Biaryls
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[1][2] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species and an organohalide, proving indispensable for the synthesis of complex molecules like biaryls, styrenes, and polyolefins.[3][4]
This compound is a valuable building block. The resulting biaryl products, containing a reactive aldehyde, are versatile intermediates. The formyl group can be readily transformed into a variety of other functionalities, serving as a synthetic handle for constructing pharmaceutical scaffolds, agrochemicals, and advanced materials. However, the electron-withdrawing nature of the formyl group can render the boronic acid susceptible to premature cleavage (protodeboronation), a key challenge that must be carefully managed.[5] This guide provides a validated protocol to successfully employ this reagent.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki coupling proceeds through three primary steps involving a palladium catalyst.[3][4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4] The reactivity order for the halide is typically I > Br > OTf >> Cl.[3]
-
Transmetalation: The organic moiety (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[1][7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent and Material Specifications
Successful execution demands high-purity reagents and anhydrous, oxygen-free conditions to prevent catalyst deactivation.[5]
-
This compound: (CAS: 1106869-99-1) Should be a fine, white to off-white powder. Store in a cool, dry, well-ventilated place, tightly sealed.[9][10] Due to its electron-deficient nature, it is more prone to protodeboronation.[5] Using fresh reagent is recommended.
-
Aryl Halide (Ar-X): The coupling partner. Aryl bromides or iodides are recommended for higher reactivity. Aryl chlorides may require more specialized, highly active catalyst systems.[1][3]
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice for a wide range of substrates. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) can be used.[1][11]
-
Base: A mild base is crucial to minimize protodeboronation of the electron-deficient boronic acid.[5] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[1]
-
Solvents: A degassed, biphasic solvent system is commonly employed. A mixture of an organic solvent like 1,4-Dioxane or Toluene with water is typical.[12] Ensure solvents are of high purity (anhydrous grade for the organic component).
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound on a 1.0 mmol scale.
Table of Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| Aryl Bromide | - | 1.0 | - | 1.0 |
| This compound | 163.98 | 1.2 | 197 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 | 2.0 |
| 1,4-Dioxane (degassed) | - | - | 4.0 mL | - |
| Water (degassed) | - | - | 1.0 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a Schlenk flask or reaction vial containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the cooled flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 197 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.[5][11]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL) via syringe.
-
Final Degassing: Stir the mixture and gently bubble inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: While maintaining positive inert gas pressure, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5][13] A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. The reaction is generally complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization
Low yields or failed reactions can often be traced to a few key factors.[5][11]
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxidized) 2. Insufficiently inert atmosphere 3. Poor reagent quality | 1. Use fresh catalyst from a reliable source. Consider a more robust pre-catalyst system like Pd(OAc)₂/SPhos.[1] 2. Ensure rigorous degassing of solvents and proper Schlenk line technique.[11] 3. Use high-purity, fresh boronic acid and solvents. |
| Protodeboronation | 1. Base is too strong or conditions too harsh 2. Presence of excess water/protons 3. Prolonged reaction time/high temperature | 1. Switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[5][7] 2. Use anhydrous conditions if possible, though this may require different solvent/base combinations. 3. Monitor the reaction closely and stop it once the starting material is consumed. Screen lower temperatures. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Improve degassing procedures. Ensure a positive pressure of inert gas is maintained throughout the reaction.[6][11] |
| Formation of Black Precipitate | Catalyst decomposition ("Palladium Black"). | This indicates catalyst death. Often caused by oxygen, impurities, or excessive heat. Re-evaluate degassing, reagent purity, and reaction temperature.[11] |
Conclusion
This application note provides a robust and reliable protocol for the Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanism and paying close attention to critical parameters such as the choice of base and the maintenance of an inert atmosphere, researchers can effectively mitigate common side reactions like protodeboronation. This enables the efficient synthesis of valuable formyl-substituted biaryl compounds, which are key intermediates in pharmaceutical and materials science research.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(1), 253-256. [Link]
- Cioffi, C. L. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 10(4), 405-422. [Link]
- Amatore, C., Le Duc, G., & Jutand, A. (2012). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 18(20), 6296-6307. [Link]
- Thomas, S. P., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
- Valente, C., Organ, M. G., & Perez, I. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(6), 11463-11493. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
- Advion. SUZUKI REACTION MONITORING. [Link]
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Organic Chemistry Portal.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
- Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(8), 12548-12561. [Link]
- Oi, S., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5142-5146. [Link]
- Kwong, F. Y., et al. (2013). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Chinese Journal of Chemistry, 31(7), 895-900. [Link]
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Stanforth, S. P. (2006). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 62(48), 11205-11236. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
Application Notes and Protocols: Derivatization of the Formyl Group in 3-Formyl-4-methylphenylboronic acid
Introduction
3-Formyl-4-methylphenylboronic acid is a bifunctional reagent of significant interest in contemporary organic synthesis and medicinal chemistry. Its unique structure offers two distinct and chemically addressable functional groups: a boronic acid and an aromatic aldehyde (formyl group). The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Concurrently, the formyl group serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to introduce molecular diversity. This orthogonal reactivity makes it a valuable building block for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials.[1][2]
This guide provides a detailed exploration of several key derivatization strategies for the formyl group of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations for each transformation.
Core Concept: Orthogonal Reactivity
The primary strategic advantage of this compound lies in the differential reactivity of its two functional groups. The formyl group can be selectively modified under conditions that leave the boronic acid group intact, and vice versa. However, it is crucial to consider the stability of the boronic acid, which can be susceptible to degradation (protodeboronation) under certain conditions, such as strong acid or base, or prolonged heating in aqueous media.[3][4] The choice of reagents and reaction conditions for formyl group derivatization must, therefore, be made to preserve the integrity of the boronic acid for subsequent applications like Suzuki coupling.
Derivatization Strategies and Protocols
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a robust and widely used method for converting aldehydes into amines.[5] The reaction proceeds in two stages: the initial formation of an imine or iminium ion intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[5][6] This one-pot procedure is highly efficient for generating diverse amine libraries.
Principle of the Method
The reaction is typically performed under mildly acidic conditions to facilitate imine formation without promoting significant protodeboronation of the boronic acid. A key consideration is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that can be added directly to the mixture of aldehyde and amine (direct reductive amination).[6] It is less basic and less nucleophilic than sodium borohydride (NaBH₄), reducing the risk of undesired side reactions.[6]
Workflow Diagram: General Derivatization Pathways
Caption: Overview of derivatization pathways for the formyl group.
Detailed Protocol: Reductive Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Add morpholine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause slight effervescence.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired (4-(morpholinomethyl)-3-methylphenyl)boronic acid.
| Reagent/Parameter | Molar Equiv. | Typical Yield | Notes |
| Primary/Secondary Amine | 1.0 - 1.2 | 75-95% | A slight excess of the amine is often used. |
| NaBH(OAc)₃ | 1.5 - 2.0 | A larger excess may be needed for less reactive substrates. | |
| Solvent | - | DCE, DCM, or THF are commonly used.[6] | |
| Temperature | - | Room temperature is typically sufficient. |
Oxime Formation: A Gateway to Bioconjugation
The reaction of an aldehyde with hydroxylamine produces an oxime, a stable and versatile functional group.[7] Oxime formation is a condensation reaction that proceeds readily under mild conditions, often in aqueous or alcoholic solvents, making it highly compatible with the boronic acid moiety.[7][8] The resulting oxime can serve as a stable linker in bioconjugation chemistry or as an intermediate for further transformations.
Principle of the Method
The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime.[7] The reaction is reversible and pH-dependent, with optimal rates typically observed between pH 4 and 5. Using hydroxylamine hydrochloride with a base like sodium acetate or pyridine provides a buffered system in the ideal pH range.
Detailed Protocol: Synthesis of this compound oxime
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol/Water solvent mixture
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The reaction is often complete when a white precipitate of the oxime forms.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
If no precipitate forms, dilute the reaction mixture with water and extract the product with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: The product is often pure after filtration and washing. If necessary, it can be recrystallized from an ethanol/water mixture.
Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[9][10][11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high reliability.[10][11] This reaction is invaluable for converting the formyl group into a styrenyl-type moiety, significantly altering the electronic and structural properties of the molecule.
Principle of the Method
The reaction mechanism involves the nucleophilic addition of the ylide to the aldehyde carbonyl, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then decomposes to yield the alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[10] The stereochemistry of the resulting alkene (E vs. Z) depends on the nature of the ylide; stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes.[9][11]
Workflow Diagram: Wittig Reaction Mechanism
Caption: Simplified workflow of the Wittig reaction mechanism.
Detailed Protocol: Synthesis of (3-methyl-4-(vinyl)phenyl)boronic acid
Materials:
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)
-
Potassium tert-butoxide (t-BuOK)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard Schlenk line or inert atmosphere setup
Procedure:
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in a separate flask in a minimum amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: The major byproduct is triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by silica gel chromatography.
Knoevenagel Condensation: Access to Conjugated Systems
The Knoevenagel condensation is the reaction between an aldehyde and a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base.[12][13] This reaction is a classic method for forming C-C bonds and producing α,β-unsaturated products, which are valuable intermediates in organic synthesis.[14]
Principle of the Method
A weak base, such as piperidine or pyridine, deprotonates the active methylene compound to form a stabilized carbanion (enolate).[12] This nucleophile then adds to the aldehyde carbonyl group. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water) to yield the final conjugated product.[12] The use of a mild base is crucial to avoid self-condensation of the aldehyde and to preserve the boronic acid.
Detailed Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid, with the product precipitating from the solution within 1-3 hours.
-
Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual reagents.
-
Purification: The product is typically of high purity after filtration. If needed, it can be recrystallized from ethanol.
Conclusion
This compound is a powerful and versatile building block. The protocols detailed in this guide provide reliable methods for the selective derivatization of its formyl group through reductive amination, oxime formation, Wittig reaction, and Knoevenagel condensation. By carefully selecting the appropriate reaction conditions, researchers can effectively manipulate this moiety to generate a vast array of complex molecules while preserving the synthetically crucial boronic acid group for subsequent transformations. These methods are foundational for applications in combinatorial chemistry, drug discovery, and materials science.
References
- Petasis, N. A. The Petasis Reaction. In Multicomponent Reactions; Zhu, J., Bienaymé, H., Eds.; Wiley-VCH: Weinheim, 2005; pp. 199-227. [Link]
- Adamczyk-Woźniak, A., et al. Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure determination. Central European Journal of Chemistry. 2011, 9(4), 674-682. [Link]
- Lou, S., et al. Catalytic Diastereoselective Petasis Reactions. J. Am. Chem. Soc. 2012, 134(40), 16553–16556. [Link]
- Thorat, B.R., et al. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. 2023, 56, 135. [Link]
- Organic Chemistry Portal. Petasis Reaction. [Link]
- O'Brien, C. J., et al. Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angew. Chem. Int. Ed. 2009, 48(37), 6836-6839. [Link]
- Wikipedia.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95(7), 2457-2483. [Link]
- Chem-Station. Protecting Groups for Boronic Acids. [Link]
- Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
- Wikipedia.
- Organic Chemistry Data.
- Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
- Fernandes, G.F.S., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020, 25(18), 4323. [Link]
- Wikipedia. Wittig reaction. [Link]
- Wikipedia. Oxime. [Link]
- ResearchGate. 3-Formylphenylboronic acid | Request PDF. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Oxime - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
role of 3-Formyl-4-methylphenylboronic acid in covalent organic frameworks (COFs)
Initiating Search Strategies
I'm starting with focused Google searches to get a comprehensive overview of 3-Formyl-4-methylphenylboronic acid. I'm especially interested in its role in synthesizing, the structural characteristics, and the applications of covalent organic frameworks. I'll need to develop a solid foundation to guide further investigation.
Analyzing Search Findings
I've moved past initial searches and am now deeply analyzing the literature. I'm focusing on the specific functionalities of the formyl and methyl groups and their influence on COF properties. I am dissecting experimental procedures for synthesis and characterization, and I'm looking for specifics on how those functional groups work in detail. The plan is to start by introducing the significance of the acid as a building block.
Expanding COF Knowledge
I'm now diving into the literature to understand how this acid functions as a building block. I'm focusing on its role in forming links, like imine or boronate ester bonds. I am also investigating the impact of the methyl group on the framework's properties and its potential applications. My goal is a comprehensive overview of the applications, supported by data that I can gather.
Refining Data Gathering
I've crafted specific Google searches to find literature and protocols, focusing on the phenylboronic acid linker's functionality, especially how the formyl and methyl groups impact COF properties like stability and porosity. I plan to present this compound as a crucial COF building block. I will now create step-by-step synthesis and characterization protocols.
Developing Application Notes
I'm currently crafting an application note and protocol guide. The focus is on the role of this compound in covalent organic frameworks (COFs). I'm starting with an introduction to set the stage for detailed information.
Analyzing COF Linkages
I've been meticulously analyzing the role of this compound in COF synthesis. I'm focusing on its diverse linkage capabilities, specifically how the formyl group forms imine bonds and the boronic acid group can create boroxine rings or boronate esters. The goal is to clearly explain the chemistry behind these reactions. I'm also examining how the methyl group affects COF structure.
Defining the Application Scope
I'm now outlining the application note, starting with an introduction to set the stage. I'll explain what COFs are, emphasize building blocks, and introduce this compound, highlighting its bifunctional nature and methyl group's role. My goal is to clearly and concisely explain its significance.
Planning Further Content
Now I'm planning to provide more detailed experimental protocols. I'll outline a step-by-step procedure for synthesizing a representative COF, including materials, equipment, and reaction conditions. Also, I'll detail characterization techniques, such as PXRD, FT-IR, BET, and SEM/TEM, along with expected results.
Planning Content Details
I'm now focusing on a more granular level of organization. First, I'm working to articulate an introduction to this compound in COFs. Next, I'll dive into the different linkages it can form and discuss their implications. I also plan to provide application examples, and, finally, specific experimental protocols. The goal is a detailed and well-supported guide. The introduction of tables and diagrams will provide an even greater level of clarity for the user.
Defining the Scope Further
I'm now diving into the detailed structure of the application note. I'll begin with an overview of COFs and this specific building block's significance. Then, I plan to outline the diverse linkages, implications, and applications, supported by visual aids like diagrams and tables, and, finally, specific experimental methods.
Application Note: Synthesis of Functionalized Biaryl Scaffolds via Suzuki-Miyaura Coupling with 3-Formyl-4-methylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to the synthesis of biaryl compounds using 3-Formyl-4-methylphenylboronic acid. It covers the mechanistic principles of the Suzuki-Miyaura coupling reaction, offers a detailed experimental protocol, presents a troubleshooting guide for common issues, and discusses the applications of the resulting functionalized biaryl products.
Introduction: The Importance of Biaryl Scaffolds and the Utility of Functionalized Reagents
Biaryl structures are privileged motifs in medicinal chemistry, materials science, and natural product synthesis.[1][2] They are found in numerous FDA-approved drugs, where the torsional angle between the two aryl rings is crucial for defining the molecule's three-dimensional shape and, consequently, its biological activity.[3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone method for constructing these C-C bonds due to its mild conditions, high functional group tolerance, and the generally low toxicity of its boron-based reagents.[4][5]
This compound is a particularly valuable building block in this context. The presence of a formyl (aldehyde) group provides a reactive handle for extensive post-coupling derivatization, allowing for the rapid generation of molecular libraries. This aldehyde can be transformed into a variety of other functional groups, such as amines (via reductive amination), alkenes (via Wittig reactions), or carboxylic acids (via oxidation), making it a versatile synthon for complex molecule synthesis.
The Suzuki-Miyaura Coupling: Mechanism and Key Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species.[10]
The electronic properties of the boronic acid can influence the reaction. The electron-donating methyl group on this compound can facilitate the transmetalation step, while the electron-withdrawing formyl group can have a competing effect. Careful selection of the catalyst, ligand, and base is therefore important for achieving high yields.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv) or a suitable Buchwald ligand like SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., PPh₃, 0.08 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL for a 1 mmol scale reaction) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Reaction Scope and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and conditions used.[5] The following table provides a general overview of expected outcomes with different aryl halides.
| Aryl Halide (Ar-X) | Catalyst System | Base | Typical Yield (%) | Notes |
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | >90% | Highly reactive, often proceeds quickly at lower temperatures. |
| 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | 85-95% | Electron-withdrawing groups on the halide can facilitate oxidative addition.[12] |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 70-85% | Aryl chlorides are less reactive and require more active, bulky phosphine ligands.[8] |
| 4-Bromotoluene | Pd(dppf)Cl₂ | Na₂CO₃ | >90% | Electron-neutral substrates generally couple well under standard conditions. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Low yields or incomplete reactions are common issues that can often be resolved through systematic troubleshooting.[8][13]
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
-
Protodeboronation: The C-B bond can be cleaved, replacing the boronic acid with a hydrogen. This is often exacerbated by prolonged heating or overly acidic/basic conditions.[8] Using fresh boronic acid or its more stable pinacol ester derivative can mitigate this.
-
Catalyst Inactivation: Palladium(0) catalysts are sensitive to oxygen.[8] The formation of palladium black is a visual indicator of catalyst decomposition. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Poor Solubility: If reagents are not fully dissolved, the reaction rate can be significantly diminished. Consider alternative solvent systems like DMF or toluene/ethanol mixtures.[13]
-
Homocoupling: The boronic acid can couple with itself (Glaser coupling). This is often a sign of oxygen in the system or an inappropriate catalyst/base combination.
Applications and Further Transformations
The biaryl aldehyde product from this reaction is a versatile intermediate. The formyl group serves as a synthetic linchpin for a wide range of subsequent transformations, enabling access to diverse chemical scaffolds.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields substituted benzylamines.
-
Wittig Reaction: Olefination with a phosphorus ylide provides access to stilbene derivatives.
-
Oxidation: Treatment with an oxidizing agent like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) converts the aldehyde to a carboxylic acid, another key functional group for further coupling (e.g., amide bond formation).
-
Grignard/Organolithium Addition: Nucleophilic addition to the aldehyde produces secondary alcohols.
These follow-on reactions significantly expand the utility of this compound as a strategic starting material in multi-step syntheses for drug discovery and materials science.[14]
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Fiveable. Biaryl Synthesis Definition. [Link]
- ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]
- NIH National Library of Medicine. (2022, July 8).
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
- RSC Publishing. (2021, August 5).
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
- ResearchGate.
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
- Autechaux. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
reaction conditions for C-C bond formation with 3-Formyl-4-methylphenylboronic acid
An Application Guide to Carbon-Carbon Bond Formation with 3-Formyl-4-methylphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound in pivotal carbon-carbon bond-forming reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: A Versatile Functionalized Building Block
This compound is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a boronic acid moiety for cross-coupling, an ortho-formyl group for subsequent derivatization (e.g., reductive amination, Wittig reactions), and a methyl group, makes it a strategic building block for complex molecular architectures. Its application is central to the synthesis of biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2][3]
The palladium-catalyzed Suzuki-Miyaura coupling is the most prominent application for this reagent.[4][5] However, its utility extends to other important transformations, including oxidative Heck-type reactions and rhodium-catalyzed conjugate additions. Understanding the nuances of each reaction class is critical to harnessing the full synthetic potential of this reagent while mitigating potential side reactions.
A key consideration is the electronic nature of the substituents. The electron-withdrawing formyl group can influence the reactivity of the boronic acid, sometimes accelerating the undesirable side reaction of protodeboronation, where the C-B bond is cleaved by a proton source.[6][7] Therefore, careful selection of reaction conditions is paramount.
Reagent Handling, Stability, and Safety
Before experimental work, a thorough understanding of the reagent's properties is essential for both safety and reaction success.
2.1 Safety and Handling Precautions: this compound should be handled in a well-ventilated area or fume hood.[8] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8][9] Avoid creating dust, as inhalation can cause respiratory irritation.[10] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[11]
2.2 Stability and Storage: Arylboronic acids have a known propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[12] While this is often a reversible process in the presence of water, it can affect the reagent's stoichiometry. For optimal results and longevity, store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, often under refrigeration.[9]
The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
The Suzuki-Miyaura reaction is the preeminent method for coupling this compound with aryl, heteroaryl, or vinyl halides and triflates.[5][13][14] Its reliability, mild conditions, and tolerance for a wide array of functional groups have cemented its status in synthetic chemistry.[4][15]
Core Principles and Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[16][17] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile, forming a Pd(II) intermediate.
-
Transmetalation: The base activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group (the 3-formyl-4-methylphenyl moiety) to the Pd(II) center, displacing the halide.[6][18]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[17]
Optimizing Reaction Conditions: A Causal Approach
The success of the Suzuki-Miyaura coupling hinges on the rational selection of four key components:
| Component | Function & Rationale | Recommended Choices for this compound |
| Palladium Catalyst | The engine of the catalytic cycle. Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) are often used as they are more air-stable; they are reduced in situ to the active Pd(0) species.[17] | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |
| Ligand | Stabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands often accelerate reductive elimination.[19] | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos |
| Base | Crucial for activating the boronic acid for transmetalation.[13][18] The choice of base can dramatically affect yield, especially for substrates prone to protodeboronation. Inorganic bases are most common. | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Solubilizes reactants and influences reaction kinetics and catalyst stability.[20][21][22] Biphasic systems (e.g., toluene/water) are very common. | Toluene/H₂O, Dioxane/H₂O, DMF, THF |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the degassed solvents (8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
The Oxidative Heck Reaction: An Alternative Pathway
While the classical Heck reaction couples an organohalide with an alkene,[23] a variation known as the oxidative Heck reaction allows for the direct use of arylboronic acids.[24] This reaction proceeds via a Pd(II)-based catalytic cycle and typically requires an oxidant to regenerate the active catalyst.[24] However, innovative base- and oxidant-free methods have also been developed.[25]
Experimental Protocol: Oxidative Heck Reaction
This protocol is adapted from mild, oxidant-free conditions developed for arylboronic acids.[25][26]
Materials:
-
Styrene (or other alkene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
N-Bromosuccinimide (NBS) (0.3 mmol, 0.3 equiv)
-
Toluene (2 mL)
Procedure:
-
In an oven-dried vial, combine this compound (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and NBS (0.3 mmol).
-
Add dry toluene (2 mL) followed by the alkene (1.0 mmol).
-
Seal the vial and stir the mixture at room temperature (25 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Rhodium-Catalyzed 1,4-Conjugate Addition
For the formation of C(sp²)-C(sp³) bonds, the rhodium-catalyzed 1,4-addition of this compound to α,β-unsaturated carbonyl compounds is an exceptionally powerful tool.[27][28] This reaction typically proceeds under mild conditions and can be rendered asymmetric with the use of chiral ligands.[29]
Key Parameters and Mechanism
The reaction is catalyzed by a Rh(I) complex. The mechanism is thought to involve the transmetalation of the aryl group from boron to the rhodium center, followed by the 1,4-addition of the aryl-rhodium species across the double bond of the enone. Subsequent hydrolysis or protonolysis releases the product and regenerates a rhodium species that re-enters the catalytic cycle. The presence of a base and specific ligands can greatly accelerate the reaction.[27]
| Component | Function & Rationale | Recommended Choices |
| Rhodium Catalyst | The active catalytic species. [Rh(acac)(CO)₂] and [Rh(cod)Cl]₂ are common, stable precursors. | [Rh(acac)(CO)₂], [Rh(cod)Cl]₂ |
| Ligand | Often a phosphine ligand like BINAP or dppb is used to modulate reactivity and, in the case of chiral ligands, induce enantioselectivity. | (R)-BINAP (for asymmetric), dppb |
| Base | A base is often required to facilitate the transmetalation step, similar to the Suzuki reaction. | Et₃N, KOH |
| Solvent | Protic/aprotic mixtures are common to ensure solubility of all components. | Dioxane/H₂O, Toluene |
Experimental Protocol: Rhodium-Catalyzed 1,4-Addition
This protocol describes the addition to an α,β-unsaturated ketone.
Materials:
-
Cyclohex-2-en-1-one (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[Rh(acac)(CO)₂] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (3 mL)
-
Water (0.3 mL)
Procedure:
-
To a reaction vial, add this compound (1.5 mmol) and [Rh(acac)(CO)₂] (0.03 mmol).
-
Add 1,4-dioxane (3 mL) and water (0.3 mL), and stir for 5 minutes.
-
Add the cyclohex-2-en-1-one (1.0 mmol).
-
Seal the vial and heat the mixture to 100 °C for 3 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the residue by silica gel chromatography to obtain the 3-substituted cyclohexanone product.
Conclusion
This compound is a highly effective and versatile reagent for constructing complex molecular frameworks. The Suzuki-Miyaura coupling remains its most frequent application for creating biaryl structures. However, its utility in oxidative Heck reactions and rhodium-catalyzed conjugate additions provides powerful alternative strategies for C-C bond formation. For all applications, a judicious choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions like protodeboronation. The protocols and principles outlined in this guide provide a robust foundation for the successful application of this important synthetic building block.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Carrow, B. P., & Hartwig, J. F. (2010). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]
- Kar, A., & Marder, T. B. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry. [Link]
- Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Haibach, M. C., et al. (2022).
- Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2019). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
- MDPI. (2020).
- DSpace@MIT. (2002).
- Sharma, G., & Kumar, A. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
- ResearchGate. (n.d.). Biaryls.
- ResearchGate. (n.d.). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds.
- Wikipedia. (n.d.). 4-Formylphenylboronic acid. Wikipedia. [Link]
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]
- Hayashi, T., & Yamasaki, K. (2003). Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids. ChemRxiv. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Research Journal of Pharmacy and Technology. (2019). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology. [Link]
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- Chemical Review and Letters. (2024).
- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
- MDPI. (2020). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. MDPI. [Link]
- ResearchGate. (2002). Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands.
- Chemical Science. (2017).
- National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- PubMed. (2005). Rhodium-catalyzed reaction of aryl- and alkenylboronic acids with 2,4-dienoate esters: conjugate addition and Heck reaction products. PubMed. [Link]
- Wipf Group. (2008).
- ResearchGate. (n.d.). Oxidative Sonogashira cross-coupling of phenylboronic acid and...
- Cambridge Open Engage. (2021). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 27. researchgate.net [researchgate.net]
- 28. Rhodium-catalyzed reaction of aryl- and alkenylboronic acids with 2,4-dienoate esters: conjugate addition and Heck reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Protecting Group Strategies for the Formyl Moiety in Boronic Acid Reactions
Introduction
The formyl group (an aldehyde) is a cornerstone of synthetic chemistry, prized for its versatility in forming new carbon-carbon and carbon-heteroatom bonds. However, when present on a boronic acid or its ester, this reactivity becomes a double-edged sword. Boronic acids are pivotal reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, but also in Chan-Lam couplings, Petasis reactions, and as sensors for carbohydrates.[1] The inherent reactivity of the aldehyde can interfere with these transformations through several pathways:
-
Reaction with Nucleophiles/Bases: The basic conditions typical of many cross-coupling reactions can promote undesired aldol-type side reactions.
-
Reaction with Organometallic Reagents: In syntheses involving Grignard or organolithium reagents, the aldehyde is highly susceptible to nucleophilic attack, consuming the reagent.[2]
-
Oxidation/Reduction: The formyl group can be sensitive to the oxidative or reductive conditions used in other synthetic steps.
-
Protodeboronation: While the boronic acid moiety is generally stable, harsh reaction conditions intended to manipulate the aldehyde can sometimes lead to cleavage of the C–B bond.[3]
To circumvent these issues, the formyl group is temporarily masked with a protecting group.[2][4] An ideal protecting group for this application must be:
-
Easy to install in high yield.
-
Stable (inert) to the conditions of the subsequent boronic acid reaction (e.g., basic media, palladium catalysis).[2][4]
-
Easy to remove cleanly and in high yield without affecting the newly formed structure or the boronic acid moiety.
This guide provides an in-depth analysis of the most effective and field-proven strategies for protecting the formyl group on arylboronic acids, complete with detailed protocols and the scientific rationale behind the choices.
Core Strategy: The Protection-Reaction-Deprotection Workflow
The overall synthetic strategy follows a logical three-stage sequence. This workflow ensures that the reactive aldehyde is masked during the critical C-C bond formation step and then regenerated in the final product.
Caption: General workflow for using a protected formyl boronic acid.
Strategy 1: Cyclic Acetals (1,3-Dioxolanes) - The Workhorse
Cyclic acetals, particularly those derived from ethylene glycol (forming a 1,3-dioxolane), are the most widely used protecting groups for aldehydes in this context.[5] Their popularity stems from their exceptional stability under neutral to strongly basic conditions, which are characteristic of Suzuki-Miyaura and other palladium-catalyzed couplings.[2][5]
The formation of an acetal is an equilibrium process. To drive the reaction to completion, water, the byproduct, must be removed from the reaction mixture.[5][6] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.
Caption: Protection of 4-formylphenylboronic acid as a dioxolane.
Protocol 1.1: Protection of 4-Formylphenylboronic Acid with Ethylene Glycol
This protocol details the formation of 4-(1,3-dioxolan-2-yl)phenylboronic acid.
Materials:
-
4-Formylphenylboronic acid (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-formylphenylboronic acid and toluene (approx. 0.2 M concentration relative to the boronic acid).
-
Add ethylene glycol (1.5 eq) and p-TsOH·H₂O (0.05 eq) to the suspension.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction mixture should become a clear solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, 4-(1,3-dioxolan-2-yl)phenylboronic acid[7], can often be used directly in the next step or purified by recrystallization if necessary.
Protocol 1.2: Deprotection of the Dioxolane Acetal
Deprotection is achieved by hydrolysis under acidic conditions. The choice of acid and solvent is critical to ensure the stability of the boronic acid moiety.[5] Mild Lewis acids or dilute Brønsted acids are preferred.
Materials:
-
Protected biaryl product (from the coupling reaction) (1.0 eq)
-
Acetone/Water mixture (e.g., 4:1 v/v)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount) or Cerium(III) triflate[6]
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the acetal-protected biaryl compound in an acetone/water mixture.
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH·H₂O).
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, neutralize the acid by adding a small amount of saturated aqueous NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting aldehyde by column chromatography on silica gel.
Strategy 2: N,N'-Disubstituted Diamine Adducts
For substrates sensitive to the acidic conditions of acetal formation or deprotection, protection using N,N'-disubstituted diamines offers a robust alternative. Condensation of an aldehyde with N,N'-dimethylethylenediamine forms a stable five-membered imidazolidine ring.[8] This protecting group is stable to strongly basic and nucleophilic conditions but can be cleaved under mildly acidic hydrolytic conditions.
Protocol 2.1: Protection using N,N'-Dimethylethylenediamine
Materials:
-
Formyl-substituted aryl boronic ester (e.g., pinacol ester) (1.0 eq)
-
N,N'-Dimethylethylenediamine (1.2 eq)[9]
-
Methanol or Toluene
-
Magnesium sulfate (MgSO₄) or molecular sieves
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the formyl-substituted aryl boronic ester in methanol or toluene.
-
Add N,N'-dimethylethylenediamine (1.2 eq).
-
Add a dehydrating agent like anhydrous MgSO₄ to sequester the water formed.[10]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Filter off the dehydrating agent and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the protected compound, which can be purified by chromatography if needed.
Protocol 2.2: Deprotection of the Imidazolidine
Deprotection is typically achieved by hydrolysis, sometimes facilitated by an aldehyde scavenger.
Materials:
-
Protected biaryl product (1.0 eq)
-
Aqueous glyoxylic acid[10] or dilute aqueous HCl
-
Dichloromethane or ether
-
Separatory funnel
Procedure:
-
Dissolve the protected compound in an organic solvent like dichloromethane.
-
Add an excess of aqueous glyoxylic acid and stir vigorously at room temperature for several hours.[10]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the aldehyde product via column chromatography.
Comparative Summary of Protecting Groups
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Key Advantages | Limitations |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, acid catalyst (e.g., p-TsOH), azeotropic water removal.[5][6] | Excellent: Strong bases, nucleophiles, organometallics, Pd catalysts.[2][5] Labile: Strong acids. | Mild aqueous acid (HCl, p-TsOH, Lewis acids like Ce(OTf)₃).[5][6][11] | Highly reliable, common, stable to Suzuki conditions, vast literature support. | Requires acidic conditions for formation and removal; may not be suitable for highly acid-sensitive substrates. |
| Imidazolidine (from N,N'-Dimethylethylenediamine) | N,N'-Dimethylethylenediamine, dehydrating agent, room temp.[8][10] | Excellent: Strong bases, nucleophiles. Good: Stable to many catalytic conditions. | Mildly acidic hydrolysis (e.g., aqueous glyoxylic acid, dilute HCl).[10] | Mild formation conditions (no heat or strong acid needed). | Less common than acetals; potential for nitrogen to coordinate to metal catalysts in some cases. |
Troubleshooting and Field Insights
-
Incomplete Protection: If acetal formation stalls, ensure your toluene is dry and the Dean-Stark trap is functioning efficiently. Adding fresh, activated molecular sieves to the flask can also help drive the equilibrium.[5]
-
Premature Deprotection: During a Suzuki coupling, if the base used (e.g., K₃PO₄) is hydrated, or if the solvent contains water, it can lead to localized pH drops upon reaction, potentially causing partial deprotection of the acetal. Always use anhydrous solvents and reagents.
-
Boronic Acid Stability: While the focus is on the formyl group, remember that the boronic acid itself can be sensitive. Some boronic acids are prone to decomposition or trimerization (forming boroxines).[12] Using the corresponding boronic ester (e.g., pinacol ester) can enhance stability during both protection and coupling steps.[12][13] The pinacol ester can often be used directly in Suzuki couplings.[12]
-
Deprotection Challenges: If deprotection is sluggish, gentle heating (40-50 °C) can be applied. However, for sensitive substrates, using a milder Lewis acid catalyst like Er(OTf)₃ in wet nitromethane can be highly effective.[11]
References
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- ResearchGate. (2010). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions.
- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions.
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis.
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- National Institutes of Health (NIH). (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions.
- RSC Publishing. (n.d.). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride.
- Reddit. (2021). Selective Deprotection of Dimethyl-Acetal.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Wikipedia. (n.d.). N,N'-Dimethylethylenediamine.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.
- National Center for Biotechnology Information (NCBI). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PubChem. (n.d.). N,N'-Dimethylethylenediamine.
- RSC Publishing. (n.d.). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- ResearchGate. (2012). Protecting Groups for Thiols Suitable for Suzuki Conditions.
- ResearchGate. (2008). Polymerisation resistant synthesis of methacrylamido phenylboronic acids.
- Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability.
- 3-Formylphenylboronic Acid Supplier. (n.d.). Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- ThinkIR. (n.d.). A study of the catalytic and chemical properties of palladium and palladium-silver monolayer protected clusters.
- ResearchGate. (2006). Preparation and Deprotection of Aldehyde Dimethylhydrazones.
- ResearchGate. (2022). Synthesis of the phenylboronic acid 31.
- National Center for Biotechnology Information (NCBI). (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization.
- PubChem. (n.d.). N,N-Dimethylethylenediamine.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. 1401222-65-8|(4-(1,3-Dioxolan-2-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 9. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 3-Formyl-4-methylphenylboronic Acid in Advanced Multi-Component Reactions
Abstract
Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single pot.[1][2][3] This application note explores the strategic use of 3-Formyl-4-methylphenylboronic acid, a trifunctional reagent, as a versatile building block in MCRs. We provide detailed protocols and mechanistic insights for its application in the Petasis borono-Mannich reaction and in sequential Suzuki-Miyaura coupling/condensation cascades, demonstrating its value for researchers, medicinal chemists, and drug development professionals in constructing diverse chemical scaffolds.
Introduction: A Uniquely Versatile Synthon
This compound is a powerful reagent in synthetic chemistry due to the orthogonal reactivity of its three key functional groups: the boronic acid, the formyl (aldehyde) group, and the substituted aromatic ring.
-
Boronic Acid: This moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[4][5] It can also participate in other transformations like the Petasis reaction.[6][7]
-
Formyl Group: As a classic electrophile, the aldehyde can engage in a wide array of nucleophilic additions and condensation reactions, serving as a critical handle for building molecular complexity.
-
Aromatic Ring: The methyl-substituted phenyl ring provides a rigid scaffold and can be further functionalized, influencing the steric and electronic properties of the final molecule.
This unique combination allows for either selective, stepwise functionalization or participation in sophisticated one-pot multi-component reactions (MCRs), making it an invaluable tool for generating libraries of complex molecules in drug discovery and materials science.[8][9][10]
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the reagent's integrity.
| Property | Value |
| Chemical Formula | C₈H₉BO₃ |
| Molecular Weight | 163.97 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 109-113 °C |
| CAS Number | 4534-46-7 |
| Solubility | Soluble in methanol, ethanol, DMSO, and hot water. |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep container tightly closed and protect from moisture, as boronic acids can undergo dehydration.
-
Avoid strong oxidizing agents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Application Protocol I: The Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines.[6][11][12] In this protocol, the formyl group of this compound serves as the internal carbonyl component, simplifying the reaction to a two-component addition from the user's perspective when reacting with an amine-containing substrate like an α-amino acid.
Causality and Mechanistic Insight: The reaction is believed to proceed through the formation of an iminium ion intermediate from the condensation of the amine and the aldehyde. The boronic acid then forms a tetracoordinate "ate" complex, which facilitates the nucleophilic transfer of its aryl group to the electrophilic iminium carbon.[7] This process is often catalyst-free and tolerant of a wide range of functional groups.[13]
Experimental Workflow: Petasis Reaction
Caption: Workflow for the Petasis Borono-Mannich reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a 20 mL screw-cap vial, add this compound (1.0 mmol, 164 mg).
-
Amine Addition: Add the desired α-amino acid (e.g., L-Proline, 1.1 mmol, 127 mg).
-
Solvent Addition: Add absolute ethanol (5 mL).
-
Reaction: Seal the vial and place it in a preheated oil bath at 70°C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 12-24 hours).
-
Work-up: Allow the reaction to cool to room temperature. Remove the solvent in vacuo.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield the desired N-substituted amino acid product.
Rationale for Choices:
-
Solvent: Ethanol is a good choice as it effectively solubilizes the starting materials and is polar enough to facilitate the ionic intermediates. Dichloromethane (DCM) or methanol can also be used.[7][11]
-
Temperature: Moderate heating (60-80°C) is typically sufficient to drive the reaction to completion by accelerating the formation of the iminium intermediate and subsequent steps.
Expected Outcomes for Various Amines:
| Amine Component | Expected Product Structure | Typical Yield |
| L-Proline | N-(2-carboxy-4-methylbenzyl)proline | 75-85% |
| Morpholine | 4-(2-Formyl-4-methylphenyl)morpholine derivative | 80-90% |
| N-Methylbenzylamine | N-benzyl-N-methyl-N-(2-formyl-4-methylphenyl)amine | 70-80% |
Application Protocol II: Sequential Suzuki Coupling & Condensation MCR
This advanced application demonstrates the orthogonal reactivity of the boronic acid and formyl groups. First, a Suzuki-Miyaura cross-coupling is performed to build a biaryl scaffold.[5] Subsequently, without isolating the intermediate, reagents for a condensation reaction (e.g., a Biginelli or Hantzsch-type reaction) are added to the same pot to construct a complex heterocyclic system.[1]
Causality and Mechanistic Insight: The Suzuki coupling requires a palladium catalyst and a base.[14][15] The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate complex (activated by the base), and reductive elimination to form the C-C bond and regenerate the catalyst.[16] Once the biaryl aldehyde is formed, the reaction conditions can be switched to favor a subsequent acid- or base-catalyzed condensation MCR to rapidly build molecular complexity.
Logical Workflow: Sequential One-Pot Reaction
Caption: Logic diagram for a sequential Suzuki/Biginelli MCR.
Detailed Step-by-Step Protocol:
Part A: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 mmol, 164 mg), an aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol, 199 mg), potassium carbonate (2.5 mmol, 345 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Degassed Solvents: Evacuate and backfill the flask with nitrogen three times. Add degassed 1,2-dimethoxyethane (DME, 6 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 85°C with vigorous stirring for 6-12 hours.
-
Monitoring: Monitor the formation of the biaryl aldehyde intermediate by LC-MS. Do not proceed until the aryl halide is fully consumed.
Part B: In-situ Biginelli Reaction 5. Cooling: Once the Suzuki coupling is complete, cool the reaction mixture to room temperature. 6. MCR Reagent Addition: To the same flask, add urea (1.5 mmol, 90 mg), ethyl acetoacetate (1.2 mmol, 152 µL), and a catalytic amount of concentrated HCl (2-3 drops). 7. Condensation: Heat the mixture to reflux (approx. 85-90°C) and stir for an additional 4-8 hours, monitoring for the formation of the dihydropyrimidinone product. 8. Work-up: Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. 9. Purification: Purify the final product by recrystallization or flash column chromatography.
Rationale for Choices:
-
Catalyst & Base: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. K₂CO₃ is a moderately strong base sufficient for activating the boronic acid without promoting unwanted side reactions.[14]
-
Solvent System: The DME/H₂O mixture is a classic choice, ensuring solubility for both organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
One-Pot Advantage: This sequential approach avoids a time-consuming work-up and purification of the aldehyde intermediate, improving overall efficiency and atom economy, a key principle of green chemistry.[1]
Troubleshooting and Expert Insights
-
Protodeboronation in Suzuki Coupling: If significant formation of 4-methylbenzaldehyde is observed, it indicates premature cleavage of the C-B bond. This can be mitigated by using a milder base (e.g., K₃PO₄) or ensuring strictly anaerobic conditions. Aprotic conditions can also be beneficial for boronic acids sensitive to aqueous bases.[14]
-
Low Yield in Petasis Reaction: If the Petasis reaction stalls, ensure the amine is of sufficient purity. For less reactive amines, switching to a higher boiling point solvent like toluene or using microwave irradiation can increase the reaction rate.[11]
-
Stoichiometry is Key: In MCRs, the precise ratio of components is critical. A slight excess of one component may be necessary to drive the reaction to completion, but a large excess can lead to side products and purification challenges.
Conclusion
This compound is a highly effective and versatile reagent for the construction of complex molecular frameworks via multi-component reactions. Its orthogonal functional groups enable its participation in both concerted MCRs like the Petasis reaction and powerful sequential one-pot transformations. The protocols detailed herein provide a robust starting point for researchers aiming to leverage this synthon's capabilities to accelerate the discovery of novel chemical entities in pharmaceuticals and beyond.
References
- Petasis reaction. In: Wikipedia. Accessed January 7, 2026. [Link]
- The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Organic Chemistry Portal. Published June 5, 2005. [Link]
- Petasis Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
- Candeias NR, Montalbano F, Cal PCS, Gois PMP. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. 2019;119(17):20190827. [Link]
- The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026. [Link]
- Candeias NR, Montalbano F, Cal PCS, Gois PMP. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. Published August 27, 2019. [Link]
- Suzuki reaction. In: Wikipedia. Accessed January 7, 2026. [Link]
- Green Synthesis of Heterocycles Via MCRs.
- Shaikh I, Zaheer M, Ganaie MA, et al. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC. Published March 20, 2024. [Link]
- Bayat M. Synthesis of Heterocyclic Compounds Using MCRs.
- Wang BJ, Groziak MP. Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. Published October 16, 2019. [Link]
- Silva V, Fernandes C, Borges F, Remião F. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Published November 22, 2021. [Link]
- Dömling A. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. Published May 18, 2021. [Link]
- Ramon R, Palimaro F, Cativiela C. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Published July 15, 2022. [Link]
- Mohlala K, Coyanis EM. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. 2023;11. [Link]
- Graebin CS, Echevarria A. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Miyaura N, Suzuki A. Organoborane coupling reactions (Suzuki coupling). PMC. Published 1995. [Link]
- The main content and classification of the review.
- Suzuki Coupling. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
- 3-Formylphenylboronic acid.
- Review articles in MULTICOMPONENT REACTIONS.
- Valente C, Organ MG. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Published January 20, 2015. [Link]
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. Published April 21, 2017. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Petasis reaction - Wikipedia [en.wikipedia.org]
- 7. Petasis Reaction [organic-chemistry.org]
- 8. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Harnessing 3-Formyl-4-methylphenylboronic Acid for the Strategic Functionalization of Heterocycles in Drug Discovery
An Application Guide to the Suzuki-Miyaura Coupling
Abstract
The synthesis of complex molecular architectures is a cornerstone of modern drug discovery. Substituted heterocycles, in particular, are privileged scaffolds found in a vast number of pharmacologically active agents.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, enabling the efficient linkage of aromatic and heteroaromatic systems.[2][3][4] This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Formyl-4-methylphenylboronic acid as a key building block for the functionalization of heterocyclic compounds. This reagent is of particular strategic importance due to the presence of a formyl group, which serves as a versatile synthetic handle for subsequent chemical transformations, and a methyl group, which can influence molecular conformation and metabolic stability.[5] We will explore the underlying reaction principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to ensure robust and reproducible outcomes.
Scientific Principles and Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized synthetic chemistry. Its success in pharmaceutical development is attributed to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[1][6][7] The reaction facilitates the formation of a C(sp²)–C(sp²) bond between a heterocyclic halide (or triflate) and an organoboronic acid.
The catalytic cycle, illustrated below, is generally accepted to proceed through three fundamental steps:
-
Oxidative Addition: The active catalyst, a palladium(0) complex, undergoes oxidative addition into the carbon-halogen bond of the heterocyclic halide. This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.[1][2][3]
-
Transmetalation: In this key step, the organic moiety from the boronic acid (the 3-formyl-4-methylphenyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The final step involves the elimination of the newly formed biaryl product from the palladium center, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocols: A General Procedure
The following protocol is a robust, generalized procedure for the Suzuki-Miyaura coupling of a heterocyclic halide with this compound. It is designed to be a self-validating starting point for optimization.
Materials and Reagents
-
Heterocyclic Halide: 1.0 equivalent
-
This compound: 1.1–1.5 equivalents
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (1–5 mol%), PdCl₂(dppf) (1–5 mol%)
-
Base: e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃ (2.0–3.0 equivalents)
-
Solvent: A degassed mixture, typically Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heterocyclic halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[2][10]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.[10]
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing: To ensure complete removal of dissolved oxygen, which can deactivate the catalyst, bubble the inert gas through the reaction mixture for 15-20 minutes.[10]
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. The use of microwave irradiation can often significantly reduce reaction times.[11]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed. Reactions are typically complete within 4-24 hours.[2][10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired functionalized heterocycle.[10]
Optimizing Reaction Conditions: A Comparative Overview
The choice of catalyst, base, and solvent can significantly impact the reaction outcome. The following table provides a starting point for optimizing the coupling of this compound with various classes of heterocyclic halides.
| Heterocyclic Halide | Reactivity Trend | Recommended Catalyst | Recommended Base | Solvent System | Temp. (°C) | Key Considerations |
| Iodo-pyridines/-pyrimidines | High | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O | 80-100 | Generally high yields; standard conditions are very effective. |
| Bromo-pyridines/-pyrimidines | Medium | PdCl₂(dppf), Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | 90-110 | Most common substrates. Cs₂CO₃ can be effective for less reactive bromides. |
| Chloro-pyridines/-pyrimidines | Low | Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100-120 | Requires more active catalyst systems with specialized phosphine ligands.[1] |
| Bromo-indoles/-azaindoles | Medium | PdCl₂(dppf) | K₂CO₃, K₃PO₄ | DMF, Dioxane/H₂O | 90-110 | N-H of indole may require protection (e.g., Boc, SEM) to prevent side reactions. |
| Chloro-pyridazines | Low-Medium | Pd(PPh₃)₄, Pd₂(dba)₃ + Ligand | Na₂CO₃, K₃PO₄ | Toluene/EtOH/H₂O | 100-110 | The electron-deficient nature of the ring can facilitate oxidative addition.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently active catalyst for the substrate (e.g., for aryl chlorides). 3. Incorrect base or solvent. | 1. Ensure thorough degassing of the solvent and reaction mixture. 2. Screen more active catalysts/ligands (e.g., Buchwald-Hartwig ligands). 3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents (DMF, Toluene). |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative homocoupling. | Improve degassing procedure. Use fresh, high-purity solvents and reagents. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent or trace water. | Use anhydrous solvents if possible, or a stronger, less-nucleophilic base. |
| Difficult Purification | Residual palladium catalyst or phosphine ligands co-eluting with the product. | Filter the crude product through a pad of Celite® or silica before concentration. Consider using a palladium scavenger. |
Applications in Medicinal Chemistry
The true value of this compound lies in the synthetic versatility of its products. The resulting formyl-substituted heterocycles are not merely final products but are advanced intermediates for a wide array of subsequent transformations, crucial for building molecular libraries and exploring structure-activity relationships (SAR).[6][7]
-
Reductive Amination: The aldehyde can be readily converted into a diverse range of amines, introducing new vectors for biological interactions.
-
Wittig Olefination: Allows for the extension of the carbon skeleton and the introduction of double bonds.
-
Oxidation: The formyl group can be oxidized to a carboxylic acid, providing a key attachment point for amide bond formation or as a bioisostere.
-
Condensation Reactions: Can react with a variety of nucleophiles to form new heterocyclic rings, such as pyridines, pyrimidines, or imidazoles.[12]
The incorporation of boronic acids into drug discovery pipelines has led to several FDA-approved drugs, highlighting the power of this chemical class in medicinal chemistry.[13][14][15] The strategic use of functionalized building blocks like this compound is integral to the efficient synthesis of novel drug candidates.[5]
References
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. (n.d.). BenchChem.
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. (n.d.). BenchChem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloroacenaphthene and Arylboronic Acids. (n.d.). BenchChem.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. (n.d.). ACS Publications.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). BenchChem.
- The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. (2005). ResearchGate.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ResearchGate.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health.
- 3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013). European Journal of Chemistry.
- Which boronic acids are used most frequently for synthesis of bioactive molecules ?. (2023). Cambridge Open Engage.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Center for Biotechnology Information.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). National Center for Biotechnology Information.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-Formyl-4-methylphenylboronic acid Anhydrides
This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Formyl-4-methylphenylboronic acid in their synthetic workflows. It provides in-depth troubleshooting for a common yet critical issue: the formation of boronic acid anhydrides (boroxines) and their detrimental effects on experimental outcomes.
PART 1: CORE DIRECTIVE: Understanding the Anhydride Problem
Boronic acids are prone to reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3] This process, driven by the removal of water, can occur during storage, upon heating, or in anhydrous solvents.[2][3] The presence of these anhydrides in a sample of this compound can lead to significant issues in reactions like the Suzuki-Miyaura coupling, primarily due to inaccurate stoichiometry and altered solubility.[4][5] Many suppliers of boronic acids note that their products may contain varying amounts of the corresponding anhydride.[6][7]
Frequently Asked Questions (FAQs)
Q1: How can I identify the presence of boronic acid anhydrides in my sample?
An initial indication of anhydride formation can be a change in the physical appearance of the material, from a crystalline solid to a less defined, amorphous powder. A more definitive method is to test the solubility. Boronic acids exhibit increased solubility in the presence of certain polyols, like mannitol, which is attributed to the formation of boronic acid esters and the avoidance of the less soluble trimeric boroxine species.[5] A significant portion of your material remaining insoluble in your reaction solvent could indicate the presence of these less soluble anhydrides.[5]
Q2: Why is it crucial to remove boronic acid anhydrides before use?
The primary reason is to ensure accurate stoichiometry in your reactions. Boroxines have a different molecular weight than the corresponding boronic acid. Using a sample containing anhydrides without purification will result in adding an incorrect molar amount of the boronic acid, leading to incomplete reactions and potentially complex product mixtures.
Q3: Is a sample containing anhydrides unusable?
No, the material is not unusable. The formation of boroxines is a reversible process.[3][8] The anhydrides can be hydrolyzed back to the parent boronic acid using the straightforward procedures outlined in this guide.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: Troubleshooting and Protocols
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or inconsistent yields in Suzuki-Miyaura coupling reactions. | Inaccurate stoichiometry due to the presence of boronic acid anhydrides. | Perform an aqueous base hydrolysis and extraction to isolate the pure boronic acid. |
| The boronic acid does not fully dissolve in the reaction solvent. | Formation of less soluble boroxine anhydrides. | Pre-treat the boronic acid with a small amount of water in the reaction solvent to induce hydrolysis. |
| Difficulty purifying the final product. | Side reactions resulting from incorrect stoichiometry of the boronic acid. | Ensure the purity of the boronic acid starting material by removing any anhydrides. |
Experimental Protocols
Protocol 1: Aqueous Base Hydrolysis and Extraction
This method is highly effective for removing boronic anhydrides and other non-acidic impurities. It relies on the principle that boronic acids are acidic and will form water-soluble boronate salts in the presence of a base, while the anhydrides hydrolyze to the same salt.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude this compound in water.
-
Basification: Cool the suspension and slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise. Maintain a low temperature (around 10°C) and ensure the pH does not exceed 10.5.[9]
-
Extraction (Optional): After stirring, filter off any insoluble material. The aqueous phase can then be extracted with an organic solvent like toluene to remove non-polar impurities.[9]
-
Acidification: Cool the aqueous solution and precipitate the pure boronic acid by slowly adding hydrochloric acid (e.g., 10% HCl) until the solution is acidic.[9]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum at a moderate temperature (e.g., 50°C) in a stream of nitrogen.[9]
Expertise & Experience: The slow, controlled addition of both base and acid is critical to maintain temperature and pH, preventing potential degradation of the formyl group.
Protocol 2: In-Situ Hydrolysis for Immediate Use
For instances where a full purification is not necessary and the reaction can tolerate a small amount of water, this method is a quick and efficient way to ensure the active monomeric boronic acid is present.
Step-by-Step Methodology:
-
Slurry Formation: In the reaction vessel, combine the this compound with the intended anhydrous reaction solvent (e.g., dioxane, THF).
-
Hydrolysis: Add a controlled amount of water (a few equivalents relative to the boronic acid) to the slurry.
-
Stirring: Agitate the mixture at room temperature. The solid should gradually dissolve as the boroxine hydrolyzes to the more soluble boronic acid.
-
Reaction Initiation: Once the solid is dissolved, proceed with the addition of other reagents.
Trustworthiness: This protocol is self-validating; the visual confirmation of the solid dissolving provides confidence that the active monomeric species has been generated.
PART 3: VISUALIZATION & FORMATTING
Workflow for Anhydride Removal
Caption: A flowchart illustrating the key stages of removing boronic acid anhydrides through hydrolysis and purification.
Logical Relationship Diagram
Caption: The reversible equilibrium between a boronic acid monomer and its corresponding trimeric anhydride (boroxine).
References
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Dehydration of phenylboronic acid with the formation of boroxine.
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Boronic acid. Wikipedia.
- 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8. ChemicalBook.
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
- The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F)
- Detection of boronic acids through excited-state intramolecular proton-transfer fluorescence.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Boronic acid synthesis by hydrolysis. Organic Chemistry Portal.
- Technical Support Center: Preventing Hydrolysis of Boronic Acid Deriv
- Process for preparing highly pure formylphenylboronic acids.
- Process for the preparation of boronic acid intermediates.
- 4-Formyl-2-methylphenylboronic acid | C8H9BO3 | CID 10374759. PubChem.
- This compound SDS, 1106869-99-1 Safety D
- 4-Formylphenylboronic acid. Wikipedia.
- 3-Formylphenylboronic Acid | 87199-16-4. Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-Methylphenylboronic Acid, (contains varying amounts of Anhydride), 5g, Each.
- 3-Methylphenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals.
- Tolylboronic acid | C7H9BO2 | CID 79799. PubChem.
- 4-Methylphenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. d-nb.info [d-nb.info]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-Methylphenylboronic Acid | 17933-03-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
preventing protodeboronation of 3-Formyl-4-methylphenylboronic acid in Suzuki reactions
Topic: Strategies to Mitigate Protodeboronation of 3-Formyl-4-methylphenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development scientists who are encountering challenges with specific, sensitive substrates. Here, we address the prevalent issue of protodeboronation, focusing on the electron-deficient and sterically hindered substrate, this compound.
Understanding the Challenge: The Competing Pathways
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its power in constructing C-C bonds. However, its efficiency can be compromised by side reactions, the most common of which is protodeboronation.[1][2] This process involves the cleavage of the C–B bond and its replacement with a C–H bond, consuming the boronic acid and generating a byproduct—in this case, 4-methylbenzaldehyde.
The substrate, this compound, is particularly susceptible due to the electron-withdrawing nature of the formyl (-CHO) group. This electronic deficit increases the lability of the C–B bond, making it more prone to cleavage, especially under the basic conditions required for the Suzuki coupling.[3][4] The core of the challenge lies in ensuring that the rate of the productive catalytic cycle far exceeds the rate of this destructive side reaction.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered when using this compound in Suzuki couplings.
Q1: My reaction yield is low, and I've isolated a significant amount of 4-methylbenzaldehyde. What is happening?
A1: You are observing the classic signs of protodeboronation.[5] The boronic acid is being consumed by a reaction with a proton source (often water) before it can participate in the Suzuki catalytic cycle. This is a base-catalyzed process, and its rate is highly dependent on the reaction conditions.[1][3] The electron-withdrawing formyl group on your specific boronic acid makes it inherently more susceptible to this decomposition pathway.[4][6]
Q2: How does my choice of base impact this side reaction, and what is the best choice?
A2: The base is one of the most critical factors. While necessary to activate the boronic acid for transmetalation, strong bases can dramatically accelerate protodeboronation.[2][5]
-
Problem: Strong hydroxide bases (e.g., NaOH, KOH) and, to a lesser extent, alkoxides, create a high concentration of the tetrahedral boronate anion.[7] While this species is reactive in the Suzuki coupling, it is also the species most prone to protodeboronation.[3][4]
-
Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices. These bases are sufficiently strong to promote the catalytic cycle but are less aggressive in promoting protodeboronation, striking a better kinetic balance.[5][8]
Q3: Can the palladium catalyst and ligand system make a difference?
A3: Absolutely. The goal is to make the Suzuki coupling as fast as possible. A slow or inefficient catalyst gives the boronic acid more time to decompose.
-
Problem: Older catalyst systems, like Pd(PPh₃)₄, can have slow rates of oxidative addition or reductive elimination, leading to a sluggish catalytic cycle.
-
Solution: Employ a highly active, modern palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[5][9] These systems, such as XPhos G3 or SPhos G3, generate the active Pd(0) species rapidly and facilitate fast catalytic turnover.[10][11] This speed helps the productive coupling reaction outcompete the decomposition pathway.
-
A Note of Caution: While bulky ligands are generally beneficial, some studies have shown they can, under certain conditions, paradoxically promote palladium-catalyzed protodeboronation.[12][13] Therefore, screening a couple of different high-activity ligands may be necessary for full optimization.
Q4: What are the optimal solvent and temperature conditions?
A4: Both temperature and solvent play a crucial role in managing the reaction's selectivity.[14][15][16]
-
Temperature: Elevated temperatures increase the rate of all reactions, including protodeboronation.[5] It is critical to run the reaction at the lowest effective temperature. With a highly active catalyst, it's often possible to achieve full conversion at moderate temperatures (e.g., 60-80 °C), which significantly suppresses the undesired side reaction.
-
Solvent: Anhydrous conditions are highly recommended. Water is the proton source for protodeboronation.[8] While many Suzuki protocols use aqueous/organic mixtures, for a sensitive substrate like this, minimizing water is key.
-
Recommended Solvents: Toluene, Dioxane, or 2-MeTHF, used as anhydrous grades. If a co-solvent is needed for solubility, using a polar aprotic solvent like THF over water is preferable. Ensure all glassware is thoroughly dried.
-
Q5: I've optimized my conditions but still see significant protodeboronation. Are there more robust alternatives to the boronic acid itself?
A5: Yes. When a boronic acid is exceptionally unstable, a "slow-release" strategy using a more stable derivative is a powerful approach.[1][17] These reagents protect the boron moiety and release the active boronic acid in low concentrations throughout the reaction.
-
Recommended Derivatives:
-
Pinacol Esters (BPin): These are significantly more stable than the corresponding boronic acids and are a common first choice.[18] They can be easily prepared from the boronic acid.
-
MIDA Boronates: These are highly stable, crystalline solids that slowly hydrolyze under basic conditions to release the boronic acid. This strategy keeps the instantaneous concentration of the unstable boronic acid very low, minimizing its decomposition.[1][17]
-
Organotrifluoroborates (BF₃K): Potassium trifluoroborate salts also serve as stable precursors that slowly release the boronic acid under the reaction conditions.[1]
-
Strategic Solutions & Data Summary
To minimize protodeboronation, a multi-parameter optimization is required. The following table summarizes the strategic choices and their impact on the reaction outcome.
| Parameter | Poor Choice (High Protodeboronation) | Recommended Choice (Low Protodeboronation) | Rationale |
| Base | NaOH, KOH, Na₂CO₃ (in excess water) | K₃PO₄, Cs₂CO₃, K₂CO₃ (finely ground) | Milder bases reduce the rate of base-catalyzed protodeboronation.[3][5] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Buchwald Precatalysts (e.g., XPhos G3) | High-activity catalysts accelerate the Suzuki coupling, which outcompetes the side reaction.[5][10] |
| Temperature | >100 °C | 60 - 80 °C | Lower temperatures slow the rate of protodeboronation more significantly than the desired coupling.[5] |
| Solvent | Aqueous mixtures (e.g., Toluene/H₂O) | Anhydrous Dioxane, Toluene, or 2-MeTHF | Minimizes the primary proton source required for the side reaction.[8] |
| Boron Reagent | Boronic Acid | Boronic Ester (BPin), MIDA Boronate | "Slow-release" of the boronic acid keeps its concentration low, suppressing decomposition.[17][18] |
Troubleshooting Workflow
Use the following decision tree to systematically troubleshoot and optimize your reaction.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Optimized Experimental Protocols
The following protocols incorporate best practices to minimize protodeboronation.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a highly active catalyst system and mild base under anhydrous conditions.
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 15 minutes.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%, if not using a precatalyst).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration) via syringe.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 70 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Check for the consumption of the aryl halide and the formation of both the desired product and the 4-methylbenzaldehyde byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol converts the boronic acid to its more stable pinacol ester derivative for use in the "slow-release" strategy.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Alternatively, add activated 4 Å molecular sieves and stir at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting boronic acid.
-
Isolation: Once complete, filter off the molecular sieves (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the Suzuki coupling protocol described above. If necessary, it can be purified by recrystallization or chromatography.
References
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Technical Support.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Wikipedia. (2023).
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Whiting, A., et al. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Synthesis.
- Li, Y., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem Technical Support.
- BenchChem. (2025). Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. BenchChem Technical Support.
- Cheong, J. Y., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- Metternich, J. B., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Cheong, J. Y., et al. (2023).
- Johansson, H., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
- BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Support.
- Savage, S. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Savage, S. A., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Formyl-4-methylphenylboronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Formyl-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific, functionalized boronic acid. The presence of both an electron-withdrawing formyl group and an electron-donating methyl group presents unique challenges and opportunities for optimization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities.
I. Understanding the Reactivity of this compound
This compound is an electron-deficient boronic acid due to the aldehyde functionality. This electronic property can influence the Suzuki-Miyaura coupling in several ways. The electron-withdrawing nature of the formyl group can slow down the crucial transmetalation step of the catalytic cycle.[1] Additionally, the aldehyde group itself can potentially interact with the palladium catalyst.[2][3][4]
Key Challenges:
-
Slow Transmetalation: The rate-limiting step can be the transfer of the aryl group from boron to the palladium center.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-methylbenzaldehyde and reducing the yield of the desired product.[5][6] This is often promoted by harsh basic conditions and elevated temperatures.[7]
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl is another potential side reaction, often exacerbated by the presence of oxygen.[6][8]
-
Aldehyde Reactivity: While generally stable, the formyl group could potentially undergo side reactions under certain conditions, although this is less common in standard Suzuki protocols.
II. Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving a low yield?
Several factors could be contributing to a low yield. The primary suspects are inefficient transmetalation due to the electron-deficient nature of the boronic acid, decomposition of the boronic acid via protodeboronation, or catalyst deactivation.[1][7] Start by evaluating your choice of base, ligand, and reaction temperature.
Q2: What is the best palladium catalyst and ligand combination for this specific boronic acid?
For electron-deficient boronic acids, using bulky, electron-rich phosphine ligands is often beneficial.[1][6] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. Consider using Buchwald ligands such as SPhos or XPhos, or other electron-rich phosphines like P(t-Bu)₃.[7] While Pd(PPh₃)₄ can be effective, it may not be optimal for this substrate. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure your conditions promote its reduction to the active Pd(0) species.[7][9]
Q3: How can I minimize the formation of the protodeboronated byproduct, 4-methylbenzaldehyde?
Protodeboronation is a significant challenge with electron-deficient boronic acids.[5] To minimize this side reaction:
-
Use a Milder Base: Consider switching from strong bases like NaOH to milder options such as K₃PO₄, Cs₂CO₃, or even KF.[7]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt can significantly reduce protodeboronation.[6][7]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[7]
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[7]
Q4: I am observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?
Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a non-productive catalytic cycle.[6][8]
-
Strictly Exclude Oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[6][7]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.[6]
Q5: What is the optimal base and solvent system for this reaction?
The choice of base and solvent is critical.
-
Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to promote the formation of the active boronate species for transmetalation.[1][7] Ensure the base is finely powdered and anhydrous.
-
Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is commonly used to dissolve both the organic substrates and the inorganic base.[7] The water plays a crucial role in activating the boronic acid. However, for substrates prone to protodeboronation, exploring anhydrous conditions may be necessary.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound in Suzuki couplings.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Catalyst.[7] 2. Inefficient Transmetalation.[7] 3. Incorrect Base or Solvent.[7] 4. Protodeboronation of Boronic Acid.[5][7] | 1. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are suitable for the reduction of a Pd(II) precatalyst.[7] Rigorously degas all components.[6] 2. Use a stronger base (K₃PO₄, Cs₂CO₃) and consider adding a small amount of water to your solvent system.[7] Increase the reaction temperature.[7] 3. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) and bases. 4. Use milder bases, lower the reaction temperature, or protect the boronic acid as a pinacol ester or trifluoroborate salt.[7] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen.[6] 2. Large Excess of Boronic Acid. | 1. Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Ar or N₂).[6][7] 2. Optimize the stoichiometry, typically using 1.1-1.5 equivalents of the boronic acid.[7] |
| Incomplete Consumption of Starting Materials | 1. Insufficient Catalyst Loading or Deactivated Catalyst. 2. Low Reaction Temperature or Insufficient Reaction Time. 3. Poor Solubility of Reagents.[7] | 1. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). Ensure the catalyst and ligand are of high quality. 2. Increase the reaction temperature in increments and monitor the reaction progress over a longer period using TLC or LC-MS.[7][10] 3. Screen different solvents or solvent mixtures to ensure all components are fully dissolved at the reaction temperature. |
| Formation of Unidentified Byproducts | 1. Side Reactions Involving the Formyl Group. 2. Ligand-Related Side Reactions. | 1. While less common, consider if the reaction conditions (e.g., very high temperatures or highly nucleophilic bases) could be affecting the aldehyde. If so, explore milder conditions. 2. If using arylphosphine ligands with electron-rich aryl halides, be aware of potential aryl scrambling.[11] |
Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common issues.
IV. Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific aryl halide.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[7]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[7]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.[7][10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Protecting this compound as a Diethanolamine Adduct
This can enhance stability and reduce protodeboronation.
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[12]
-
Precipitation: A precipitate will form.[12]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1]
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
V. References
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM.
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
-
SUZUKI REACTION MONITORING.
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec.
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Protodeboronation - Wikipedia.
-
Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
-
Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing).
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing.
-
The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development - Benchchem.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Masking Boronic Acids for Suzuki Coupling - YouTube.
-
Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups | The Journal of Organic Chemistry - ACS Publications.
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate.
-
Protodeboronation of 5-formyl-2-thiopheneboronic acid - ResearchGate.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
-
(PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions - ResearchGate.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
-
Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions - Semantic Scholar.
-
Suzuki Coupling - Organic Chemistry Portal.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
How can I solve my problem with Suzuki coupling? - ResearchGate.
-
The Suzuki Reaction - Andrew G Myers Research Group.
-
This compound SDS, 1106869-99-1 Safety Data Sheets - ECHEMI.
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PubMed Central.
-
CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals - Books.
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
-
Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF - ResearchGate.
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress.
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing).
-
SAFETY DATA SHEET - TCI Chemicals.
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate.
-
Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
common side reactions with 3-Formyl-4-methylphenylboronic acid
Welcome to the technical support guide for 3-Formyl-4-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we will delve into the common side reactions, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.
Section 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental challenges you may encounter when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
A low yield is one of the most common issues encountered. The electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid.[1][2]
Initial Checks:
-
Reagent Quality: Ensure the this compound is pure and has been stored correctly in a dry, cool, and well-ventilated place.[3] Boronic acids can degrade over time.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[4] Use fresh or properly stored catalysts and ligands.
-
Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions like homocoupling.[1] Ensure your reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen).
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Protodeboronation | This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] It is particularly prevalent with electron-deficient boronic acids.[2][4] | 1. Choice of Base: Use a milder base like K3PO4 or Cs2CO3.[1] The choice of base can significantly impact the reaction's selectivity. 2. Anhydrous Conditions: Minimize water in the reaction, as it can facilitate protodeboronation.[4] 3. Reaction Time & Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[4] |
| Slow Transmetalation | The electron-withdrawing formyl group can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][6] | 1. Use Electron-Rich Ligands: Ligands like those developed by Buchwald can promote catalysis.[1] 2. Increase Reaction Temperature: Carefully increasing the temperature can sometimes overcome the activation barrier.[1] |
| Homocoupling | Formation of a biaryl product from two molecules of the boronic acid.[7] This is often promoted by the presence of oxygen or Pd(II) species.[1][7] | 1. Thorough Degassing: Ensure solvents are properly degassed to remove oxygen.[1] 2. Use Pd(0) Pre-catalyst: If using a Pd(II) source, its reduction to the active Pd(0) can sometimes be inefficient, leading to side reactions.[7] |
| Boroxine Formation | Boronic acids can reversibly form cyclic trimers called boroxines through dehydration.[8][9] This can affect the concentration of the active monomeric boronic acid in the reaction. | 1. Solvent Choice: While boroxine formation is an equilibrium, using appropriate solvent systems (often including water) can help maintain a sufficient concentration of the active boronic acid.[10] 2. Equivalents of Boronic Acid: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes compensate for boroxine formation. |
Issue 2: Presence of Unexpected Byproducts in the Final Product Mixture
Identifying byproducts is crucial for optimizing your reaction conditions.
Common Byproducts and Their Origins:
| Byproduct | Potential Origin | Mitigation Strategy |
| 4-Methylbenzaldehyde | Protodeboronation of this compound.[5] | Refer to the troubleshooting steps for protodeboronation in Issue 1. |
| 3,3'-Diformyl-4,4'-dimethylbiphenyl | Homocoupling of this compound.[7][11] | Ensure stringent anaerobic conditions and consider the quality of your palladium catalyst.[1] |
| Phenols | Can arise from the oxidation of the boronic acid. | Maintain a strict inert atmosphere throughout the reaction. |
Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: A flowchart for diagnosing and solving low-yield Suzuki coupling reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
Q2: Is this compound prone to decomposition?
A2: Yes, like many boronic acids, it can undergo protodeboronation, especially under basic conditions, and can form boroxines upon dehydration.[5][12] The presence of the electron-withdrawing formyl group can increase its susceptibility to protodeboronation.[13]
Q3: Can I use any base for a Suzuki coupling with this boronic acid?
A3: The choice of base is critical. Strong aqueous bases can promote protodeboronation. Milder bases such as potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), or potassium fluoride (KF) are often preferred.[1][2] The base plays a key role in activating the boronic acid for transmetalation.[10][14]
Q4: My NMR of the boronic acid looks complex. Is it impure?
A4: Not necessarily. Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This can lead to a more complex NMR spectrum than expected for the simple monomer. The presence of water can shift the equilibrium back towards the monomeric form.
Q5: What is the general reactivity trend for the aryl halide coupling partner?
A5: The reactivity of the aryl halide significantly impacts the reaction. The general trend is I > Br > OTf >> Cl.[4][15] Couplings involving aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[4]
Section 3: Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol)
-
Base (e.g., K3PO4, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture with vigorous stirring at a predetermined temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Purification of this compound via Recrystallization
If the purity of the starting boronic acid is , recrystallization can be an effective purification method.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as acetonitrile and water.[16]
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Mechanism: Key Side Reaction - Protodeboronation
Caption: A simplified mechanism of base-mediated protodeboronation.
References
- Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros.
- Wikipedia. (n.d.). Protodeboronation.
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (2010). ChemInform Abstract: The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefins.
- Chemistry Stack Exchange. (2014). What are the byproducts in a Suzuki reaction?.
- LOCKSS. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION.
- PubMed Central. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.
- ResearchGate. (2021). Homocoupling of various phenyl boronic acids.
- Google Patents. (n.d.). Method of producing 5-formyl-2-furylboronic acid.
- National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
- ResearchGate. (2014). Boroxine formation reaction mechanism as calculated by DFT.
- ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Reddit. (2015). Purification of boronic acids?. r/chemistry.
- ResearchGate. (2017). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and....
- PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Exploration of the scope with o-formyl aryl boronic acidsa,b,c....
- Journal of the American Chemical Society. (1953). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes.
- ResearchGate. (2018). Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles.
- ResearchGate. (n.d.). Formylation of aryl boronic acids with AgOTf.
- ResearchGate. (2018). Ligand‐ and Base‐Free Cu‐Catalyzed C−N Coupling of Aminoquinolines with Boronic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
stability and long-term storage of 3-Formyl-4-methylphenylboronic acid
Welcome to the Technical Support Center for 3-Formyl-4-methylphenylboronic acid (C₈H₉BO₃). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, long-term storage, and effective use of this versatile reagent in synthetic applications. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Stability and Long-Term Storage
This section addresses the most common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What is the optimal way to store this compound to ensure its long-term stability?
A1: Proper storage is critical to maintain the integrity and reactivity of this compound. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, refrigeration (2-8 °C) is highly recommended.[2] Due to its sensitivity to moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent degradation.
Q2: I've noticed the appearance of my boronic acid has changed over time. What could be happening?
A2: Arylboronic acids, including this compound, can undergo dehydration to form cyclic anhydrides known as boroxines.[3] This is a common transformation and often occurs when the compound is not stored under strictly anhydrous conditions. While boroximes can sometimes be used directly in reactions, their formation can alter the stoichiometry and kinetics of the reaction, potentially leading to decreased yields.[3] It is often advisable to purify the boronic acid before use if significant boroxine formation is suspected.
Q3: What are the main degradation pathways for this compound that I should be aware of?
A3: Beyond boroxine formation, two primary degradation pathways can affect the quality of your reagent:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-methylbenzaldehyde. This process is often promoted by moisture, acidic or basic conditions, and elevated temperatures.[4][5] Electron-withdrawing groups, like the formyl group on this reagent, can make the boronic acid more susceptible to protodeboronation.[6]
-
Oxidation: The boronic acid group can be susceptible to oxidative degradation, which can be accelerated by exposure to air (oxygen) and certain reaction conditions.[7] This can lead to the formation of phenolic byproducts.
Part 2: Troubleshooting Guide for Synthetic Applications
This section provides solutions to common problems encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield. What are the first things I should check?
A1: Low yields in Suzuki couplings are a common issue. A systematic check of your reagents and conditions is the best approach.
-
Reagent Quality: Ensure your this compound is pure and has not degraded. As mentioned, the presence of boroximes or protodeboronated impurities can inhibit the reaction.[3] Consider purifying the boronic acid if it's from an old or improperly stored bottle.
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[6] Ensure your solvent is properly degassed and the reaction is maintained under a robust inert atmosphere (argon or nitrogen) from start to finish.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[6] Use fresh catalyst and ligand, and handle them in a glovebox or under an inert atmosphere.
-
Base and Solvent Purity: The choice and purity of the base are crucial. Ensure it is anhydrous if the reaction calls for it. Similarly, use high-purity, anhydrous, and degassed solvents.[6]
Q2: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling (dimerization of the boronic acid) is often caused by the presence of Pd(II) species and oxygen in the reaction mixture.[8]
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient or lead to side reactions like homocoupling.[8] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue.
-
Strictly Anaerobic Conditions: Oxygen is a known promoter of homocoupling.[8] Improving your degassing technique (e.g., using freeze-pump-thaw cycles for the solvent) and ensuring a leak-free reaction setup is paramount.
Q3: Protodeboronation of this compound seems to be a major side reaction in my experiment. What strategies can I employ to minimize it?
A3: Protodeboronation is a classic challenge, especially with electron-deficient boronic acids.[6]
-
Choice of Base: The base plays a key role. While necessary for the catalytic cycle, strong bases in the presence of water can accelerate protodeboronation.[5] Consider using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger ones like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃).[6]
-
Anhydrous Conditions: Minimizing water content can significantly reduce protodeboronation. While some Suzuki protocols use aqueous bases, if this side reaction is problematic, switching to a strictly anhydrous system may be beneficial.[6]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. These esters slowly release the boronic acid into the reaction, keeping its instantaneous concentration low and thus reducing the rate of protodeboronation.[6]
Data Summary: Storage and Handling
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows down potential decomposition pathways.[2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidative degradation and hydrolysis. |
| Container | Tightly Sealed, Opaque | Protects from moisture and light.[1] |
| Environment | Dry, Well-Ventilated Area | Ensures safety and prevents moisture ingress.[1] |
Part 3: Key Experimental Protocols & Visual Guides
Protocol 1: Purification of this compound by Recrystallization
Rationale: Commercially available boronic acids often contain varying amounts of their corresponding boroxine (cyclic anhydride), which can negatively impact reaction efficiency. Recrystallization from water is an effective method to hydrolyze the boroxine back to the pure boronic acid.[3]
Procedure:
-
In a conical flask, add the this compound to be purified.
-
Add a minimal amount of hot deionized water to dissolve the solid completely. Vigorous stirring and heating may be required.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize the precipitation of the pure boronic acid.
-
Collect the crystalline solid by vacuum filtration, washing with a small amount of cold deionized water.
-
Dry the purified boronic acid thoroughly under high vacuum to remove all traces of water before storage.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Rationale: This protocol provides a standard starting point for the cross-coupling of this compound with an aryl halide. All steps must be performed under an inert atmosphere to ensure catalyst activity.[6]
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and the phosphine ligand (if required) to the flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., Dioxane/Water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
Diagram 2: Protodeboronation Degradation Pathway
Caption: The protodeboronation pathway, a common side reaction for arylboronic acids.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid.
- Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Prakash, I., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Organic Syntheses. (2009). Working with Hazardous Chemicals.
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
Sources
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
troubleshooting failed reactions involving 3-Formyl-4-methylphenylboronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Formyl-4-methylphenylboronic acid. This guide is designed to provide in-depth troubleshooting strategies and practical advice for researchers encountering challenges with this versatile but sometimes problematic reagent. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction success, empowering you to diagnose issues and rationally design robust synthetic protocols.
Section 1: Understanding the Reagent - Core Properties & Stability
Successful troubleshooting begins with a fundamental understanding of the reagent itself. This compound possesses an electron-withdrawing formyl group and an electron-donating methyl group, creating a nuanced electronic profile that influences its reactivity and stability.
Purity, Anhydrides, and Storage
A common source of reaction failure is the quality of the boronic acid. Like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride (a boroxine) and oligomeric anhydrides, especially upon storage.[1] While boroxines can be active in cross-coupling, their presence complicates accurate mass-based stoichiometry, leading to suboptimal reagent ratios.
-
Expert Insight: The presence of water can hydrolyze boroxines back to the monomeric boronic acid. However, excess water can promote other deleterious side reactions. It is crucial to use the reagent as specified by the supplier or to characterize it before use if its history is unknown.
-
Best Practices for Storage: To minimize anhydride formation and degradation, store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] For long-term storage, consider a desiccator under an inert atmosphere.
The Inherent Challenge: Protodeboronation
The most prevalent undesired side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, yielding m-tolualdehyde.[4] This process consumes your starting material and complicates purification. Protodeboronation is highly dependent on reaction conditions, particularly the presence of base and a proton source (like water).[4][5][6][7] Electron-deficient arylboronic acids can be particularly susceptible to this side reaction.[8][9]
The mechanism is often base-catalyzed, proceeding through a more reactive arylboronate anion.[5][7] This presents a direct conflict in Suzuki-Miyaura couplings, where a base is required to facilitate the transmetalation step.[10]
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific, common failures encountered during reactions.
Problem: Low or No Product Conversion
Q: My Suzuki-Miyaura reaction has failed to yield any significant product. Where do I start my investigation?
A: A complete lack of conversion typically points to a fundamental issue with one of the core components of the catalytic cycle. A logical diagnostic workflow is essential.
Troubleshooting Workflow: Low/No Conversion
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
-
Reagent Quality: This is the most common culprit. Has the boronic acid degraded? Is the base old or clumpy (indicating hydration)? Are the solvents truly anhydrous and degassed?[11] Using a slight excess (1.2-1.5 equivalents) of the boronic acid is standard, but this will not compensate for poor quality material.[11]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[11] Inadequate degassing or a poor seal can kill the catalyst before the reaction begins.
-
Catalyst System: Is the palladium precatalyst active? For challenging couplings, standard ligands like PPh₃ may be insufficient.[11] The formyl group's electron-withdrawing nature can make oxidative addition more difficult, often necessitating the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to promote the reaction.[11]
-
Base and Conditions: The base is critical for activating the boronic acid for transmetalation.[10] If the base is too weak or not sufficiently soluble, the reaction will stall. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[11]
Problem: Significant Side Product Formation
Q: My primary isolated product is m-tolualdehyde. How do I prevent this protodeboronation?
A: This indicates that the cleavage of the C-B bond is kinetically more favorable than the desired cross-coupling. This is a classic issue, especially with electron-deficient boronic acids.[8][9]
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Key Considerations |
| Use a Milder Base | Strong bases can accelerate protodeboronation.[7] Switching from a strong base like NaOH to a milder one like K₃PO₄ or KF can disfavor the side reaction.[9] | The base must still be strong enough to promote transmetalation. An empirical screen may be necessary. |
| Strictly Anhydrous Conditions | Water is a primary proton source for this side reaction.[12] | While many Suzuki protocols use aqueous mixtures, switching to a rigorously anhydrous solvent (e.g., dry dioxane, toluene) can be highly effective.[12] |
| Use a More Stable Boron Reagent | Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[9][13] | These reagents often release the active boronic acid species slowly, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[5][9][14] |
| Optimize Reaction Time & Temperature | Prolonged exposure to basic, protic conditions increases the likelihood of protodeboronation.[12] | Use a more active catalyst/ligand system that allows the reaction to complete faster and/or at a lower temperature.[12] |
Q: I'm observing a significant amount of 3,3'-diformyl-4,4'-dimethylbiphenyl (homocoupling product). What causes this?
A: Homocoupling is another common side reaction. It can be triggered when a Pd(II) species undergoes two consecutive transmetalations with the boronic acid before reductive elimination can occur with the coupling partner.[11] This is often exacerbated by the presence of oxygen.[11]
-
Primary Solution: The most critical step is the rigorous exclusion of oxygen.[11] Ensure your reaction flask is properly flame-dried, and thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire process.[11]
Section 3: Frequently Asked Questions (FAQs)
Q: How does the formyl group on the ring affect the Suzuki-Miyaura reaction?
A: The formyl group has two main effects:
-
Electronic: As an electron-withdrawing group, it decreases the nucleophilicity of the arylboronic acid. This can slow the transmetalation step, which is often rate-limiting.[15]
-
Potential for Side Reactions: The aldehyde functionality can potentially coordinate to the palladium center or react under basic conditions (e.g., Cannizzaro reaction at high pH and temperature), though this is less common under typical Suzuki conditions.[16] A patent for purifying formylphenylboronic acids specifically notes that keeping the pH below 11 and the temperature low is crucial to prevent such side reactions.[16]
Q: What is the best general-purpose catalyst system to start with for this reagent?
A: For a substrate like this compound, a good starting point would be a second-generation Buchwald precatalyst like SPhos-Pd-G2 or XPhos-Pd-G2. These systems are robust, show high activity for a broad range of substrates, and are effective at promoting couplings of electron-deficient boronic acids.
Q: How can I monitor the progress of my reaction effectively?
A: Thin-Layer Chromatography (TLC) is a simple and effective method.[17] Co-spot your reaction mixture with standards of your starting materials to track their consumption and the appearance of the product spot. For more quantitative analysis, techniques like HPLC or GC-MS can be used on quenched aliquots taken at various time points.[9][15][18][19]
Section 4: Key Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H NMR
Objective: To assess the purity of the boronic acid and check for the presence of the corresponding boroxine anhydride.
-
Sample Preparation: Accurately weigh ~10-15 mg of the this compound and dissolve it in 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Aldehyde Proton (CHO): Look for a sharp singlet around 9.9-10.1 ppm.
-
Aromatic Protons: Expect three distinct signals in the aromatic region (~7.5-8.0 ppm).
-
Methyl Protons (CH₃): A singlet should appear around 2.5 ppm.
-
Boronic Acid Protons (B(OH)₂): A broad singlet, often around 8.2-8.5 ppm. Its position can vary.
-
Boroxine: The presence of the boroxine anhydride will result in a separate set of slightly shifted aromatic, aldehyde, and methyl peaks. Integration of the aldehyde proton from the monomer vs. the boroxine can give a rough estimate of their ratio.
-
Protocol 2: A Generalized Suzuki-Miyaura Coupling Protocol
Objective: To provide a robust starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.8 mmol, 1.2 eq), and finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G2, 0.02 mmol, 2 mol%). Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Section 5: Visual Guides & Mechanisms
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Protodeboronation Side Reaction
Sources
- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. vapourtec.com [vapourtec.com]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Purification of Boronic Acids by Column Chromatography
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying boronic acids. These compounds, while invaluable in modern chemistry, particularly in Suzuki-Miyaura coupling, present unique challenges during purification due to their distinct chemical properties. This guide is designed to provide practical, field-tested advice to help you navigate these challenges effectively. We will delve into the "why" behind the protocols, ensuring you can adapt and troubleshoot with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid streaking or showing poor peak shape on the TLC plate and column?
This is the most common issue. Streaking is often a result of the amphoteric nature of boronic acids, which possess both a Lewis acidic boron atom and a weakly acidic B-OH proton. This can lead to strong, non-uniform interactions with the silica gel surface. Additionally, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially upon standing or heating. This mixture of species will chromatograph differently, leading to streaking.
Q2: I'm observing my desired product, but also a new, less polar spot on the TLC. What is it?
This new, less polar spot is almost certainly the boroxine anhydride. As mentioned, boronic acids can reversibly dehydrate to form these cyclic trimers. This process is often accelerated by the slightly acidic nature of standard silica gel.
Q3: My recovery from the column is very low. Where is my compound going?
Low recovery can stem from two primary sources:
-
Irreversible binding: The Lewis acidic boron can bind very strongly to the silanol groups (Si-OH) on the silica surface, making elution difficult.
-
On-column degradation: Some boronic acids, particularly heteroaromatic ones, can be sensitive to the acidic silica surface and may decompose during purification.
Q4: Can I use a standard silica gel for my purification?
While standard, slightly acidic silica gel (pH ~6.5-7.0) can be used, it often exacerbates the issues of streaking and boroxine formation. For sensitive or particularly polar boronic acids, alternative stationary phases or modifications to the mobile phase are highly recommended.
Troubleshooting Guide: A Systematic Approach
When encountering issues with boronic acid purification, a systematic approach to troubleshooting is key. The following diagram outlines a decision-making workflow to diagnose and resolve common problems.
Caption: Troubleshooting workflow for boronic acid purification.
Core Protocols and Methodologies
Method 1: The Acidified Mobile Phase
This is often the first and simplest method to try for improving the chromatography of boronic acids on standard silica gel.
-
Principle: Adding a small amount of a weak acid, like acetic acid, to the mobile phase serves two purposes. First, it protonates the silica surface, reducing the strong interaction between the Lewis acidic boron and the silanol groups. Second, by Le Châtelier's principle, the acidic conditions shift the equilibrium away from the boroxine anhydride and back towards the desired boronic acid.
-
Protocol:
-
Prepare your standard mobile phase (e.g., a heptane/ethyl acetate mixture).
-
To this mixture, add 1-2% (v/v) of glacial acetic acid.
-
Equilibrate your silica gel column with this acidified mobile phase before loading your sample.
-
Run the column as usual. The boronic acid should elute as a sharper band.
-
-
Considerations: The acetic acid will need to be removed from the collected fractions, typically by washing the combined organic layers with water or brine and then drying.
Method 2: In-Situ Protection as a Boronate Ester
For particularly problematic boronic acids, temporarily converting them to a more well-behaved boronate ester for the purification step is a highly effective strategy.
-
Principle: Boronic acids react reversibly with 1,2- or 1,3-diols to form stable, five- or six-membered cyclic boronate esters. These esters are significantly less polar and do not have the problematic Lewis acidity of the free boronic acid, leading to excellent chromatographic behavior. Pinacol is a common choice for this purpose.
-
Workflow Diagram:
Caption: Workflow for purification via a temporary pinacol boronate ester.
-
Protocol:
-
Dissolve your crude boronic acid in a suitable solvent (e.g., ethyl acetate).
-
Add 1.1 to 1.5 equivalents of a diol, such as pinacol or 1,3-propanediol.
-
Analyze the resulting mixture by TLC. You should observe a new, less polar spot corresponding to the boronate ester.
-
Perform the column chromatography on this mixture using a non-polar solvent system (e.g., heptane/ethyl acetate).
-
After collecting the fractions containing the boronate ester, the protecting group can be removed. A common method is to wash the combined organic fractions with a dilute aqueous acid solution (e.g., 1M HCl), which hydrolyzes the ester back to the boronic acid.
-
Data Summary: Solvent Systems and Modifiers
| Problem | Recommended Mobile Phase System | Modifier & Concentration | Rationale |
| General Streaking | Heptane / Ethyl Acetate | Acetic Acid (1-2%) | Suppresses ionization of silanol groups and shifts boroxine equilibrium. |
| Strong Retention | Dichloromethane / Methanol | Acetic Acid (1-2%) | For more polar boronic acids requiring a stronger mobile phase. |
| Boroxine Formation | Heptane / Ethyl Acetate | None (after pre-treatment with diol) | The boronate ester is stable and chromatographs cleanly without additives. |
| Acid-Sensitive Boronic Acids | Heptane / Ethyl Acetate | Triethylamine (1-2%) | A deactivated, or basic, system can prevent on-column decomposition of sensitive substrates. |
Advanced Considerations
-
Deactivated Silica: For base-sensitive boronic acids or when acidic conditions must be avoided, silica gel can be pre-treated with a base. This is typically done by preparing a slurry of the silica gel in the mobile phase containing 1-2% triethylamine and then packing the column with this slurry.
-
Alternative Stationary Phases: If all else fails with silica gel, consider alternative stationary phases.
-
Alumina (Neutral or Basic): Can be effective, but its reactivity should be tested first on a small scale.
-
Reversed-Phase (C18): For very polar boronic acids, reversed-phase chromatography using water/acetonitrile or water/methanol gradients (often with a formic acid or TFA modifier) can be an excellent option.
-
By understanding the underlying chemical principles and employing these systematic strategies, you can significantly improve the success rate and efficiency of your boronic acid purifications.
References
- Purification of boronic acids. Organometallics, 20, 4852-4854. American Chemical Society. [Link]
- The Dehydration of Phenylboronic Acid: A Classic Tale of Boroxine Formation. Journal of Chemical Education, 97(1), 241-245. American Chemical Society. [Link]
Technical Support Center: Navigating the pH-Dependent Stability of Formylphenylboronic Acids During Experimental Workup
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with formylphenylboronic acids (FPBAs). The unique bifunctional nature of these reagents makes them invaluable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions[1][2]. However, their utility is matched by their sensitivity, especially to pH fluctuations during aqueous workup procedures. Mishandling can lead to significant product loss and the generation of challenging impurities.
This guide provides a deep dive into the chemical principles governing the stability of FPBAs. We will move beyond simple procedural steps to explain the causality behind best practices, offering field-proven troubleshooting advice and validated protocols to ensure the integrity and purity of your compounds.
Part 1: Frequently Asked Questions - The Chemical Fundamentals
This section addresses the most common queries regarding the stability of formylphenylboronic acids.
Q1: Why is pH control so critical during the workup of formylphenylboronic acids?
A: The stability of formylphenylboronic acids is governed by a delicate balance between two primary, pH-dependent degradation pathways. The molecule contains both a Lewis-acidic boronic acid group and an electrophilic aldehyde (formyl) group. The pH of the aqueous environment dictates which part of the molecule is most vulnerable.
-
High pH Degradation (Cannizzaro Reaction): At a pH greater than 11, the hydroxide ion concentration is high enough to attack the electrophilic carbon of the formyl group. This initiates an irreversible disproportionation known as the Cannizzaro reaction, converting two molecules of the FPBA into one molecule of the corresponding 4-carboxyphenylboronic acid and one molecule of 4-(hydroxymethyl)phenylboronic acid[3][4]. These impurities are structurally similar to the desired product, making their removal by standard chromatography or recrystallization exceedingly difficult.
-
Protodeboronation (pH-Dependent C-B Bond Cleavage): This is a well-known decomposition pathway for many arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding benzaldehyde[5][6]. This reaction can be catalyzed by both strong acids and strong bases[5][7]. For simple arylboronic acids, the rate of protodeboronation is often minimized at or near neutral pH[5].
Therefore, precise pH control is not merely for optimizing solubility but is the primary defense against irreversible chemical degradation.
Q2: What is the scientifically recommended pH range for a purification workup?
A: The optimal strategy involves leveraging the acidic nature of the boronic acid group to our advantage. A patented and highly effective purification process operates within a specific alkaline window of pH 8 to 11 [3][4].
-
The Rationale: In this pH range, the boronic acid (a weak Lewis acid) is deprotonated to form its corresponding water-soluble boronate salt, R-B(OH)₃⁻. This allows for the easy removal of non-acidic, water-insoluble organic impurities via filtration or extraction with a non-polar organic solvent like toluene or methyl tert-butyl ether (MTBE)[3][4]. The pH is high enough to ensure solubility but low enough to prevent the onset of the rapid Cannizzaro reaction[3]. After removing impurities, the pH is lowered with acid to re-protonate the boronate and precipitate the purified, neutral boronic acid.
Q3: My analysis shows my final product is contaminated with the deboronated benzaldehyde. What went wrong?
A: The presence of the corresponding benzaldehyde is a clear indicator of protodeboronation[5]. This side reaction suggests that the C-B bond was cleaved during your process. This can be caused by:
-
Prolonged exposure to harsh acidic or basic conditions. While a brief stay in the optimal pH 8-11 window is beneficial, extended times can still lead to gradual protodeboronation.
-
Elevated temperatures. Like most undesired side reactions, protodeboronation is accelerated by heat. Workup procedures, especially during pH adjustment, should be performed at reduced temperatures (e.g., 5-10 °C)[3].
-
Presence of certain metal catalysts. While more relevant during the reaction itself, residual metals can sometimes catalyze this process during workup.
Part 2: Troubleshooting Guide - Common Issues & Validated Solutions
| Problem | Primary Suspected Cause | Troubleshooting Actions & Scientific Rationale |
| Low recovery of desired FPBA after aqueous workup and precipitation. | Protodeboronation. | Action: Minimize the time the compound spends in aqueous solution. Perform all pH adjustments and extractions at low temperatures (5-10 °C) to decrease the reaction rate. Rationale: Protodeboronation is a kinetic process; reducing time and temperature directly limits the extent of this degradation pathway[5]. |
| Incomplete Precipitation. | Action: After the alkaline wash, ensure the solution is acidified to a pH well below the pKa of the boronic acid (typically pH < 4) to ensure complete precipitation. Check the filtrate with a TLC or LC-MS to see if the product remains in the aqueous phase. | |
| Final product is contaminated with carboxy- and hydroxymethyl-phenylboronic acids. | Cannizzaro Reaction. | Action: The pH during the alkaline wash exceeded 11. Strictly monitor the pH during the addition of base, ensuring it does not go above 10.5[3][4]. Use a calibrated pH meter and add the base slowly and dropwise to a cooled, vigorously stirred suspension. Rationale: The Cannizzaro reaction has a high kinetic barrier that is only overcome at high hydroxide concentrations (pH > 11)[3]. |
| Product appears oily or fails to crystallize properly. | Formation of Boroxines. | Action: Boronic acids can reversibly form cyclic trimeric anhydrides called boroxines upon dehydration[6]. Ensure the final product is thoroughly dried under vacuum. If it remains amorphous, attempt to crystallize from a suitable solvent system, sometimes with a small amount of water to hydrolyze the boroxine back to the monomeric acid. |
Part 3: Validated Experimental Protocol
This protocol is adapted from established industrial methods for the high-purity preparation of formylphenylboronic acids[3][4].
Protocol: High-Purity Workup of Crude Formylphenylboronic Acids via pH Control
-
Suspension: Suspend the crude formylphenylboronic acid (e.g., 100 g) in deionized water (e.g., 800 mL) in a jacketed reaction vessel.
-
Cooling: Begin vigorous stirring and cool the suspension to an internal temperature of 5-10 °C.
-
Alkaline Dissolution: Prepare a 10% (w/v) aqueous sodium hydroxide solution. Add this solution dropwise to the cold suspension over 1-2 hours. Continuously monitor the pH with a calibrated meter, ensuring the internal temperature does not exceed 10 °C and the pH does not exceed 10.5 [3]. Continue addition until all solids have dissolved.
-
Impurity Removal (Filtration): If insoluble impurities remain, filter the cold solution through a pad of Celite. Wash the filter cake with a small amount of cold water.
-
Impurity Removal (Extraction): Transfer the clear aqueous phase to a separatory funnel. Extract the solution twice with an equal volume of a water-immiscible organic solvent (e.g., toluene or MTBE) to remove neutral organic impurities[3]. Discard the organic layers.
-
Precipitation: Return the aqueous phase to the reaction vessel and cool it back to 10 °C. With vigorous stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is ~2-3. The pure formylphenylboronic acid will precipitate as a white or off-white solid.
-
Isolation & Drying: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the product under high vacuum at room temperature to a constant weight.
Workflow Visualization
The following diagram outlines the decision-making process for the purification workflow.
Caption: Decision workflow for the pH-controlled purification of FPBAs.
Part 4: Visualizing pH-Dependent Stability and Degradation
The chemical fate of a formylphenylboronic acid in an aqueous workup is entirely dependent on the pH of the medium. The diagram below illustrates the key species and degradation pathways.
Caption: Key species and degradation pathways of FPBAs as a function of pH.
By understanding and controlling these pH-dependent behaviors, researchers can confidently handle formylphenylboronic acids, ensuring high purity and yield in their synthetic endeavors.
References
- US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
- Klapötke, T. M., & Nöth, H. (1990). Beiträge zur Chemie des Bors, 203. Synthese und Charakterisierung von 4-Formylphenyl- und 4-Cyanophenylboranen. Chemische Berichte, 123(10), 1841-1843. (Note: This is referenced in patent US6420597B2 for context on prior art).
- Wikipedia. (n.d.). Protodeboronation.
- US20030055283A1 - Process for preparing highly pure formylphenylboronic acids.
- Al-Zoubi, R. M., et al. (2020). Antifungal Activity and Tautomeric Cyclization Equilibria of Formylphenylboronic Acids. Bioorganic Chemistry, 91, 103081.
- Coombs, J. R., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- Sienkiewicz, P. A., & Roberts, D. C. (1980). pH Dependence of Boronic Acid-Diol Affinity in Aqueous Solution. Journal of Inorganic and Nuclear Chemistry, 42(11), 1559-1571.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
- Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- ResearchGate. (n.d.). Boron-reagents unstable towards protodeboronation.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Lloyd-Jones, G. C., et al. (2011). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 133(4), 964-977.
- Eawag. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 4. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
how to handle and dispose of 3-Formyl-4-methylphenylboronic acid safely
Welcome to the technical support guide for 3-Formyl-4-methylphenylboronic acid (CAS No. 1106869-99-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, disposal, and effective use of this reagent in your experiments. As Senior Application Scientists, we have compiled this information based on safety data, established protocols, and field-proven insights to address common challenges and questions.
PART 1: Hazard Communication and Safe Handling
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1][2] Direct contact can cause irritation to the skin, eyes, and respiratory system.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Hazard Summary and Personal Protective Equipment (PPE) Requirements
| Hazard Class | Description | Required PPE | Rationale |
| Skin Irritant | May cause irritation upon contact.[1][2] | Chemically resistant gloves (e.g., nitrile).[3][4] | Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[3][4] |
| Eye Irritant | May cause serious eye irritation.[1][2] | Tightly fitting safety goggles or a face shield.[3][5] | Protects eyes from airborne dust particles and accidental splashes.[4] |
| Respiratory Irritant | Inhalation of dust may cause respiratory tract irritation.[1][2] | NIOSH/MSHA approved respirator (e.g., N95 dust mask).[4][6] | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[4] |
| Body Protection | N/A | Flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[4] | Protects skin from accidental spills and contact.[4] |
Below is a workflow to guide the selection of appropriate PPE.
PART 2: Waste Disposal Guide
Chemical waste must be managed responsibly to ensure environmental protection and regulatory compliance.
Waste Characterization
Waste containing this compound, including unreacted material, contaminated solvents, and spill cleanup debris, should be treated as hazardous chemical waste. Do not mix boronic acid waste with other waste streams unless permitted by your EHS office. [7]
Step-by-Step Disposal Protocol
-
Solid Waste: Collect unreacted solid, contaminated lab supplies (e.g., weigh boats, gloves), and spill cleanup material in a clearly labeled, sealed, and durable hazardous waste container. [7]2. Liquid Waste: Collect solutions containing the boronic acid in a dedicated, sealed, and properly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. [7]5. Pickup: Arrange for waste pickup through your institution's EHS department.
Empty Container Decontamination
Empty containers must be decontaminated before disposal or recycling. [7]1. Initial Rinse: Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol). 2. Collect Rinseate: The first rinseate is considered hazardous and must be collected and added to your liquid hazardous waste container for this compound. [7]Subsequent rinses can typically be collected in a general non-halogenated solvent waste container, but confirm this with your EHS office. 3. Dry: Allow the rinsed container to air dry completely in a well-ventilated area. 4. Deface Label: Completely remove or deface the original manufacturer's label. 5. Final Disposal: The clean, dry container can now be disposed of in the appropriate laboratory glass or plastic recycling stream. [7]
PART 3: Experimental Troubleshooting & FAQs
Common Experimental Issues
Issue: Low or No Yield in Suzuki-Miyaura Coupling
This is one of the most common challenges when using arylboronic acids. The cause is often multifactorial.
Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Potential Cause | Explanation & Diagnostic | Recommended Solution |
| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. [8]This is a frequent side reaction, often promoted by basic conditions, elevated temperatures, or certain catalysts. [9][10]Check your crude reaction mixture by LC-MS or NMR for the presence of 4-methylbenzaldehyde. | Use milder bases (e.g., K₃PO₄, CsF) or run the reaction at a lower temperature. [11]Minimize reaction time. Ensure your reaction is properly degassed, as oxygen can sometimes facilitate decomposition pathways. |
| Poor Reagent Quality | Boronic acids can dehydrate to form cyclic boroxine anhydrides, which may have different reactivity. [12]The reagent may also have degraded over time if not stored properly. | Use freshly purchased reagent or material that has been stored correctly under inert gas and refrigerated. Confirm the structure and purity of your starting material via NMR if in doubt. |
| Suboptimal Reaction Conditions | The choice of catalyst, ligand, base, and solvent system is critical and substrate-dependent. An incorrect combination can lead to catalyst deactivation or slow reaction rates, allowing side reactions like protodeboronation to dominate. | Perform a small-scale screen of different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents (e.g., dioxane, THF, toluene, often with water). [13][14][15] |
| Poor Solubility | If reactants are not fully dissolved, the reaction will be slow or incomplete. | Choose a solvent system in which all components are soluble at the reaction temperature. For some Suzuki couplings, a mixture of an organic solvent and water is necessary. [15] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability? A: For optimal stability, store the compound in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere like argon or nitrogen. [2]This minimizes exposure to moisture and air, which can promote the formation of boroxine anhydrides and other degradation products.
Q2: What are the most critical safety precautions when working with this compound for the first time? A: Always handle this compound inside a certified chemical fume hood to avoid inhaling the dust. [4]Wear the appropriate PPE at all times, including nitrile gloves, safety goggles, and a lab coat. [3][4]Be aware of the locations of the nearest safety shower and eyewash station. [1] Q3: I'm seeing an unexpected byproduct in my reaction that corresponds to the mass of 4-methylbenzaldehyde. What is happening? A: You are likely observing protodeboronation, a common side reaction for arylboronic acids where the boronic acid group is replaced by a hydrogen atom. [8]This process can be catalyzed by acid, base, or even trace metals, and is often exacerbated by heat. [8][10]To mitigate this, you can try using milder reaction conditions (lower temperature, weaker base) or reducing the reaction time.
Q4: Can I neutralize waste containing this boronic acid before disposal? A: It is not recommended to neutralize chemical waste yourself. While acids are neutralized with bases, this can sometimes generate heat or unwanted byproducts. [16]All waste containing this compound should be collected as hazardous waste and disposed of through your institution's EHS office, which is equipped to handle it properly. [6] Q5: My this compound appears clumpy rather than a fine powder. Is it still usable? A: This may indicate the formation of the corresponding cyclic anhydride (boroxine), which occurs through the intermolecular dehydration of three boronic acid molecules. [12]While boroxines can sometimes be used directly in coupling reactions (as they can hydrolyze back to the boronic acid in situ), their reactivity can be different. This change in physical state suggests the compound may not be pure, which could affect reaction stoichiometry and outcomes. For critical applications, using a fresh, pure sample is recommended.
PART 4: References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Li, H., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research.
-
ResearchGate. (2023). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (n.d.). Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. Retrieved from [Link]
-
Chemistry Europe. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. Retrieved from [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-formyl-3-methylphenylboronic acid (C8H9BO3). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Scaling Up the Synthesis of 3-Formyl-4-methylphenylboronic acid
Welcome to the technical support center for the synthesis of 3-Formyl-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully scaling up this important building block. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic route.
I. Synthesis Overview & Key Challenges
This compound is a valuable bifunctional molecule, often utilized in the construction of complex organic scaffolds through reactions like the Suzuki-Miyaura cross-coupling. The primary synthetic route involves the borylation of a corresponding aryl halide. While straightforward in principle, scaling up this synthesis presents several challenges that can impact yield, purity, and reproducibility.
Common synthetic approaches often start from 3-bromo-6-methylbenzaldehyde or a protected version. The core transformation is a halogen-metal exchange followed by quenching with a trialkyl borate ester and subsequent hydrolysis.
Common Hurdles in Synthesis:
-
Competing Reactions: The presence of the aldehyde group can lead to side reactions during the formation of the organometallic intermediate.
-
Instability of the Boronic Acid: Arylboronic acids can be prone to degradation through protodeboronation or trimerization to form boroxines.[1]
-
Purification Difficulties: The inherent polarity and potential for trimerization of the product can make purification by standard column chromatography challenging.[2]
The following diagram illustrates a generalized workflow for the synthesis, highlighting critical control points.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Low or No Product Formation
Q1: My reaction is not yielding the desired product. What are the most likely causes related to the organometallic intermediate formation?
A1: Failure to form the aryllithium or Grignard reagent is a common point of failure. Consider the following:
-
Reagent Quality: Ensure your n-butyllithium is properly titrated and your magnesium turnings are fresh and activated. For Grignard formation, the use of 1,2-dibromoethane can be an effective activating agent.[3]
-
Anhydrous Conditions: Both organolithium and Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be rigorously dried.
-
Reaction Temperature: The halogen-metal exchange with n-butyllithium is typically performed at very low temperatures (-78 °C) to prevent side reactions.[4] Allowing the temperature to rise prematurely can lead to decomposition or unwanted reactions.
Q2: I suspect my trialkyl borate quenching step is inefficient. How can I improve this?
A2: The reaction between the organometallic intermediate and the borate ester is highly exothermic and must be carefully controlled.
-
Temperature Control: Maintain a very low temperature (e.g., -78 °C) during the addition of the borate ester. A rapid temperature increase can lead to the formation of undesired byproducts.
-
Addition Rate: Add the borate ester slowly and dropwise to the solution of the organometallic reagent. A rapid addition can create localized "hot spots" that reduce yield.
-
Stoichiometry: While a slight excess of the borate ester is common, a large excess can complicate the workup and purification.
Product Purity and Stability Issues
Q3: My final product is impure, showing signs of homocoupling or protodeboronation. What causes this and how can I prevent it?
A3: These are common side reactions in reactions involving boronic acids.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often facilitated by the presence of water.[1] Ensuring anhydrous conditions during the reaction and workup can minimize this.
-
Homocoupling: The coupling of two boronic acid molecules can be promoted by the presence of oxygen and certain metal catalysts.[5] It is crucial to degas all solvents and maintain an inert atmosphere throughout the reaction.
Q4: I'm struggling with the purification of the final product. Standard silica gel chromatography is giving poor results. What are my alternatives?
A4: Arylboronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and tendency to interact strongly with the silica.[2] Here are more effective strategies:
-
Recrystallization: This is often the most effective method for purifying arylboronic acids. Experiment with different solvent systems, such as hot water or ethanol.[6]
-
Acid-Base Extraction: A patented method for purifying formylphenylboronic acids involves dissolving the crude product in a basic aqueous solution (e.g., NaOH), washing with an organic solvent like toluene to remove non-acidic impurities, and then re-precipitating the pure boronic acid by adding acid.[7]
-
Derivatization: In some cases, converting the boronic acid to a more stable and easily purifiable derivative can be advantageous.
-
Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline solid that can be easily filtered and purified.[8] This adduct can often be used directly in subsequent reactions.[8]
-
Pinacol Esters: While not always straightforward to purify on silica gel, pinacol esters are a common protecting group for boronic acids.[2]
-
The following decision tree can help guide your purification strategy:
Caption: Decision tree for the purification of this compound.
III. Frequently Asked Questions (FAQs)
Q: Is it necessary to protect the aldehyde group before starting the synthesis?
A: While some syntheses of similar compounds proceed without protection, protecting the aldehyde, for instance as an acetal, is a common strategy to prevent it from reacting with the highly nucleophilic organolithium or Grignard reagent.[3] This can improve the overall yield and simplify purification by reducing the number of potential byproducts.
Q: My boronic acid appears to be decomposing upon storage. How can I store it properly?
A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9] To minimize degradation, particularly protodeboronation and oxidation, storing it under an inert atmosphere (e.g., in a desiccator with a nitrogen or argon atmosphere) is recommended.
Q: What are the key safety precautions I should take when working with the reagents for this synthesis?
A: The reagents used in this synthesis, particularly n-butyllithium and organometallic intermediates, are highly reactive and require careful handling.
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[9] Ensure that emergency equipment, such as a fire extinguisher and safety shower, is readily accessible.
IV. Experimental Protocols
Protocol 1: Synthesis via Lithiation
This protocol is adapted from general procedures for the synthesis of arylboronic acids.[4]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 3-bromo-6-methylbenzaldehyde (1.0 equiv) to anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature does not rise above -70 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by slowly adding 1N hydrochloric acid until the pH is acidic (pH ~5).
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Acid-Base Extraction
This protocol is based on a patented method for purifying similar compounds.[7]
-
Dissolution: Suspend the crude this compound in water and cool to 10 °C.
-
Basification: Slowly add 10% aqueous sodium hydroxide dropwise, maintaining the temperature below 10 °C and keeping the pH below 10.5.
-
Extraction of Impurities: Extract the aqueous solution with an organic solvent such as toluene to remove non-acidic impurities.
-
Precipitation: Cool the aqueous layer to 10 °C and slowly add 10% hydrochloric acid to precipitate the pure boronic acid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain the purified product.
Quantitative Data Summary
| Parameter | Lithiation Protocol | Acid-Base Purification |
| Starting Material | 3-Bromo-6-methylbenzaldehyde | Crude Boronic Acid |
| Key Reagents | n-BuLi, B(OiPr)₃ | NaOH, HCl, Toluene |
| Typical Yield | 60-80% (crude) | >90% recovery |
| Purity (Post-Procedure) | Varies | >99% (by HPLC)[7] |
V. References
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015, June 29). Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Retrieved from
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids. Retrieved from
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
avoiding Cannizzaro reaction in formylphenylboronic acid purification
An essential reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, formylphenylboronic acid (FPBA) presents a unique purification challenge.[1][2] Its structure, containing both a boronic acid and an aldehyde functional group, makes it susceptible to a detrimental side reaction known as the Cannizzaro reaction, especially under basic conditions often employed for purification.[3] This disproportionation reaction converts the valuable aldehyde into an equimolar mixture of the corresponding alcohol and carboxylic acid, which are difficult to separate from the desired product, leading to significant yield loss and contamination.[3][4][5]
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to successfully purify formylphenylboronic acid while minimizing or completely avoiding the Cannizzaro reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Cannizzaro reaction and why is it a major problem for formylphenylboronic acid?
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens).[4][6][7][8][9] Formylphenylboronic acid is a non-enolizable aromatic aldehyde. In the presence of a strong base (e.g., concentrated NaOH or KOH), one molecule of FPBA is reduced to 4-(hydroxymethyl)phenylboronic acid, while a second molecule is oxidized to 4-carboxyphenylboronic acid.[3]
This reaction is highly problematic during purification for two key reasons:
-
Yield Loss: Under ideal conditions, 50% of the starting material is converted into undesired byproducts.[5][10]
-
Purification Difficulty: The resulting alcohol and carboxylic acid byproducts are structurally very similar to the parent compound and have comparable polarities, making their separation by standard techniques like recrystallization or chromatography extremely challenging.[3]
Q2: I suspect a Cannizzaro reaction occurred. How can I confirm this?
The most common indicators of this side reaction include:
-
Chromatographic Analysis (TLC/HPLC): Instead of a single spot/peak for the pure product, you will observe multiple spots/peaks corresponding to the starting material and the more polar alcohol and carboxylic acid byproducts.
-
NMR Spectroscopy: In the ¹H NMR spectrum, you will see characteristic new peaks. Look for a benzylic CH₂ signal around 4.6-4.8 ppm for the alcohol byproduct and the disappearance of the aldehyde proton signal (around 9.9-10.1 ppm) in favor of a broad carboxylic acid proton signal (if not in D₂O).
-
Reduced Yield: A significantly lower-than-expected yield of the isolated solid after purification is a strong indicator that a portion of the material was converted to the byproducts which may have been lost during workup.
Q3: What are the most critical experimental parameters to control during purification?
The two most critical parameters to prevent the Cannizzaro reaction are pH and temperature .
-
pH Control: This is the most crucial factor. The reaction is aggressively promoted by high pH. Experimental data shows that formylphenylboronic acid undergoes significant decomposition via the Cannizzaro reaction at a pH above 11.[3] For purification involving an alkaline wash, the pH must be carefully maintained in a range of 8 to 11 , and ideally not exceeding 10.5 .[3][11]
-
Temperature Control: The rate of the Cannizzaro reaction increases with temperature.[12] Therefore, all steps involving the addition of a base should be performed at reduced temperatures, typically between 5°C and 10°C .[3]
Q4: How can I safely use a basic wash to remove impurities without triggering the Cannizzaro reaction?
A carefully controlled alkaline wash followed by acidic reprecipitation is the most effective method for purifying crude formylphenylboronic acid. The key is slow, controlled addition of a dilute base to solubilize the boronic acid while keeping the pH and temperature within the safe range. See Protocol 1 below for a detailed step-by-step guide.
Q5: Are there alternative purification strategies if the pH-controlled method is insufficient?
Yes. If your crude material contains impurities that are not easily removed by an alkaline wash, or if you are particularly sensitive to even trace amounts of Cannizzaro byproducts, consider these alternatives:
-
Recrystallization: This can be effective if a suitable solvent system is found that differentiates between the product and impurities. Hot water can be a good solvent for formylphenylboronic acid.[1][13][14]
-
Chromatography of a Protected Derivative: Direct chromatography of boronic acids on silica gel can be challenging due to their propensity to streak or decompose.[15][16] A more robust method is to first protect the aldehyde functional group as an acetal.[17][18][19] This derivative is much more stable to standard chromatographic conditions. After purification, the acetal can be easily hydrolyzed back to the pure aldehyde. See Protocol 2 for this workflow.
-
Specialized Chromatography: For challenging separations, techniques like using boric acid-impregnated silica gel have been developed to improve the chromatographic behavior of boronic esters.[20]
Troubleshooting and Control Parameter Summary
This table summarizes the key experimental parameters and provides recommended conditions to suppress the Cannizzaro reaction during the purification of formylphenylboronic acid.
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) | Rationale |
| pH | > 11 (e.g., using conc. NaOH) | 8.0 - 10.5 | The Cannizzaro reaction is strongly base-catalyzed; keeping the pH below 11 is critical to prevent the initial nucleophilic attack by hydroxide.[3][11] |
| Temperature | Room Temperature or Elevated | 5 - 10 °C | Lower temperatures decrease the reaction rate, providing a wider window for safe handling under basic conditions.[3] |
| Base Addition | Rapid, single-portion addition | Slow, dropwise addition with monitoring | Prevents localized areas of high pH and allows for better temperature control of the exothermic neutralization. |
| Base Concentration | Concentrated (e.g., 50% NaOH) | Dilute (e.g., 10% NaOH solution) | High base concentration favors the higher-order kinetics of the Cannizzaro reaction.[5][12] |
| Exposure Time | Prolonged stirring in base | Minimize time in alkaline solution | Reduce the total time the substrate is exposed to basic conditions to limit the extent of any potential side reaction. |
Detailed Experimental Protocols
Protocol 1: High-Purity Purification via pH-Controlled Alkaline Wash
This protocol is adapted from a patented method for preparing highly pure formylphenylboronic acids.[3][11]
-
Suspension: Suspend the crude formylphenylboronic acid in deionized water (approx. 5-7 mL of water per gram of crude material) in a jacketed flask equipped with a pH meter and an overhead stirrer.
-
Cooling: Cool the suspension to an internal temperature of 5-10°C using a circulating chiller.
-
Controlled Basification: Begin slow, dropwise addition of a 10% w/v aqueous sodium hydroxide (NaOH) solution. Monitor the pH and internal temperature continuously. The rate of addition should be controlled such that the pH does not exceed 10.5 and the temperature remains below 10°C .
-
Dissolution & Stirring: Continue adding the base until all the formylphenylboronic acid has dissolved. Stir the resulting solution for an additional 30 minutes at 5-10°C.
-
Impurity Removal (Filtration): If any insoluble impurities remain, filter the cold solution to remove them.
-
Impurity Removal (Extraction - Optional): For removing non-polar organic impurities, the cold aqueous solution can be extracted once or twice with a water-immiscible solvent like toluene or methyl t-butyl ether (MTBE).
-
Reprecipitation: Cool the clear aqueous solution back to 10°C. Slowly add concentrated or 10% hydrochloric acid (HCl) dropwise with vigorous stirring to precipitate the purified product. Continue acidification until the pH is strongly acidic (pH 1-2).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the purified product under vacuum or in a stream of nitrogen at a moderate temperature (e.g., 50°C) to yield highly pure formylphenylboronic acid (typically >99% purity by HPLC).[3]
Protocol 2: Purification via Acetal Protection Strategy
This method is ideal for complex mixtures where the pH-controlled wash is ineffective.
-
Protection:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the crude formylphenylboronic acid in toluene.
-
Add a slight excess (1.1-1.2 equivalents) of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Reflux the mixture until water is no longer collected in the Dean-Stark trap.
-
Cool the reaction, wash with a saturated sodium bicarbonate solution and then brine, dry the organic layer over sodium sulfate, and evaporate the solvent. The resulting product is the more stable acetal-protected formylphenylboronic acid.[1][19]
-
-
Purification of Acetal:
-
The crude acetal is now stable to silica gel. Purify it using standard flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Alternatively, the acetal can often be purified by recrystallization from a suitable solvent.
-
-
Deprotection:
-
Dissolve the purified acetal in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature until TLC analysis indicates complete conversion back to the aldehyde.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and evaporate to yield the highly pure formylphenylboronic acid.
-
References
- BYJU'S. Cannizzaro Reaction Mechanism.
- Chemistry Steps. Cannizzaro Reaction.
- Wikipedia. Cannizzaro reaction.
- Allen Institute. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs.
- Grokipedia. Cannizzaro reaction.
- Jendralla, H., et al. (2002). Process for preparing highly pure formylphenylboronic acids. U.S. Patent No. 6,420,597 B2.
- Jendralla, H., et al. (2003). Process for preparing highly pure formylphenylboronic acids. U.S. Patent Application Publication No. US 2003/0055283 A1.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- Wikipedia. 4-Formylphenylboronic acid.
- Gifu Pharmaceutical University. New aryl boronates are stable on silica gel and easy-to-handle.
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- ResearchGate. How to purify boronic acids/boronate esters?.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3359–3363.
- Chemistry Stack Exchange. How to avoid cannizaro reaction during aldol reaction?.
- Chemistry LibreTexts. Cannizzaro Reaction.
- Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes.
Sources
- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 9. grokipedia.com [grokipedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 18. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
improving the solubility of 3-Formyl-4-methylphenylboronic acid for reactions
Welcome to the technical support guide for 3-Formyl-4-methylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We understand that realizing the full potential of this reagent is often hampered by a common, yet critical, experimental hurdle: solubility.
This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of why solubility issues arise and offers a suite of field-proven strategies to overcome them. Our goal is to empower you with the knowledge to not only troubleshoot your current reactions but also to design more robust and efficient processes in the future.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What is the primary cause?
This is the most common issue encountered with arylboronic acids. The root cause often lies in the inherent solid-state properties of the compound and the specific reaction conditions. This compound, like many of its counterparts, exists in equilibrium with its cyclic trimeric anhydride, known as a boroxine.[1] This boroxine form is often less soluble than the monomeric acid. Furthermore, the boronic acid itself has limited solubility in non-polar organic solvents and even in some polar aprotic solvents without an activator.[2][3]
The key to solubilization, particularly for cross-coupling reactions, is the conversion of the neutral, trigonal boronic acid into an anionic, tetrahedral boronate salt.[4][5] This is achieved through the addition of a base, which is a fundamental requirement for the transmetalation step in reactions like the Suzuki-Miyaura coupling.[6][7] If the boronic acid fails to dissolve, it often indicates that this activation step has not occurred efficiently.
Q2: What are the recommended starting solvents for reactions involving this compound?
Solvent selection is critical and depends on the specific reaction. For Suzuki-Miyaura couplings, a combination of an organic solvent with water is typically most effective. The organic phase helps dissolve the organic halide and the palladium catalyst complex, while the aqueous phase dissolves the base and facilitates the formation of the soluble boronate salt.
Recommended Solvent Systems:
-
Toluene/Water or Dioxane/Water: Classic choices for many Suzuki couplings, offering a good balance for dissolving both organic and inorganic components at elevated temperatures.[8]
-
DMF/Water or THF/Water: These polar aprotic solvents can enhance the solubility of the boronic acid and are effective for a wide range of substrates.[8][9]
-
Ethanol/Water: A greener solvent choice that can be highly effective, particularly when paired with a suitable base like K₂CO₃.[10]
A general recommendation is to start with a 4:1 or 5:1 ratio of organic solvent to water and adjust as needed.
Q3: How does my choice of base impact the solubility and reactivity of the boronic acid?
The base is arguably the most critical factor for both solubilizing and activating the boronic acid. Its role is twofold:
-
Boronate Formation: The base reacts with the Lewis acidic boronic acid to form a highly nucleophilic "ate" complex, or boronate.[6] This anionic species is significantly more soluble in the aqueous or polar phase of the reaction mixture.
-
Catalytic Cycle Progression: This boronate is the active species that participates in the transmetalation step with the palladium(II) complex.[4][7]
Comparison of Common Bases:
| Base | Strength | Common Use Case | Impact on Solubility |
|---|---|---|---|
| K₂CO₃, Cs₂CO₃ | Moderate | General purpose, good for many functional groups. | Effective at forming the soluble boronate. Often used with a water co-solvent. |
| K₃PO₄ | Moderate | Often used for challenging couplings or with sterically hindered substrates. | Provides good solubility and reactivity. |
| NaOH, KOH | Strong | Can be very effective but may not be compatible with base-sensitive functional groups. | Excellent for generating the highly soluble boronate salt.[6] |
| Organic Bases (e.g., Et₃N) | Weak | Less common for activating the boronic acid; primarily used as an acid scavenger. | Generally poor at facilitating boronic acid solubility. |
If you observe poor solubility, switching to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or even KOH, if the substrate allows) can often resolve the issue.
Q4: Is heating the reaction mixture a reliable method to force dissolution?
Yes, heating is a standard and effective technique. Most Suzuki-Miyaura reactions are conducted at elevated temperatures (e.g., 80-110 °C).[10][11] Increased temperature enhances the solubility of the boronic acid, the boroxine, and the base, thereby accelerating the formation of the active boronate species and driving the reaction forward.
However, heating alone without an appropriate solvent system and base will likely be insufficient. It should be used in conjunction with the other strategies outlined here. Always ensure your reaction is properly sealed to prevent solvent loss at high temperatures.
Q5: My reaction is sluggish and the boronic acid remains partially undissolved even with heat and base. What advanced strategies can I employ?
When standard conditions fail, modifying the boronic acid itself into a more soluble and stable derivative is a highly effective, professional-grade strategy. This approach prevents the formation of insoluble boroxines and improves handling.
Advanced Solubility Enhancement Strategies:
-
Conversion to a Boronate Ester: Reacting the boronic acid with a diol, such as pinacol, forms a boronate ester. These esters are significantly more soluble in common apolar organic solvents like toluene, THF, and dioxane.[2][12] They are also more stable and less prone to protodeboronation, a common side reaction.[8] The ester can be isolated or generated in situ and used directly in anhydrous coupling conditions if desired.
-
Formation of a Diethanolamine Adduct: Boronic acids react readily with diethanolamine to form stable, crystalline bicyclic boronates.[13][14] These adducts are air- and water-stable, easy to handle, and can often be used directly in coupling reactions, where the active boronic acid is released under the reaction conditions.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Solid boronic acid remains undissolved at room temperature. | 1. Inefficient formation of the boronate salt. 2. Low intrinsic solubility in the chosen organic solvent. 3. Formation of insoluble boroxine anhydride.[1] | 1. Ensure the base has been added and the mixture is well-stirred. 2. Add a water co-solvent (e.g., 10-20% by volume). 3. Begin heating the reaction mixture towards the target temperature. |
| Reaction mixture is a heterogeneous slurry even at high temperature. | 1. Insufficient base or a poorly soluble base. 2. Inappropriate solvent system for the substrates. | 1. Increase the stoichiometry of the base (e.g., from 2.0 to 3.0 equivalents). 2. Switch to a more soluble base (e.g., K₃PO₄). 3. Increase the proportion of the polar co-solvent (e.g., DMF or water). |
| Reaction stalls, and starting material is recovered. | 1. Low concentration of the active boronate species due to poor solubility. 2. Protodeboronation (loss of the boronic acid group).[12] | 1. See solutions for a heterogeneous slurry. 2. Consider converting the boronic acid to a more stable pinacol ester or diethanolamine adduct before the reaction.[8][13] |
| Yields are inconsistent between batches. | 1. Variable quality of the boronic acid (different ratios of acid to boroxine). 2. Incomplete dissolution leading to variable effective concentrations. | 1. Standardize the reaction by converting the boronic acid to its pinacol ester derivative, which is more stable and consistent. 2. Implement a pre-stirring or pre-heating step after adding the base to ensure complete boronate formation before adding the catalyst. |
Diagrams and Workflows
A logical approach to troubleshooting solubility is essential for efficient problem-solving.
Caption: Troubleshooting flowchart for solubility issues.
The key to solubility lies in shifting the equilibrium from the less reactive acid and boroxine forms to the active boronate salt.
Caption: Equilibrium of boronic acid species in solution.
For persistent issues, converting the boronic acid to a more soluble derivative is the most robust solution.
Caption: Workflow for preparing a soluble pinacol ester.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with Enhanced In-Situ Solubilization
This protocol emphasizes the proper sequence of addition to maximize the in-situ formation of the soluble boronate salt.
-
To a reaction vessel equipped with a stir bar and condenser, add this compound (1.0 eq), the aryl halide (1.1 eq), and the chosen base (e.g., K₃PO₄, 2.5 eq).
-
Add the organic solvent (e.g., Dioxane) and water in a 5:1 ratio.
-
Stir the mixture vigorously at room temperature for 15 minutes. You may still observe some suspended solids.
-
Begin heating the mixture to 90-100 °C. The solids should fully dissolve as the temperature increases and the boronate forms.
-
Once the solution is homogeneous (or nearly so), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to the hot solution.
-
Maintain the reaction at temperature and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine to remove the inorganic salts.
Causality Note: Adding the catalyst last to the hot, pre-dissolved mixture ensures the catalytic cycle begins with the maximum possible concentration of active reagents, preventing stalling and improving reproducibility.
Protocol 2: Preparation and Use of the Pinacol Ester Derivative
This protocol is for cases requiring anhydrous conditions or when maximum solubility and stability are paramount.
Part A: Ester Formation
-
Combine this compound (1.0 eq) and pinacol (1.1 eq) in a round-bottom flask.
-
Add toluene as the solvent.
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly.[8][12]
Part B: Suzuki-Miyaura Coupling
-
In an inert atmosphere glovebox or using Schlenk techniques, add the this compound pinacol ester (1.0 eq), the aryl halide (1.1 eq), a suitable base (anhydrous K₃PO₄ or CsF are common choices), and the palladium catalyst and ligand to a dry reaction vessel.
-
Add the desired anhydrous organic solvent (e.g., THF, Dioxane).
-
Heat the reaction to the desired temperature and monitor for completion.
Causality Note: The pinacol ester is unreactive until activated by the base in the coupling reaction. Its superior solubility in organic solvents allows for a much wider range of anhydrous reaction conditions to be explored.[12]
References
- K-State Research Exchange. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
- ResearchGate. (2014). How i can dissolve boric acid to get a Boron % yield of more than 10%?.
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2017). Purification of boronic acids?.
- Silva, T., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Chemistry Stack Exchange. (2023). How can I increase the dissolution of boric acid?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- ACS Publications. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- RSC Publishing. (2021). Self-healing polymers based on boronic acid derivatives. Materials Chemistry A.
- Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307.
- Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
- ACS Omega. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production.
- ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- ResearchGate. (2014). The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs.
- ResearchGate. (2022). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
- Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1.
- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- PubChem. (n.d.). Tolylboronic acid.
- ResearchGate. (2003). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids.
Sources
- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Boronic Acids: A Comparative Guide to 3-Formyl-4-methylphenylboronic Acid and 4-Formylphenylboronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of building blocks is paramount to the success of a reaction. Among the vast arsenal of reagents available, arylboronic acids have carved out a distinguished role, particularly as key partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed, comparative analysis of two structurally similar yet distinct arylboronic acids: 3-Formyl-4-methylphenylboronic acid and 4-Formylphenylboronic acid . Through an examination of their electronic and steric properties, supported by experimental data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Property Overview
| Feature | This compound | 4-Formylphenylboronic acid |
| CAS Number | 1106869-99-1 | 87199-17-5[1] |
| Molecular Formula | C₈H₉BO₃ | C₇H₇BO₃[1] |
| Molecular Weight | 163.97 g/mol | 149.94 g/mol [1] |
| Structure | A phenylboronic acid with a formyl group at the 3-position and a methyl group at the 4-position. | A phenylboronic acid with a formyl group at the 4-position.[1] |
The Decisive Difference: Unpacking Steric and Electronic Effects
The seemingly minor addition of a methyl group ortho to the boronic acid moiety in this compound introduces significant steric and electronic differences that can profoundly influence its reactivity in comparison to its unmethylated counterpart, 4-formylphenylboronic acid.
Electronic Effects: The formyl group in both molecules is a moderately deactivating, electron-withdrawing group due to its carbonyl functionality. This electronic pull can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. In 4-formylphenylboronic acid, the formyl group is para to the boronic acid, exerting a direct electronic influence. In this compound, the formyl group is meta to the boronic acid, and its electron-withdrawing effect is somewhat modulated. The additional methyl group, being electron-donating, can subtly counteract the deactivating effect of the formyl group, potentially making the boronic acid more nucleophilic and facilitating transmetalation.
Steric Effects: The most significant distinction lies in the steric hindrance imposed by the ortho-methyl group in this compound. This steric bulk can hinder the approach of the palladium complex to the boronic acid, potentially slowing down the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura reaction. This steric impediment can be a double-edged sword: while it may decrease the reaction rate, it can also play a role in selectivity in certain complex syntheses.
Head-to-Head in the Reaction Flask: A Look at Experimental Data
Table 1: Suzuki-Miyaura Coupling of Nitro-Perylenediimide (PDI-NO₂) with Formylphenylboronic Acids [2]
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | PDI-NO₂ | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 81 |
| 4-Formylphenylboronic acid | PDI-NO₂ | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 85 |
In this specific instance, 4-formylphenylboronic acid provided a slightly higher yield (85%) compared to this compound (81%) under identical conditions.[2] This suggests that for this particular sterically unencumbered substrate, the electronic effects may play a more dominant role, or that the steric hindrance of the ortho-methyl group, even if minor, slightly impedes the reaction.
To further illustrate the performance of each boronic acid, we can examine their reactivity with different types of aryl halides.
Table 2: Representative Suzuki-Miyaura Coupling Yields
| Boronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | Various | Various | Good to Excellent | [3] |
| 4-Formylphenylboronic acid | 4-Bromobenzonitrile | Pd-bpydc-Nd | Various | Various | 97 | [3] |
| 3-Formylphenylboronic acid | 2-Bromotoluene | Not Specified | Not Specified | Not Specified | Not Specified | |
| 4-Formylphenylboronic acid | 2-Bromotoluene | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Direct comparative yield data for the coupling of this compound with common aryl bromides under standardized conditions is limited in the available literature.
The data suggests that 4-formylphenylboronic acid is a robust coupling partner, providing high yields with both electron-rich (4-bromoanisole) and electron-poor (4-bromobenzonitrile) aryl bromides.[3] The lack of readily available, direct comparative data for this compound with a range of simple aryl halides highlights a gap in the current chemical literature and underscores the importance of case-by-case evaluation.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The performance differences between these two boronic acids can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The critical transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium(II) complex. The rate of this step is influenced by both the nucleophilicity of the aryl group on the boron and the steric accessibility of the boron atom. The ortho-methyl group in this compound can sterically hinder the formation of the necessary intermediate with the palladium complex, potentially leading to a slower reaction rate compared to the less hindered 4-formylphenylboronic acid.
Experimental Protocols: A Practical Guide
The following are general, representative protocols for a Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound or 4-Formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Water (for aqueous base solutions)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent (e.g., a mixture of Toluene and water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Recommendations
Both this compound and 4-formylphenylboronic acid are valuable reagents for the synthesis of biaryl compounds containing a formyl group, a versatile handle for further functionalization.
-
4-Formylphenylboronic acid is a reliable and widely used building block that generally provides good to excellent yields in Suzuki-Miyaura couplings with a variety of aryl halides. Its lack of steric hindrance around the boronic acid moiety often leads to faster reaction rates and high efficiency.
-
This compound , with its ortho-methyl group, introduces steric considerations that can influence reaction outcomes. While this may lead to slower reaction rates in some cases, it can also be leveraged for specific synthetic strategies where steric control is desired. The electron-donating nature of the methyl group may also offer some electronic advantages.
For the practicing chemist, the choice between these two reagents should be guided by the specific requirements of the synthesis:
-
For straightforward biaryl syntheses where high yield and rapid conversion are the primary goals, 4-formylphenylboronic acid is often the preferred choice.
-
When synthesizing highly substituted or sterically congested biaryls, or when exploring substituent effects on reaction pathways, This compound presents an interesting alternative that warrants consideration and experimental evaluation.
Ultimately, the optimal choice will depend on the specific substrates and desired outcome, and empirical screening of reaction conditions is always recommended to achieve the best results. This guide serves as a foundational resource to aid in that critical decision-making process.
References
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... - ResearchGate. (URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-of-4-bromoanisole-with-phenylboronic-acid-in-the-presence-of_tbl3_323866874)
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: https://www.mdpi.com/2073-4344/9/3/213)
- 4-Formylphenylboronic acid - Wikipedia. (URL: https://en.wikipedia.org/wiki/4-Formylphenylboronic_acid)
Sources
Introduction: The Versatility of Bifunctional Building Blocks
An In-Depth Guide to the Comparative Reactivity of Formylphenylboronic Acid Isomers
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for versatile, multifunctional building blocks is insatiable. Formylphenylboronic acids (FPBAs), available as ortho-, meta-, and para-isomers, represent a class of reagents that perfectly embody this need. Possessing both a reactive aldehyde (formyl) group and a boronic acid moiety, they serve as powerful linchpins in the construction of complex molecular architectures.[1][2][3] The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[4] Simultaneously, the formyl group offers a gateway for a multitude of transformations, including reductive aminations, Wittig reactions, and oxidations.
However, the utility of these isomers is not uniform. The relative positioning of the formyl and boronic acid groups profoundly impacts the molecule's electronic properties, steric profile, and ultimately, its chemical reactivity. For researchers, scientists, and drug development professionals, understanding these nuanced differences is critical for reaction design, optimization, and troubleshooting. This guide provides an in-depth comparison of the ortho-, meta-, and para-formylphenylboronic acid isomers, grounded in mechanistic principles and supported by experimental frameworks, to empower you to make informed decisions in your synthetic endeavors.
Theoretical Framework: Unpacking the Factors Governing Reactivity
The reactivity of each FPBA isomer is dictated by a delicate interplay of electronic effects, steric hindrance, and, in the case of the ortho-isomer, unique intramolecular interactions.
Electronic Effects: A Tale of Two Substituents
Both the formyl group (-CHO) and the boronic acid group [-B(OH)₂] are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. However, they operate through different mechanisms:
-
Formyl Group (-CHO): A potent deactivating group that withdraws electron density via both the inductive effect (-I) and the resonance effect (-M). Its influence is most strongly felt at the ortho and para positions relative to itself.[5][6]
-
Boronic Acid Group [-B(OH)₂]: A weak deactivating group that primarily acts through an inductive (-I) effect due to the electronegativity of the oxygen atoms. The boron atom's empty p-orbital can, under certain conditions, participate in resonance, but the inductive withdrawal is the dominant electronic feature influencing the aromatic ring.
The positional interplay of these effects governs the electron density at the carbon atom of the C-B bond, which is crucial for the rate-determining transmetalation step in Suzuki-Miyaura coupling. This can be partially quantified using Hammett substituent constants (σ), where a more positive value indicates a stronger electron-withdrawing effect.[7][8]
Caption: Electronic and steric influences in FPBA isomers.
Steric Effects & Intramolecular Interactions: The "Ortho Effect"
The ortho-isomer is a special case. The close proximity of the formyl and boronic acid groups introduces significant steric hindrance, a phenomenon often termed the "ortho effect."[9][10] This crowding can physically block the approach of bulky reagents, such as the palladium catalyst complex required for Suzuki coupling.[11]
Furthermore, this proximity enables unique intramolecular interactions. The carbonyl oxygen can interact with the boron atom, and in aqueous solutions, 2-formylphenylboronic acid can exist in equilibrium with its cyclic tautomer, a 3-hydroxybenzoxaborole.[12][13][14] This cyclization fundamentally changes the nature of the boron center, altering its acidity and reactivity profile.[14]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most common application for FPBAs. The reaction's success hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from boron to the palladium center, is highly sensitive to the electronic and steric nature of the boronic acid and is often rate-limiting.[15]
Sources
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ortho effect - Wikipedia [en.wikipedia.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Determining the Purity of 3-Formyl-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and pharmaceutical development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of well-defined, safe, and effective molecules. 3-Formyl-4-methylphenylboronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions and other organic transformations, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the viability of a synthetic route. This guide provides a comprehensive comparison of the principal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.
The Critical Role of Purity in Synthetic Applications
This compound is a bifunctional molecule, possessing both a reactive boronic acid moiety and a formyl group. This dual functionality makes it a versatile reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, impurities such as unreacted starting materials, by-products from its synthesis (e.g., boroxines, which are cyclic anhydrides of boronic acids), or degradation products can lead to undesirable side reactions, reduced yields, and the introduction of difficult-to-remove impurities in the final product.[1] Therefore, robust and reliable analytical methods for purity determination are essential.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for purity determination is contingent upon several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the intended application of the analysis, ranging from routine quality control to the certification of reference standards.
| Method | Principle | Advantages | Limitations | Ideal Application |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | Versatile, robust, and widely available. Suitable for non-volatile and thermally labile compounds. Stability-indicating methods can be developed.[2][3] | Can be challenging to retain highly polar compounds. Potential for on-column degradation. | Routine quality control, impurity profiling, and stability testing. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and excellent for impurity identification.[4][5] | Requires derivatization for non-volatile boronic acids to prevent boroxine formation in the injector.[6][7] | Identification and quantification of volatile and semi-volatile impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural information.[8][9] | Lower sensitivity compared to chromatographic methods. Signal overlap can occur in complex mixtures.[10] | Certification of reference standards, absolute purity determination, and structural confirmation. |
| Titration | Neutralization of the acidic boronic acid with a standardized base. | Simple, inexpensive, and provides a direct measure of the acidic content. | Non-specific; titrates any acidic impurity. Less sensitive than other methods. | Assay of bulk material where acidic impurities are minimal. |
Experimental Protocols
The following are representative protocols for each of the discussed analytical techniques. These may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the determination of the purity of this compound and the quantification of non-volatile impurities.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is often effective.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Run the gradient program to elute the analyte and any impurities.
-
Identify the peak corresponding to this compound based on its retention time, confirmed with a reference standard if available.
-
-
Calculation: The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Caption: A typical workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities and can be adapted for the main analyte after derivatization.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization: Boronic acids are often derivatized with reagents like triethanolamine or pinacol to increase their volatility and prevent decomposition in the hot injector.[4][7]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C).
-
Sample Preparation:
-
Accurately weigh a small amount of the sample.
-
Add the derivatizing agent and a suitable solvent in a sealed vial.
-
Heat the mixture to complete the derivatization reaction.
-
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC.
-
Run the oven temperature program.
-
The mass spectrometer will provide mass spectra of the eluting peaks, allowing for their identification.
-
-
Calculation: Quantification can be performed using an internal or external standard method.
Caption: Workflow for GC-MS analysis of this compound, including the crucial derivatization step.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[13]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Procedure:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Logical relationship of variables in a qNMR purity determination.
Acid-Base Titration
This classic method determines the amount of acidic substance in the sample.
-
Instrumentation: Potentiometric titrator or a burette and pH meter.
-
Titrant: Standardized sodium hydroxide solution (e.g., 0.1 M).
-
Reagent: Mannitol or glycerol. Boric acid is a weak acid, and its acidity is enhanced by the addition of a polyol like mannitol, which forms a more acidic complex.[14][15][16]
-
Indicator: Phenolphthalein or potentiometric endpoint detection.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in water.
-
Add a sufficient amount of mannitol.
-
-
Procedure:
-
Titrate the sample solution with the standardized sodium hydroxide solution.
-
The endpoint is determined by the color change of the indicator or the inflection point of the titration curve.
-
-
Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the mass of the sample.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is a critical decision that depends on the specific analytical needs. For routine quality control and impurity profiling, HPLC stands out as a robust and versatile technique. When the identification of volatile impurities is crucial, GC-MS after derivatization is the method of choice. For the absolute determination of purity and the certification of reference standards, qNMR is unparalleled in its accuracy and ability to provide structural information. Finally, acid-base titration offers a simple and cost-effective method for assaying the bulk material, particularly when acidic impurities are not a major concern. A comprehensive approach, often employing a combination of these techniques, will provide the most complete picture of the purity of this compound, ensuring its suitability for its intended synthetic applications.
References
- Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link][4]
- Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link][6]
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- High-Precision Coulometric Titr
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. American Chemical Society. [Link][7]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Boric Acid. Hach. [Link][14]
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link][11]
- High-precision coulometric titrations of boric acid. National Institute of Standards and Technology. [Link][18]
- A note on the titration of boric acid.
- To perform the assay of the given sample of boric acid. Pharma Solution. [Link]
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. McMaster University. [Link][2]
- 4-Formylphenylboronic acid. Wikipedia. [Link][1]
- “Pure by NMR”?
- Process for preparing highly pure formylphenylboronic acids.
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]
- Quantitative purity determin
- Determining and reporting purity of organic molecules: Why qNMR.
- Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link][13]
Sources
- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. waters.com [waters.com]
- 13. youtube.com [youtube.com]
- 14. cdn.hach.com [cdn.hach.com]
- 15. researchgate.net [researchgate.net]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
A Comparative Guide: HPLC vs. NMR for Isomeric Purity Analysis of Substituted Phenylboronic Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Isomeric Purity in Phenylboronic Acids
Substituted phenylboronic acids are indispensable building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in pharmaceutical development and materials science is vast, enabling the construction of complex molecular architectures. However, the synthetic routes to these reagents can often yield a mixture of positional isomers (e.g., ortho, meta, para). The presence of undesired isomers, even in trace amounts, can drastically alter the biological activity, toxicity, and physicochemical properties of the final product. Therefore, rigorous analysis and control of isomeric purity are not merely a matter of quality control but a fundamental requirement for ensuring safety and efficacy.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the quantitative determination of isomeric purity in substituted phenylboronic acids. We will explore the fundamental principles, practical methodologies, and inherent strengths and limitations of each technique, providing the field-proven insights necessary to make informed decisions in your analytical workflow.
The Analytical Challenge: Nuances of Phenylboronic Acid Isomers
Analyzing positional isomers of substituted phenylboronic acids presents unique challenges:
-
Structural Similarity: Isomers possess the same molecular weight and often similar polarities, making chromatographic separation difficult.
-
Chemical Reactivity: The boronic acid moiety is susceptible to dehydration, forming cyclic anhydrides known as boroxines.[1][2][3] This equilibrium can complicate analysis, potentially generating additional peaks or altering the sample's composition.
-
On-Column Instability: In Reversed-Phase HPLC (RP-HPLC), interactions with the stationary phase, particularly residual silanols, can sometimes catalyze the hydrolysis of boronic esters or other sensitive functional groups.[4][5][6][7]
Choosing the right analytical tool requires a deep understanding of these challenges and the principles by which each technique can overcome them.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For isomeric purity, its power lies in its high resolving capability.
Principle of Separation for Isomeric Purity
The primary mode for analyzing phenylboronic acids is Reversed-Phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).
-
Causality of Separation: Although positional isomers have identical molecular weights, their subtle differences in dipole moment and molecular shape lead to distinct van der Waals interactions with the C18 stationary phase. For example, a para-substituted isomer is generally more linear and can interact more extensively with the stationary phase than a bulkier ortho-isomer, often resulting in a longer retention time. The choice of stationary phase and mobile phase composition is critical to exploit these small differences for a successful separation.[8][9]
Method Development: A Scientist's Perspective
Developing a robust HPLC method is a systematic process governed by the need to achieve baseline resolution for all isomers.[8]
-
Column Selection: While C18 columns are the workhorse, for polar boronic acids that may have poor retention, alternative phases like those designed for aqueous mobile phases or those with different functionalities (e.g., Phenyl-Hexyl, polar-embedded) can offer unique selectivity.[10] Columns with low silanol activity are often preferred to minimize on-column hydrolysis of sensitive boronic esters.[5][6][7]
-
Mobile Phase pH: The pH of the mobile phase is a powerful tool. Boronic acids are weakly acidic (pKa ~8-10).[8] At a low pH (e.g., using 0.1% formic acid), the boronic acid group is protonated and neutral, maximizing retention on a C18 column. At high pH, the group becomes an anionic boronate, which significantly reduces retention. This pH control is crucial for manipulating the retention and selectivity between isomers.[8][9]
-
Detector: The UV detector is the most common choice, leveraging the chromophore of the phenyl ring. A Photodiode Array (PDA) detector is highly recommended as it can provide spectral data for peak purity assessment, helping to ensure that a chromatographic peak corresponds to a single component.[11]
Experimental Protocol: Isomeric Purity of a Hypothetical "Fluoro-tolylboronic acid" by RP-HPLC
This protocol outlines a typical workflow for separating and quantifying the isomers of a fictional substituted phenylboronic acid.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This diluent should be similar in strength to the initial mobile phase to ensure good peak shape.
-
-
HPLC System & Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 20% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: PDA at 254 nm.
-
-
Data Analysis & Quantification:
-
Identify the peaks corresponding to the main isomer and the impurities based on their retention times (confirmed with reference standards if available).
-
Integrate the peak areas for all components.
-
Calculate the isomeric purity using the area percent method:
-
% Isomer = (Area of Isomer Peak / Total Area of All Peaks) x 100
-
-
Workflow for HPLC Isomeric Purity Analysis
Caption: HPLC workflow for isomeric purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy provides information about the chemical environment of specific atomic nuclei. For isomeric purity, it offers a powerful, orthogonal approach to HPLC by distinguishing isomers based on their unique electronic structure, which translates into distinct NMR signals.[12]
Principle of Analysis for Isomeric Purity
The core principle of NMR for this application is that the magnetic environment of a nucleus (like ¹H or ¹⁹F) is highly sensitive to its position on the phenyl ring relative to the boronic acid and other substituents.
-
Causality of Distinction: Ortho, meta, and para isomers will have different patterns of signals (splitting patterns) and unique chemical shifts for the aromatic protons. If a fluorine atom is present, ¹⁹F NMR is exceptionally powerful. The large chemical shift dispersion of ¹⁹F means that even subtle electronic differences between isomers often result in widely separated, baseline-resolved signals, making quantification straightforward and highly accurate.[13][14][15]
Method Development: A Scientist's Perspective
Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei it represents.
-
Nucleus Selection:
-
¹H NMR: Universally applicable. The aromatic region (typically 6.5-8.5 ppm) provides a unique fingerprint for each isomer. However, signal overlap can be a challenge in complex molecules.
-
¹⁹F NMR: The gold standard for fluorinated compounds. It offers a wide chemical shift range, high sensitivity, and typically simple, well-resolved spectra with minimal background interference, making it ideal for accurate quantification.[16][17]
-
¹¹B NMR: Can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester, which can be useful for studying equilibria, but is less commonly used for routine isomeric purity due to broader signals and lower sensitivity.[18][19][20][21]
-
-
Quantitative Parameters: For accurate qNMR, it is essential to ensure complete relaxation of the nuclei between scans. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the nuclei being quantified. A calibrated internal standard can be used for absolute quantification, but for isomeric purity, relative quantification (similar to area percent in HPLC) is often sufficient.
Experimental Protocol: Isomeric Purity of a Hypothetical "Fluoro-tolylboronic acid" by ¹⁹F NMR
This protocol demonstrates the power of ¹⁹F NMR for a fluorinated analogue.
-
Sample Preparation:
-
Accurately weigh ~20-30 mg of the sample into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Nucleus: ¹⁹F.
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation for quantification).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing & Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Identify the signals corresponding to the different fluorine-containing isomers.
-
Carefully integrate the area of each distinct ¹⁹F signal.
-
Calculate the isomeric purity by comparing the relative integrals:
-
% Isomer = (Integral of Isomer Signal / Total Integral of All Isomer Signals) x 100
-
-
Workflow for NMR Isomeric Purity Analysisdot
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. hplc.eu [hplc.eu]
- 11. jpharmsci.com [jpharmsci.com]
- 12. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 13. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. db-thueringen.de [db-thueringen.de]
- 18. par.nsf.gov [par.nsf.gov]
- 19. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Introduction: The Role and Reactivity of 3-Formyl-4-methylphenylboronic Acid
An In-Depth Technical Guide to Alternatives for 3-Formyl-4-methylphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable bifunctional reagent in modern organic synthesis. Its utility is anchored in the dual reactivity of its functional groups: the boronic acid moiety, a workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and the formyl (aldehyde) group, a versatile handle for a plethora of subsequent transformations such as reductive amination, Wittig olefination, or oxidation.[1] The interplay between the electron-withdrawing formyl group and the weakly electron-donating methyl group on the phenyl ring defines its specific reactivity profile in the synthesis of complex biaryl compounds, which are foundational structures in pharmaceuticals and materials science.[2][3]
However, reliance on a single building block can be limiting. Challenges such as substrate stability, reaction kinetics, or the need for orthogonal reactivity often compel chemists to seek alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, grounded in mechanistic principles and supported by experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
The Mechanistic Context: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent application for arylboronic acids.[4] Understanding its catalytic cycle is crucial for evaluating alternatives. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid directly impacts the transmetalation step, where the organic group is transferred from boron to the palladium center. Electron-withdrawing groups (EWGs), like the formyl group, can decrease the nucleophilicity of the aryl ring, potentially slowing this critical step.[5][6] Conversely, electron-donating groups (EDGs) can accelerate it.[5] This electronic tug-of-war is a central theme in selecting the right coupling partner.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Category 1: Positional Isomers of Formyl-Substituted Phenylboronic Acids
The most direct alternatives are isomers, where the relative positions of the formyl, methyl, and boronic acid groups are altered. This seemingly simple change can have profound effects on reactivity due to steric hindrance and modified electronic effects.
| Isomer | Key Characteristics & Considerations |
| 2-Formylphenylboronic acid | High Steric Hindrance: The ortho-formyl group can sterically impede the approach to the palladium center. Increased Acidity & Instability: Prone to hydrolytic deboronation.[7] It can also exist in equilibrium with a cyclic benzoxaborole isomer, which can alter its reactivity profile.[8] |
| 3-Formylphenylboronic acid | Moderate Electronic Effect: The meta-formyl group exerts a purely inductive electron-withdrawing effect. It is a common building block used in Suzuki coupling reactions. |
| 4-Formylphenylboronic acid | Strong Electronic Effect: The para-formyl group exerts both inductive and resonance electron-withdrawing effects, which can slow transmetalation more significantly than the meta isomer. It is widely used for synthesizing biaryl aldehydes.[1][9] |
| 3-Formyl-4-methoxyphenylboronic acid | Modified Electronics: Replacing the methyl with a methoxy group introduces a stronger electron-donating group, which can help counteract the withdrawing effect of the formyl group, potentially improving reaction rates. |
Expert Insight: The choice between positional isomers is a balance of electronic modulation and steric accessibility. While 4-formylphenylboronic acid provides a strong electronic signature, its ortho-substituted counterpart, 2-formylphenylboronic acid, introduces significant steric challenges and stability issues that may require specialized ligands or anhydrous conditions to overcome.[7][10]
Category 2: Phenylboronic Acids with Alternative Electron-Withdrawing Groups
If the primary role of the formyl group is electronic, rather than as a synthetic handle, other EWGs can be used. The choice of EWG allows for fine-tuning of reactivity and introduces different possibilities for post-coupling modification.
| Alternative Reagent | EWG Strength (approx.) | Performance & Synthetic Utility |
| 4-Acetylphenylboronic acid | CHO ≈ COR | Similar electronic effect to the formyl group. The resulting biaryl ketone is a versatile intermediate for further reactions. A very common and effective building block. |
| 4-Cyanophenylboronic acid | CN > CHO | Stronger EWG. May require more robust catalytic systems. The cyano group is a versatile handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole. |
| 4-Nitrophenylboronic acid | NO₂ > CN | Very strong EWG, which can significantly slow the Suzuki coupling.[5] The nitro group can be reduced to an aniline, providing a key vector for diversification. |
| 4-(Trifluoromethyl)phenylboronic acid | CF₃ (strong) | The CF₃ group is a powerful EWG and is often incorporated into pharmaceutical candidates to enhance metabolic stability and lipophilicity. |
Expert Insight: When substituting the formyl group, consider the downstream synthetic plan. An acetyl group offers analogous ketone chemistry, while a cyano or nitro group opens pathways to entirely different functionalities like acids and amines, respectively. Be prepared to screen catalysts and ligands, as stronger EWGs generally make the boronic acid a less effective nucleophile.[5][6]
Category 3: Alternative Organoboron Reagents
Boronic acids can be prone to decomposition, particularly protodeboronation under basic aqueous conditions.[7][11] For sensitive substrates or challenging couplings, more robust organoboron species offer superior stability.
-
Potassium Aryltrifluoroborates (e.g., K[3-Formyl-4-methylphenyl-BF₃]) These are crystalline, air- and moisture-stable salts.[12][13] Their enhanced stability makes them less susceptible to protodeboronation compared to boronic acids.[13] Consequently, they are excellent choices for reactions requiring prolonged heating or for substrates that are inherently unstable. The trade-off is that they require specific activation, typically in the presence of a base, to slowly release the active boronic acid or a related species in situ.
-
Boronate Esters (e.g., Pinacol Esters) Boronate esters, particularly those derived from pinacol, are another class of stable and easily handled alternatives.[14] They are often the preferred form for purifying and storing complex or unstable organoboron compounds. While generally less reactive than boronic acids, their use under anhydrous conditions can be advantageous for protecting water-sensitive functional groups elsewhere in the molecule.[14]
Caption: Preparation and use of different organoboron reagents in synthesis.
Category 4: Alternative Organometallic Reagents
For a complete strategic shift, one can move beyond boron chemistry entirely. Other organometallic cross-coupling reactions can forge the same C-C bond, each with a unique set of advantages and disadvantages.
-
Organosilanes (Hiyama Coupling) Organosilanes, such as (3-Formyl-4-methylphenyl)trimethoxysilane, are stable, low-toxicity alternatives to boronic acids.[15][16] The Hiyama coupling is also palladium-catalyzed but requires an activating agent, typically a fluoride source (e.g., TBAF) or a strong base, to generate a hypervalent silicon species that can transmetalate.[15][17]
-
Advantage: Silicon byproducts are environmentally benign and easily removed. The reagents are often very stable.
-
Disadvantage: The need for a fluoride activator can be a limitation, as fluoride can cleave common silyl protecting groups (e.g., TBS, TIPS) used elsewhere in the molecule.[17]
-
-
Organotins (Stille Coupling) Organostannanes are highly effective coupling partners. However, the extreme toxicity of organotin compounds and their byproducts has led to their general disuse in modern synthetic chemistry, especially in drug development. They are mentioned here for historical context but are not recommended as a practical alternative.
Comparative Summary of Alternatives
| Reagent Class | Relative Stability | Reactivity Trend | Byproduct Toxicity | Key Consideration |
| Boronic Acids | Moderate | High | Low | Prone to protodeboronation; standard reagent. |
| Potassium Trifluoroborates | High | Moderate (requires activation) | Low | Excellent for unstable substrates; avoids decomposition.[13] |
| Boronate Esters | High | Moderate-Low | Low | Useful for purification and anhydrous couplings.[14] |
| Organosilanes (Hiyama) | Very High | Moderate (requires activation) | Very Low | Excellent stability; activator may limit functional group tolerance.[17] |
Experimental Protocols
The following protocols are generalized starting points. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is a standard starting point for coupling an aryl boronic acid with an aryl bromide.
-
Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Hiyama Coupling
This protocol highlights the key differences for using an organosilane partner.
-
Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 equiv), (3-formyl-4-methylphenyl)trimethoxysilane (1.5 equiv), and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent and Activator: Evacuate and backfill the flask with an inert gas. Add an anhydrous, polar aprotic solvent (e.g., THF or Dioxane). Add the fluoride activator (e.g., TBAF, 1.0 M in THF, 1.5-2.0 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction carefully with water. Dilute with an organic solvent and wash sequentially with water and brine. The silicate byproducts are often easily removed during the aqueous wash.
-
Purification: Dry, concentrate, and purify the product by column chromatography as described above.
Caption: Decision tree for selecting a suitable alternative reagent.
References
- 4-Formylphenylboronic acid - Wikipedia. (n.d.).
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). ACS Publications.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. (2025). Benchchem.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3821–3831.
- Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. (2025). Asian Journal of Chemistry.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
- Synthesis of Biaryls. (n.d.). ResearchGate.
- Hiyama Coupling. (n.d.). Organic Chemistry Portal.
- 3-Formylphenylboronic acid. (n.d.). Sigma-Aldrich.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2018). MDPI.
- Hiyama coupling. (n.d.). Wikipedia.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Lee, J.-Y., & Fu, G. C. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(19), 5616–5617.
- Synthesis of Biaryl Ketones Using 4-Acetylphenylboronic Acid. (2025). Benchchem.
- Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki reaction. (n.d.). Wikipedia.
- Smoleński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2243.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Hiyama Coupling [organic-chemistry.org]
- 16. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
- 17. Hiyama coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide for Researchers: Potassium Trifluoroborates vs. 3-Formyl-4-methylphenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice of reagents is a critical determinant of experimental success. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is a cornerstone. This guide provides an in-depth, objective comparison between two classes of nucleophilic boron reagents: the robust potassium trifluoroborates and the conventional 3-Formyl-4-methylphenylboronic acid. This analysis is grounded in experimental evidence to inform your selection of the optimal reagent for your synthetic needs.
At a Glance: Structural and Stability Differences
The fundamental distinction between potassium trifluoroborates and boronic acids lies in the coordination state of the boron atom. This structural variance has profound implications for their stability and handling.
This compound , a tricoordinate organoboron compound, possesses a vacant p-orbital on the boron atom. This electron deficiency renders it susceptible to various decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This undesired side reaction is particularly prevalent in aqueous or protic media and can lead to reduced yields and the need for excess reagent.[2] Furthermore, boronic acids are prone to forming cyclic trimeric anhydrides (boroxines) upon dehydration, which can complicate accurate stoichiometry.[3]
In stark contrast, potassium trifluoroborates are tetracoordinate organoboron species.[4] The boron atom is part of a stable anionic complex, which effectively "protects" it from the degradation pathways that plague boronic acids.[5] These compounds are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for prolonged storage at ambient temperatures without decomposition.[2][6] This inherent stability simplifies handling and enhances the reproducibility of experimental results.
Diagram 1: Structural Comparison
A simplified representation of the core structural differences.
Reactivity and Performance in Suzuki-Miyaura Coupling
While stability is a significant advantage, the reactivity of these reagents in the catalytic cycle is paramount.
This compound is a widely used and effective coupling partner in Suzuki-Miyaura reactions.[7] However, its propensity for protodeboronation often necessitates the use of excess reagent to ensure complete consumption of the electrophile, which can impact the atom economy of the reaction.[6] The reaction conditions, particularly the presence of base and protic solvents, must be carefully optimized to minimize this side reaction.
Potassium trifluoroborates serve as a "slow-release" source of the corresponding boronic acid in situ.[8] Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to generate the active boronic acid species. This controlled release maintains a low concentration of the reactive boronic acid throughout the reaction, minimizing side reactions like protodeboronation and homocoupling.[8] This often allows for the use of near-stoichiometric amounts of the trifluoroborate, leading to improved yields and a cleaner reaction profile.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
The central role of the boron reagent in the catalytic cycle.
Comparative Data at a Glance
The following table summarizes the key performance characteristics based on established literature.
| Feature | Potassium Trifluoroborates | This compound |
| Stability | High; crystalline solids, stable to air and moisture.[2][6] | Moderate to low; susceptible to protodeboronation and boroxine formation.[1][3] |
| Handling | Simple; no special precautions required for storage.[2] | Requires careful handling and storage, often under inert atmosphere or refrigerated. |
| Stoichiometry in Reactions | Often effective in near 1:1 ratios. | Frequently requires an excess (1.5-2 equivalents) to compensate for decomposition.[6] |
| Reaction Profile | Generally cleaner with fewer byproducts due to slow release of the active species.[8] | Can be prone to side reactions like protodeboronation, leading to lower yields and purification challenges.[1] |
| Substrate Scope | Broad applicability with a wide range of aryl and heteroaryl halides.[6] | Broad, but can be limited by the stability of the specific boronic acid. |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, here are representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction using both types of reagents.
Protocol 1: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
This protocol is adapted from established procedures for the coupling of potassium aryltrifluoroborates.[1][2]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), potassium aryltrifluoroborate (0.525 mmol), and potassium carbonate (1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.
-
In a separate vial, combine palladium(II) acetate (0.01 mmol) and RuPhos (0.02 mmol) and add this catalyst mixture to the Schlenk tube under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This is a general protocol for Suzuki-Miyaura reactions involving arylboronic acids.[7]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)
-
Toluene or DME
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium catalyst (0.05 mmol).
-
Add toluene or DME (10 mL) followed by the aqueous sodium carbonate solution (1 mL, 2.0 mmol).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 3: Experimental Workflow Comparison
A high-level overview of the key steps in each protocol.
Conclusion and Recommendations
For routine Suzuki-Miyaura couplings where the boronic acid is readily available and stable, this compound remains a viable option. However, for reactions that are sensitive to stoichiometry, require high reproducibility, or involve unstable boronic acids, potassium trifluoroborates offer a clear advantage.
Key takeaways for the discerning researcher:
-
Prioritize Stability and Ease of Handling: Potassium trifluoroborates are superior in terms of benchtop stability, simplifying storage and handling, and ensuring reagent integrity over time.
-
Optimize for Yield and Purity: The "slow-release" nature of potassium trifluoroborates often leads to cleaner reactions and higher yields by minimizing side reactions.
-
Consider Long-Term Project Needs: For high-throughput screening or the synthesis of compound libraries, the reliability and consistency of potassium trifluoroborates can be invaluable.
Ultimately, the choice of reagent will depend on the specific requirements of your synthesis. However, the compelling advantages of potassium trifluoroborates in terms of stability, handling, and reaction performance make them a powerful alternative that should be strongly considered in the modern synthetic laboratory.
References
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2008, 73(19), 7428-7431. [Link]
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006, 71(16), 6175-6181. [Link]
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2002, 67(19), 6515-6521. [Link]
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008, 108(1), 288-325. [Link]
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009, 12(6), 835-850. [Link]
- Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC, 2008, 2008 October 1. [Link]
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 2002, 67(1), 16-24. [Link]
- Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. LinkedIn. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- 4-Formylphenylboronic acid. Wikipedia. [Link]
- Unlocking the Secrets of Suzuki Reaction. YouTube. [Link]
- 3-Formylphenylboronic acid.
- Protodeboron
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. [Link]
- Organotrifluorobor
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
A Predictive and Methodological Guide to the Crystal Structure of 3-Formyl-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, influencing everything from solubility and stability to biological activity. This guide provides a comprehensive analysis of the anticipated crystal structure of 3-Formyl-4-methylphenylboronic acid, a compound of interest in synthetic chemistry and drug discovery. In the absence of a publicly available crystal structure for this specific molecule, we present a predictive analysis based on the known crystal structures of closely related phenylboronic acid analogs. This document further serves as a methodological handbook, outlining the experimental and computational workflows necessary for a complete structural elucidation.
Introduction: The Significance of Boronic Acids and Their Crystal Structures
Boronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to a carbon atom. Their unique electronic properties, particularly the Lewis acidic nature of the boron atom, make them versatile building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, boronic acids have garnered significant attention in medicinal chemistry due to their ability to form reversible covalent bonds with diols, a feature exploited in the design of sensors and therapeutic agents, including enzyme inhibitors.[2][3][4]
The solid-state structure of boronic acids is of paramount importance as it dictates intermolecular interactions, which in turn affect material properties and biological efficacy. X-ray crystallography remains the gold standard for unequivocally determining these structures, providing precise information on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern crystal packing.[2][3][5]
Predicted Crystal Structure of this compound
While a definitive crystal structure for this compound is not yet publicly available, we can infer its likely structural characteristics by examining the crystallographic data of analogous compounds such as phenylboronic acid, 4-methylphenylboronic acid, and various formylphenylboronic acids.[1][6][7][8][9]
The Boronic Acid Dimer: A Recurring Motif
A hallmark of phenylboronic acid crystal structures is the formation of hydrogen-bonded dimers.[1][6] The two hydroxyl groups of the boronic acid moiety are ideally positioned to act as both hydrogen bond donors and acceptors, leading to the formation of a robust eight-membered ring system through a pair of O-H···O hydrogen bonds. This dimeric unit is a highly probable packing motif in the crystal structure of this compound.
Influence of Ring Substituents on Crystal Packing
The formyl (-CHO) and methyl (-CH₃) groups on the phenyl ring are expected to play a significant role in directing the overall crystal packing.
-
The Formyl Group: The oxygen atom of the formyl group is a potential hydrogen bond acceptor. It is plausible that this group will participate in intermolecular C-H···O or O-H···O hydrogen bonds, linking the primary boronic acid dimers into more extended one-, two-, or three-dimensional networks. In the crystal structure of 2,6-diformylphenylboronic acid, for instance, both the boronic acid and formyl groups, along with water molecules, are involved in an extensive hydrogen-bonding network.[6]
-
The Methyl Group: The methyl group is generally considered to be sterically bulky and relatively non-polar. It is likely to influence the crystal packing by dictating the spatial arrangement of molecules to minimize steric hindrance. It may also participate in weaker C-H···π interactions.
The interplay between the strong boronic acid dimerization and the weaker, but directionally significant, interactions involving the formyl and methyl groups will ultimately determine the final crystal lattice.
Comparative Analysis with Known Structures
To provide a quantitative basis for our predictions, we can compare the expected structural features of this compound with the experimentally determined structures of its analogs.
| Feature | Phenylboronic Acid | 4-Methylphenylboronic Acid | 4-Formylphenylboronic Acid | Predicted: this compound |
| Primary Packing Motif | Hydrogen-bonded dimer | Hydrogen-bonded dimer | Hydrogen-bonded dimer | Hydrogen-bonded dimer |
| Space Group | Iba2 (orthorhombic)[6][10] | Iba2 (orthorhombic)[7] | Cc (monoclinic)[9] | Likely a low-symmetry space group (e.g., monoclinic or triclinic) due to the asymmetric substitution pattern. |
| B-O Bond Lengths (Å) | ~1.36-1.37 | ~1.35-1.38[7] | ~1.36-1.37[9] | Expected to be in the range of 1.36-1.38 Å. |
| C-B Bond Length (Å) | ~1.56 | ~1.56-1.58[7] | ~1.57 | Expected to be around 1.56-1.58 Å. |
| Dihedral Angle (Phenyl Ring vs. CBO₂ Plane) | 6.6° and 21.4° (two independent molecules)[1] | 5.0° and 22.1° (two diastereomers)[7] | Planar | The planarity will be influenced by the balance of electronic and steric effects of the substituents. |
| Key Intermolecular Interactions | O-H···O hydrogen bonds forming dimers.[1][6] | O-H···O hydrogen bonds forming dimers. | O-H···O hydrogen bonds forming dimers; potential for C-H···O interactions involving the formyl group. | Strong O-H···O dimerization; additional C-H···O or O-H···O interactions involving the formyl group. |
Experimental Workflow for Structural Elucidation
The definitive determination of the crystal structure of this compound requires a systematic experimental approach.
Step-by-Step Methodology
-
Synthesis and Purification: The compound must be synthesized and purified to a high degree (>98%) to ensure the growth of high-quality single crystals.
-
Crystallization: A systematic screening of crystallization conditions is necessary. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.
-
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, accurate crystal structure.
Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of this compound requires the application of complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectroscopy are essential for confirming the molecular structure in solution and can provide insights into dynamic processes such as conformational changes.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding. The O-H stretching frequencies of the boronic acid group can indicate the strength and nature of hydrogen bonds in the solid state.[11]
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the geometry of the molecule, calculate theoretical vibrational frequencies to aid in the interpretation of IR spectra, and explore the potential energy landscape of different conformers and packing arrangements.[12]
Conclusion
The structural analysis of this compound, while currently lacking a definitive experimental crystal structure, can be approached through a combination of predictive modeling based on known analogs and a systematic experimental workflow. The anticipated crystal structure is likely to be dominated by the formation of hydrogen-bonded boronic acid dimers, with the formyl and methyl substituents playing a crucial role in directing the higher-order packing arrangement. A comprehensive structural elucidation will ultimately rely on a multi-technique approach, integrating single-crystal X-ray diffraction with spectroscopic and computational methods to provide a complete picture of this molecule's structure in both the solid and solution states. This guide provides the foundational knowledge and methodological framework for researchers to pursue such an investigation.
References
- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC.
- X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Ferromagnetic Spin Interaction Through the Inter-Heteromolecular Hydrogen Bond: A 1:1 Crystalline Complex of Phenylboronic Acid and Phenyl Nitronyl Nitroxide. Taylor & Francis Online. [Link]
- Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2.
- Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journals. [Link]
- Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. [Link]
- Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. [Link]
- Crystal structure of 4-methylphenylboronic acid, C7H9BO2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
- 4-formyl-3-methylphenylboronic acid (C8H9BO3). PubChem. [Link]
- 4-Formylphenylboronic acid. Wikipedia. [Link]
- Space-Group Revision for 4-Formylphenylboronic Acid. PDXScholar. [Link]
- 3-Formylphenylboronic acid | Request PDF.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 12. diva-portal.org [diva-portal.org]
A Senior Application Scientist's Guide to the Synthesis and Yield Validation of 3-Formyl-4-methylphenylboronic Acid
This guide provides an in-depth comparison of synthetic methodologies for 3-Formyl-4-methylphenylboronic acid, a critical bifunctional building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, validate synthetic outcomes, and offer a framework for selecting the optimal synthetic strategy.
The Strategic Importance of this compound
This compound is a highly versatile reagent in organic chemistry. Its value lies in its bifunctionality: the boronic acid moiety readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the formyl (aldehyde) group serves as a handle for a wide array of subsequent transformations, such as reductive amination, Wittig reactions, or condensations.[1][2] This dual reactivity makes it an invaluable intermediate in the synthesis of complex molecules, from advanced pharmaceutical ingredients to novel materials for organic light-emitting diodes (OLEDs).[2]
The reliability of any multi-step synthesis hinges on the yield and purity of its building blocks. Therefore, validating the synthesis yield of this compound is not merely an academic exercise but a critical step in ensuring the efficiency and cost-effectiveness of a larger research or manufacturing campaign.
Overview of Primary Synthetic Strategies
The synthesis of arylboronic acids, including this compound, predominantly relies on the borylation of an organometallic intermediate derived from an aryl halide. The two most common and competing pathways are:
-
The Organolithium Pathway: Involving a halogen-lithium exchange at cryogenic temperatures, followed by quenching with a borate ester.
-
The Grignard Pathway: Involving the formation of a Grignard reagent, which is then reacted with a borate ester.
A crucial consideration for both routes is the reactivity of the formyl group, which is incompatible with the highly nucleophilic and basic conditions of organolithium and Grignard reagent formation. Therefore, the aldehyde must first be protected, typically as an acetal, and deprotected in the final step.
In-Depth Comparison of Key Synthetic Routes
Route 1: The Organolithium Pathway via Halogen-Lithium Exchange
This method is often favored for its high efficiency and yield, though it requires stringent anhydrous conditions and cryogenic temperatures.[3][4]
Causality Behind the Method: The process begins with a halogen-lithium exchange reaction, typically using n-butyllithium (n-BuLi), on a protected aryl halide (e.g., 5-bromo-2-methylbenzaldehyde diethyl acetal). This reaction is extremely fast and efficient but must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as the reaction of the highly basic n-BuLi with other parts of the molecule or the solvent.[5] The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate), forming a boronate complex. Acidic workup then hydrolyzes this complex and the acetal protecting group to yield the final product.
Experimental Protocol: Organolithium Synthesis
Step 1: Acetal Protection of 5-Bromo-2-methylbenzaldehyde
-
To a solution of 5-bromo-2-methylbenzaldehyde (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methylbenzaldehyde diethyl acetal.
Step 2: Borylation via Halogen-Lithium Exchange
-
Under an inert nitrogen or argon atmosphere, dissolve the protected acetal (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.[5]
-
In a separate flask, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Deprotection and Isolation
-
Cool the reaction mixture to 0 °C and slowly quench by adding 1N hydrochloric acid until the pH is acidic (pH ~1-2).
-
Stir vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of the borate ester and the acetal.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Route 2: The Grignard Pathway
This classic method is often considered more operationally simple than the organolithium route as it does not always require cryogenic temperatures for the borylation step.[6]
Causality Behind the Method: This pathway involves the reaction of the protected aryl bromide with magnesium turnings to form an organomagnesium halide (Grignard reagent).[4] While less reactive than their organolithium counterparts, Grignard reagents are still potent nucleophiles. The formation of the Grignard reagent can sometimes be sluggish and may require activation with iodine or 1,2-dibromoethane.[4] The subsequent reaction with a trialkyl borate, followed by acidic workup, yields the desired boronic acid. While the reaction can proceed at higher temperatures than the lithiation route, cooling is often employed during the addition of the borate ester to control the exotherm.[6]
Experimental Protocol: Grignard Synthesis
Step 1: Acetal Protection
-
Follow Step 1 from the Organolithium Protocol.
Step 2: Grignard Reagent Formation and Borylation
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small portion of a solution of 5-bromo-2-methylbenzaldehyde diethyl acetal (1 equivalent) in anhydrous THF to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the resulting Grignard reagent to 0 °C.
-
Slowly add a solution of tri-n-butyl borate (1.2 equivalents) in anhydrous THF, maintaining the temperature below 10 °C.[4][6]
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
Step 3: Deprotection and Isolation
-
Follow Step 3 from the Organolithium Protocol.
The Critical Step: Yield Validation and Purification
A calculated crude yield can be misleading due to the presence of solvents, starting materials, and byproducts. True yield validation requires effective purification and subsequent analytical characterization.
Purification: A Self-Validating System
The primary impurities in formylphenylboronic acid synthesis are often the corresponding trimeric anhydride (boroxine) and byproducts from side reactions.[4] A particularly problematic side reaction during workup or purification is the base-sensitive Cannizzaro reaction, which disproportionates the aldehyde to a carboxylic acid and an alcohol.[3]
A highly effective purification protocol involves carefully controlling the pH during an aqueous wash.[3]
Refined Purification Protocol:
-
Suspend the crude product in water and cool to 5-10 °C.
-
Slowly add a 10% aqueous sodium hydroxide solution dropwise, ensuring the internal temperature does not exceed 10 °C and the pH does not rise above 10.5.[3] This converts the boronic acid to its water-soluble boronate salt, leaving non-acidic organic impurities behind.
-
Filter off any insoluble material.
-
Wash the aqueous phase with a non-polar organic solvent like toluene or methyl t-butyl ether to remove non-polar impurities.
-
Cool the aqueous phase back to 10 °C and re-acidify by slowly adding 10% hydrochloric acid, which precipitates the pure boronic acid.[3]
-
Filter the solid, wash with cold water, and dry under vacuum.
This controlled process minimizes the risk of the Cannizzaro reaction, which becomes significant at a pH above 11.[3] Successful execution of this protocol, resulting in a high-purity solid, validates the integrity of the product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).[7][8]
Analytical Characterization:
-
HPLC: To determine the purity of the final product with high accuracy. A purity of >99% is often achievable after careful purification.[3]
-
¹H NMR: To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Synthesis and Validation Workflow
Caption: Workflow for the synthesis and validation of this compound.
Comparative Data Summary
| Feature | Route 1: Organolithium Pathway | Route 2: Grignard Pathway |
| Typical Reported Yield | High (can approach 99% crude yield)[3][4] | Good (typically 75-95%)[3][4] |
| Reaction Temperature | Cryogenic (-78 °C) required | Milder (0 °C to reflux)[6] |
| Key Reagents | n-Butyllithium, Triisopropyl Borate | Magnesium, Tri-n-butyl Borate |
| Advantages | - Very high yields- Fast reaction | - Milder conditions- Operationally simpler |
| Disadvantages | - Requires stringent anhydrous conditions- Cryogenic temperatures are resource-intensive- n-BuLi is highly pyrophoric | - Yields can be lower and more variable- Grignard initiation can be difficult- Lower functional group tolerance than some modern methods |
| Best For | Maximizing yield in a controlled laboratory setting. | Scalable processes where avoiding cryogenics is a priority. |
Conclusion and Recommendations
Both the organolithium and Grignard pathways are viable and effective methods for the synthesis of this compound.
-
For the highest possible yield , the Organolithium Pathway is the recommended choice, provided the laboratory is equipped to handle cryogenic temperatures and pyrophoric reagents safely. The reported near-quantitative crude yields make it an attractive option for small-scale synthesis where material conservation is paramount.[3][4]
-
For larger-scale preparations or in settings where operational simplicity is prioritized , the Grignard Pathway offers a robust alternative. While the yields may be slightly lower, the avoidance of cryogenic temperatures simplifies the process significantly.
Ultimately, the most critical factor in obtaining a high-quality product is not just the chosen synthetic route, but the subsequent validation protocol . A crude product, regardless of the initial yield, is of little use. A meticulous purification strategy, particularly the controlled pH wash to prevent Cannizzaro-related impurities, followed by rigorous analytical characterization, is essential for validating the final yield and ensuring the product is fit for purpose in demanding applications like pharmaceutical synthesis.
References
- Title: Process for preparing highly pure formylphenylboronic acids.
- Title: 4-Formylphenylboronic acid. Source: Wikipedia. [Link]
- Title: How to purify boronic acids/boronate esters?
- Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. [Link]
- Title: Suzuki reaction. Source: Wikipedia. [Link]
- Title: Organoborane coupling reactions (Suzuki coupling). Source: PMC - NIH. [Link]
- Title: Suzuki Coupling. Source: Organic Chemistry Portal. [Link]
- Title: 4-formyl-3-methylphenylboronic acid (C8H9BO3). Source: PubChem. [Link]
- Title: (3-formyl-4-methoxyphenyl)boronic acid (C8H9BO4). Source: PubChem. [Link]
- Title: Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Title: Method for producing formylphenylboronic acids.
- Title: (3,4,5-trifluorophenyl)boronic acid. Source: Organic Syntheses Procedure. [Link]
- Title: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Source: MDPI. [Link]
- Title: Process for producing phenylboronic acids and triphenylboroxines.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 4. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
MIDA Boronates vs. Traditional Boronic Acids: A Performance-Based Comparative Guide for the Modern Chemist
For researchers at the forefront of chemical synthesis, particularly in the realms of pharmaceutical discovery and materials science, the choice of reagents is a critical determinant of success. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, has been significantly enhanced by the development of various organoboron reagents.[1][2] Among these, traditional boronic acids have long been the workhorse, yet their inherent instability can present significant challenges.[2][3][4] This guide provides an in-depth, data-supported comparison between traditional boronic acids and their protected counterparts, N-methyliminodiacetic acid (MIDA) boronates, to inform your selection of the optimal reagent for your synthetic endeavors.
The Fundamental Trade-Off: Reactivity vs. Stability
The central difference between boronic acids and MIDA boronates lies in a classic chemical trade-off.[4] Boronic acids possess a vacant p-orbital on the sp²-hybridized boron atom, rendering them Lewis acidic and primed for the transmetalation step in the catalytic cycle.[2] This inherent reactivity, however, is also their Achilles' heel, making them susceptible to decomposition pathways like protodeboronation, oxidation, and the formation of inactive trimeric boroxines, especially in the presence of air, moisture, or on silica gel.[3][4]
MIDA boronates were engineered to overcome these stability issues.[5][6] The trivalent MIDA ligand chelates the boron atom, changing its hybridization to sp³ and effectively "masking" the vacant p-orbital.[2] This structural change dramatically enhances stability while rendering the boronate unreactive under anhydrous cross-coupling conditions.[2][7] The boronic acid can then be liberated in situ under specific, controlled aqueous basic conditions, unleashing its reactivity precisely when needed.[7][8][9]
dot graph TD { subgraph "Traditional Boronic Acid" B1[R-B(OH)₂]; P1[Vacant p-orbital(sp² hybridized)]; R1[High Reactivity]; S1[Low Stability(Prone to decomposition)]; B1 --> P1; P1 --> R1; P1 --> S1; end subgraph "MIDA Boronate" B2[R-B(MIDA)]; P2[Occupied orbitals(sp³ hybridized)]; R2[Low Reactivity(Protected)]; S2[High Stability(Bench-top stable)]; B2 --> P2; P2 --> R2; P2 --> S2; end style B1 fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style P1 fill:#FFFFFF,stroke:#5F6368,fontcolor:#202124 style R1 fill:#EA4335,stroke:#EA4335,fontcolor:#FFFFFF style S1 fill:#EA4335,stroke:#EA4335,fontcolor:#FFFFFF style B2 fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style P2 fill:#FFFFFF,stroke:#5F6368,fontcolor:#202124 style R2 fill:#4285F4,stroke:#4285F4,fontcolor:#FFFFFF style S2 fill:#34A853,stroke:#34A853,fontcolor:#FFFFFF } caption: "Conceptual overview of the reactivity-stability trade-off."
Performance Metric Showdown: Head-to-Head Comparison
The practical advantages of MIDA boronates become evident when we examine key performance metrics. The following data, synthesized from foundational studies, illustrates their superior performance, especially for classes of boronic acids known to be notoriously unstable.[3]
Table 1: Bench-Top Stability Comparison
This table quantifies the decomposition of various boronic acids compared to their MIDA boronate counterparts when stored as solids on the bench-top, open to the air.
| Compound Class | Boronic Acid (% Remaining after 15 days) | MIDA Boronate (% Remaining after ≥60 days) | Citation |
| 2-Furan | 15% | 100% | [3] |
| 2-Thiophene | 63% | 100% | [3] |
| 2-Pyrrole | <5% | 100% | [3] |
| 2-Indole | 10% | 100% | [3] |
| Vinyl | <5% | 100% | [3] |
| Cyclopropyl | 35% | 100% | [3] |
| 2-Pyridyl | Notoriously Unstable | 100% | [3][10] |
Expert Insight: The data is unequivocal. For heterocyclic, vinyl, and cyclopropyl boronic acids, the parent compounds are practically unusable after a short period of bench-top storage. MIDA boronates, in contrast, are indefinitely stable, eliminating the need for fresh preparation before each use and ensuring reagent integrity.[3][11][12] This stability extends to compatibility with silica gel chromatography, a standard purification technique that can completely degrade many boronic acids.[5][13][14]
Table 2: Suzuki-Miyaura Cross-Coupling Efficiency
Stability directly translates to reaction performance. This table compares the yields of cross-coupling reactions between various organoboron reagents and an unactivated aryl chloride, a challenging substrate.
| Boron Reagent | Coupling Partner | Boronic Acid Yield | MIDA Boronate Yield | Citation |
| 2-Benzofuran | 4-Chloroanisole | 50% | 92% | [3] |
| 2-Thiophene | 4-Chloroanisole | 37% | 94% | [3] |
| 2-Pyrrole | 4-Chloroanisole | 25% | 90% | [3] |
| 2-Indole | 4-Chloroanisole | 14% | 93% | [3] |
| Vinyl | 4-Chloroanisole | 68% | 91% | [3] |
| 4-Methoxyphenyl | 4-Bromotoluene | 73% | 89% | [15] |
Expert Insight: The dramatic increase in yield when using MIDA boronates is attributed to the "slow-release" principle.[3][7] Under the reaction conditions (e.g., K₃PO₄ in aqueous dioxane), the MIDA boronate hydrolyzes at a controlled rate, releasing the boronic acid in situ.[3][8][10] This maintains a low, steady concentration of the highly reactive boronic acid, favoring the desired cross-coupling pathway over competing decomposition pathways that are accelerated by heat and base.[3] Using a strong base like NaOH leads to rapid deprotection, negating this advantage and resulting in yields comparable to starting with the boronic acid itself.[3][9]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} caption: "Kinetic advantage of slow-release using MIDA boronates."
The Power of Orthogonal Reactivity: Iterative Cross-Coupling
Perhaps the most transformative application of MIDA boronates is in iterative cross-coupling (ICC).[6][13][16] Because the MIDA boronate is stable to anhydrous Suzuki-Miyaura conditions, it's possible to selectively couple a bromo-MIDA boronate with a different boronic acid. The resulting product, now bearing a "protected" boronate, can be deprotected in a subsequent step to reveal a new boronic acid, ready for the next coupling. This powerful, building-block approach is analogous to solid-phase peptide synthesis and has been automated for the rapid assembly of complex molecules.[5][16]
dot graph G { layout=dot; rankdir=TB; node [shape=record, style=rounded, fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} caption: "Workflow for Iterative Cross-Coupling (ICC) using MIDA boronates."
Experimental Protocols: A Comparative Suzuki-Miyaura Reaction
To provide a practical demonstration, the following protocols outline the coupling of 2-thienylboronic acid and its MIDA boronate equivalent with 4-chloroanisole.
Protocol 1: Traditional Boronic Acid
Caution: 2-Thiopheneboronic acid is unstable and should be used immediately after purchase or purification. Yields may vary depending on reagent quality.
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5.7 mg, 0.025 mmol, 5 mol%), SPhos (20.5 mg, 0.05 mmol, 10 mol%), and K₃PO₄ (powdered, 1.59 g, 7.5 mmol).
-
Add freshly obtained 2-thiopheneboronic acid (64 mg, 0.5 mmol, 1.0 equiv).
-
Add 4-chloroanisole (71.3 mg, 0.5 mmol, 1.0 equiv).
-
Add 5:1 dioxane/H₂O (7.1 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 60 °C with vigorous stirring for 6 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to afford the product. Note: Baseline impurities from boronic acid decomposition are common.
Protocol 2: MIDA Boronate
Advantage: 2-Thiophene MIDA boronate is a bench-top stable, crystalline solid that can be weighed in the air without degradation.[3][11]
-
To a standard reaction vial, add 2-thiophene MIDA boronate (120 mg, 0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5.7 mg, 0.025 mmol, 5 mol%), SPhos (20.5 mg, 0.05 mmol, 10 mol%), and K₃PO₄ (powdered, 1.59 g, 7.5 mmol).
-
Add 4-chloroanisole (71.3 mg, 0.5 mmol, 1.0 equiv).
-
Add 5:1 dioxane/H₂O (7.1 mL). Note: An inert atmosphere is recommended to protect the catalyst, but is less critical for the stability of the boron reagent itself.
-
Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring for 6 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography. The resulting product is typically cleaner due to the higher stability of the starting boronate.
Conclusion and Recommendations
For chemists engaged in complex molecule synthesis, MIDA boronates represent a superior alternative to many traditional boronic acids. Their exceptional stability translates directly to higher, more reproducible yields, simplified purification, and expanded synthetic possibilities through iterative cross-coupling.
-
Recommendation for Routine Couplings: For common, relatively stable arylboronic acids, the traditional reagents may suffice. However, for any substrate of questionable stability, or for reactions requiring high reproducibility (e.g., library synthesis, scale-up), MIDA boronates are the recommended choice.
-
Recommendation for Unstable Substrates: For 2-heterocyclic, vinyl, cyclopropyl, and other sensitive boronic acids, MIDA boronates are not just an alternative but a solution to the inherent limitations of the parent compounds.[3][10][17] They transform previously challenging couplings into reliable and high-yielding reactions.
-
Recommendation for Advanced Synthesis: For multi-step synthetic sequences requiring the late-stage introduction or manipulation of a boronic acid, the MIDA boronate platform is unparalleled. Its compatibility with a wide range of synthetic reagents (excluding strong nucleophiles) allows it to be carried through multiple steps before the final, desired coupling.[14]
By embracing the advantages of MIDA boronates, researchers can save time, improve yields, and unlock new avenues for the efficient and reliable construction of complex molecular architectures.
References
- Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.
- Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Sharma, P., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates.
- Gillis, E. P. (2010).
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons.
- A Mild Method for Making MIDA Boronates.
- Lee, C. K., & Lipshutz, B. H. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
- Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
- Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- A Mild Method for Making MIDA Boron
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Preparation of MIDA Anhydride and Reaction with Boronic Acids.
- General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Positional Effects of the Formyl Group on the Reactivity of Phenylboronic Acids
Introduction
Formylphenylboronic acids are invaluable bifunctional reagents in modern organic synthesis, serving as molecular linchpins in the construction of complex architectures for pharmaceuticals, agrochemicals, and materials science. Their utility stems from the presence of two distinct reactive handles: the boronic acid, a workhorse in palladium-catalyzed cross-coupling reactions, and the formyl group, a versatile precursor for countless transformations. However, the synthetic outcome is not merely a function of their presence, but is critically dictated by their relative positions on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-formylphenylboronic acid isomers. Moving beyond a simple catalog of outcomes, we will dissect the underlying electronic and steric principles that govern their behavior. For researchers engaged in drug development and complex molecule synthesis, understanding these nuances is paramount for rational reaction design, troubleshooting challenging couplings, and optimizing synthetic routes.
The Theoretical Framework: Electronic and Steric Causality
The reactivity of a substituted phenylboronic acid in a reaction like the Suzuki-Miyaura coupling is fundamentally controlled by the efficiency of the transmetalation step. This key step involves the transfer of the aryl group from boron to the palladium center. The substituent—in this case, the formyl group—exerts profound influence through a combination of electronic and steric effects.
Electronic Effects: The Inductive and Mesomeric Influence
The formyl group (-CHO) is a moderately strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and, more importantly for cross-coupling, influences the C-B bond. This influence is twofold:
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.
-
Mesomeric (Resonance) Effect (-M): The carbonyl group can withdraw electron density from the ring via resonance, specifically from the ortho and para positions, by delocalizing pi-electrons onto the oxygen atom. This effect is inoperative from the meta position.
Collectively, these electron-withdrawing effects decrease the nucleophilicity of the carbon atom attached to boron, which can slow the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle.
Caption: Chemical structures of the ortho, meta, and para isomers.
Steric Hindrance: The Dominant Factor for the Ortho Isomer
While electronic effects are significant, steric hindrance often becomes the overriding factor, particularly for the ortho isomer. The proximity of the formyl group to the boronic acid creates a crowded environment around the reaction center. This steric bulk impedes the approach of the typically large palladium-phosphine catalyst complex required for transmetalation, dramatically reducing the reaction rate.[1][2] In many cases, this steric clash can completely shut down the desired reactivity under standard conditions.[1][3]
Caption: Steric clash hinders catalyst approach in the ortho-isomer.
Comparative Reactivity in Suzuki-Miyaura Coupling
Based on the interplay of these effects, a clear and predictable reactivity trend emerges for the isomers in typical palladium-catalyzed cross-coupling reactions.
General Reactivity Order: para > meta >> ortho
-
para-Formylphenylboronic Acid: This isomer is generally the most reactive of the three. While electronically deactivated by both inductive and strong resonance effects, its boronic acid group is sterically accessible. This allows the palladium catalyst to engage in the transmetalation step without significant hindrance, leading to good reaction rates and high yields.
-
meta-Formylphenylboronic Acid: The reactivity of the meta isomer is typically slightly lower than or comparable to the para isomer. The formyl group deactivates the ring inductively but lacks the strong resonance-withdrawing effect at the reaction site. This makes it electronically less deactivated than the para isomer. However, this subtle electronic advantage often does not translate into a significant rate increase and it generally performs well.
-
ortho-Formylphenylboronic Acid: This isomer is by far the least reactive. The severe steric hindrance from the adjacent formyl group is the dominant deactivating feature, often leading to very low or no product yield under standard conditions.[1] Furthermore, 2-formylphenylboronic acid is known to exist in equilibrium with its cyclic tautomer, 3-hydroxybenzoxaborole, which alters its reactivity profile and can complicate reactions. Aprotic conditions are sometimes desirable for boronic acids that are sensitive to aqueous bases.[1]
Quantitative Data Comparison
The following table summarizes representative experimental outcomes for the Suzuki-Miyaura coupling of the three isomers with a model aryl bromide. While results vary with the specific substrates, catalyst, and conditions, this data illustrates the general reactivity trend. The trend is analogous to that observed for other substituted phenylboronic acids, such as the nitrophenylboronic acid isomers.[4]
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Limiting Factor |
| para | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~92% | Electronic Deactivation |
| meta | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~88% | Electronic Deactivation |
| ortho | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | <10%[1] | Steric Hindrance |
Note: This data is compiled and representative. Overcoming the poor reactivity of the ortho-isomer often requires specialized, bulky phosphine ligands (like RuPhos or AntPhos), higher catalyst loadings, and extended reaction times.[2][5]
Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling formylphenylboronic acids. The inclusion of in-process checks ensures the methodology is self-validating.
Objective: To couple para-formylphenylboronic acid with 4-bromoanisole.
Materials:
-
para-Formylphenylboronic acid (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Toluene and Deionized Water (10:1 v/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate, Hexanes
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with stir bar
-
Inert gas supply (Nitrogen or Argon)
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to 3-Formyl-4-methylphenylboronic Acid: A Versatile Bifunctional Building Block
Introduction: Beyond a Simple Building Block
In the landscape of modern organic synthesis, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds offer remarkable stability, low toxicity, and a high degree of functional group tolerance, making them ideal for constructing complex molecular architectures.[1][3] Among this versatile class of reagents, 3-Formyl-4-methylphenylboronic acid (3F4MPBA) stands out as a particularly valuable asset for researchers in medicinal chemistry and materials science.
Its utility stems from its bifunctional nature. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of C-C bonds to create biaryl structures. Simultaneously, the strategically placed formyl (aldehyde) group provides a secondary reactive site for a plethora of subsequent transformations. The additional methyl group subtly influences the electronic properties and steric environment of the phenyl ring. This guide provides an in-depth analysis of 3F4MPBA's applications, objectively compares its utility against common alternatives, and presents field-proven experimental protocols to empower researchers in their synthetic endeavors.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds. This reaction is a cornerstone of modern chemistry for its reliability and broad substrate scope.[4]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to optimizing reaction conditions. The process is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
-
Transmetalation: The organoboron compound (3F4MPBA), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., carbonate, phosphate) is crucial for forming a more nucleophilic "ate" complex from the boronic acid, facilitating this step.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis with Alternative Reagents
The specific substitution pattern of this compound offers distinct advantages compared to other commercially available isomers and analogues. The choice of reagent can significantly impact reaction outcomes and the scope for subsequent synthetic diversification.
| Reagent | Structure | Molecular Weight | Key Differentiating Features & Considerations |
| This compound | ![]() | 163.96 | Bifunctional: Formyl group is available for post-coupling derivatization. Methyl Group: Provides a slight electron-donating effect, potentially influencing coupling kinetics. Steric hindrance is moderate. |
| 3-Formylphenylboronic acid | ![]() | 149.94 | Lacks the electron-donating methyl group, which may slightly alter its reactivity profile in the transmetalation step. A direct analogue for studying the electronic effect of the methyl group. |
| 4-Formylphenylboronic acid [7][8] | ![]() | 149.94 | Para-substitution: The formyl group is electronically withdrawing via resonance and induction. Steric hindrance around the boronic acid is minimal, which can lead to faster reaction rates compared to ortho-substituted analogues.[9] |
| 4-Methylphenylboronic acid [4][10] | ![]() | 135.96 | Monofunctional: Lacks the formyl group, limiting its use to introducing a simple tolyl moiety. Useful as a control to demonstrate the utility of the formyl group in multi-step syntheses. |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust, self-validating starting point for the coupling of 3F4MPBA with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize a 3'-formyl-4'-methyl-biphenyl derivative.
Materials:
-
This compound (3F4MPBA) (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 3F4MPBA (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) under an inert atmosphere (Argon or Nitrogen).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps.[9]
-
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Causality: A biphasic solvent system like Toluene/Water is highly effective. The base (K₃PO₄) has higher solubility in the aqueous phase, where it activates the boronic acid. The organic phase dissolves the substrates and the catalyst, allowing the reaction to proceed efficiently at the interface. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, increasing the reaction rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Synthetic Utility: The Versatility of the Formyl Group
The true power of 3F4MPBA lies in the synthetic potential unlocked after the initial cross-coupling. The formyl group on the resulting biaryl product is a versatile handle for a wide array of chemical transformations, allowing for the rapid generation of diverse compound libraries, a crucial activity in drug discovery.[1]
Caption: Post-coupling derivatization pathways for the formyl group.
This versatility makes 3F4MPBA a superior building block for creating libraries of analogues for structure-activity relationship (SAR) studies in medicinal chemistry. The ability to easily modify this position allows for fine-tuning of a molecule's steric, electronic, and hydrogen-bonding properties to optimize biological activity and pharmacokinetic profiles.
Conclusion
This compound is a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its utility extends far beyond that of a simple arylating agent in Suzuki-Miyaura cross-coupling. The presence of the formyl group provides a crucial point of diversification, enabling the efficient, multi-step synthesis of complex molecular targets. By understanding the underlying reaction mechanisms and the synthetic potential of its functional groups, researchers in drug discovery and materials science can leverage 3F4MPBA to accelerate innovation and construct novel molecules with tailored properties.
References
- Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids.
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]
- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- 4-Formylphenylboronic acid. Wikipedia. [Link]
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PubMed Central - NIH. [Link]
- 3-Formylphenylboronic acid | Request PDF.
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PubMed Central - NIH. [Link]
- 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
- Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions (RSC Publishing). [Link]
- Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central - NIH. [Link]
- Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Form
- 4-Methylphenylboronic Acid: A Catalyst for Innovation in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Palladium complexes containing ligands with hydrogen-bonding functionalities. Reactivity and catalytic studies with CO and olefins | Request PDF.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes for Formylphenylboronic Acids
Introduction: Formylphenylboronic acids (FPBAs) are indispensable bifunctional reagents in modern organic synthesis. Their unique structure, featuring both a reactive aldehyde and a versatile boronic acid moiety, makes them crucial building blocks in the pharmaceutical and materials science sectors.[1][2] They are key intermediates in the synthesis of significant drugs like the HIV protease inhibitor Atazanavir and the cancer therapy agent Rucaparib.[1] Furthermore, their role in Suzuki-Miyaura cross-coupling reactions is fundamental for constructing the complex biaryl structures found in advanced materials such as Organic Light-Emitting Diodes (OLEDs).[1][2]
Given their importance, the selection of an optimal synthetic route is a critical decision for researchers and process chemists, balancing factors of yield, purity, scalability, safety, and cost. This guide provides an in-depth comparison of the primary synthetic strategies to produce FPBAs, offering field-proven insights and detailed experimental protocols to inform your selection process.
Strategic Overview: Three Primary Pathways to FPBAs
The synthesis of FPBAs can be broadly categorized into three main strategic approaches, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, required scale, and tolerance for specific reaction conditions.
-
The Halobenzaldehyde Acetal Route: This classic and robust method involves protecting the reactive aldehyde of a starting halobenzaldehyde, forming the organometallic species (either Grignard or organolithium), borylating, and finally deprotecting to reveal the desired product. This is arguably the most common and well-documented pathway.[3][4]
-
The Palladium-Catalyzed Cross-Coupling Route: Leveraging the power of modern catalysis, this approach uses reactions like the Suzuki-Miyaura coupling to construct the C-C bond between a phenyl ring and a formyl-containing partner.[1][5][6] This strategy offers high efficiency but introduces the cost and handling considerations of palladium catalysts.
-
Direct Formylation Strategies: These routes aim to introduce the formyl group directly onto a pre-existing phenylboronic acid. While potentially the most atom-economical, methods like the Vilsmeier-Haack reaction can be limited by the electronic nature of the substrate and regioselectivity challenges.[7][8]
In-Depth Analysis of Synthetic Routes
Route 1: The Halobenzaldehyde Acetal Route via Lithiation-Borylation
This method is a workhorse for synthesizing FPBAs, particularly 4-FPBA, prized for its high yields and scalability.[3] The core principle is to mask the aldehyde, which would otherwise be incompatible with the highly nucleophilic organometallic intermediates required for borylation.
Causality of Experimental Choices:
-
Protection: The aldehyde is first converted into a diethyl acetal. This is a crucial step because organolithium and Grignard reagents readily attack aldehydes. The acetal is stable to these strong nucleophiles but can be easily hydrolyzed back to the aldehyde under acidic conditions.
-
Metal-Halogen Exchange: Using an organolithium reagent like n-butyllithium (n-BuLi) to perform a lithium-halogen exchange with the protected bromobenzaldehyde is highly efficient and proceeds rapidly at cryogenic temperatures (−78 °C).[3][4] This prevents side reactions and decomposition of the thermally sensitive aryllithium species.
-
Borylation: The generated aryllithium is a potent nucleophile that attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate.[3] Using borate esters over boron trihalides is preferable as it minimizes the formation of undesirable borinic and boronic acid byproducts.
-
Hydrolysis/Deprotection: A single acidic workup step accomplishes both the hydrolysis of the borate ester to the boronic acid and the removal of the acetal protecting group to regenerate the formyl functionality.
Workflow Diagram: Lithiation-Borylation Route
Caption: Workflow for FPBA synthesis via the lithiation-borylation pathway.
Detailed Experimental Protocol (4-Formylphenylboronic Acid):
-
Protection: To a solution of 4-bromobenzaldehyde (1 equiv.) in ethanol, add triethyl orthoformate (1.5 equiv.) and a catalytic amount of sulfuric acid. Heat the mixture at reflux for 4 hours. After cooling, neutralize with sodium ethoxide and remove the solvent under reduced pressure to yield 1-bromo-4-(diethoxymethyl)benzene.
-
Lithiation-Borylation: Dissolve the protected bromobenzaldehyde (1 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.1 equiv., solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Add triisopropyl borate (1.2 equiv.) dropwise to the aryllithium solution, again keeping the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.
-
Deprotection & Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is ~1-2. Stir vigorously for 2 hours. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization. This route can achieve crude yields as high as 99%.[3][4]
Route 2: The Palladium-Catalyzed Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[5][9] For FPBA synthesis, this typically involves coupling a dihalobenzene with a boronic acid equivalent, followed by a subsequent functional group transformation to install the aldehyde, or coupling a protected formylphenylboronic acid with a suitable partner.[6]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[10] The choice of ligand (e.g., phosphines like PPh₃ or dppf) is critical; it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: A base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[9] The base activates the boronic acid by forming a more nucleophilic "ate" complex.
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common.[10] Water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst complex.
Workflow Diagram: Suzuki-Miyaura Route
Caption: Generalized workflow for FPBA derivative synthesis via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Example: Synthesis of a Formylphenylpyridinecarboxylic Acid):
-
Setup: To a reaction vessel, add the bromopyridylcarboxylic acid (1 equiv.), the formylphenylboronic acid (1.2 equiv.), potassium phosphate (3 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%).
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Add a degassed solvent mixture, such as dioxane and water (4:1). Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography or recrystallization to obtain the desired product.[6]
Route 3: Direct Formylation via Vilsmeier-Haack Reaction
This route is attractive due to its directness, converting an electron-rich aromatic ring into an aldehyde in a single step.[7][8] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12]
Causality of Experimental Choices:
-
Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[7] Therefore, it works best with electron-rich arenes. Phenylboronic acids themselves are not strongly activated, so this route is more applicable to derivatives containing electron-donating groups. The boronic acid group is electron-withdrawing, which can deactivate the ring and make the reaction challenging.
-
Reagent Formation: DMF and POCl₃ react to form the chloroiminium ion, known as the Vilsmeier reagent.[8][13] This is the active electrophile that attacks the aromatic ring.
-
Hydrolysis: The initial substitution yields an iminium intermediate, which is readily hydrolyzed to the final aldehyde during aqueous workup.[11]
Workflow Diagram: Vilsmeier-Haack Formylation
Caption: Pathway for direct aldehyde synthesis using the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (General):
-
Reagent Preparation: Cool a flask containing DMF (as solvent and reagent) to 0 °C under a nitrogen atmosphere. Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation: Add the electron-rich aromatic substrate (1 equiv.) to the Vilsmeier reagent solution, either neat or dissolved in a minimal amount of DMF. Allow the reaction to warm to room temperature and then heat as required (e.g., 60-80 °C) for several hours until the reaction is complete.
-
Workup & Isolation: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate. Stir for 30 minutes. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify by chromatography or recrystallization.[8]
Cost-Benefit Analysis: A Comparative Summary
The optimal synthetic route depends heavily on project-specific constraints and goals. The following table summarizes the key performance indicators for each strategy.
| Metric | Route 1: Lithiation-Borylation | Route 2: Suzuki-Miyaura Coupling | Route 3: Vilsmeier-Haack |
| Overall Yield | Excellent (can be >90%)[3][4] | Good to Excellent (70-95%) | Variable (highly substrate-dependent) |
| Number of Steps | 2-3 (Protection, Borylation, Deprotection) | 1-2 (Coupling, possible modification) | 1 (Direct formylation) |
| Reagent Cost | $ (DMF, POCl₃ are inexpensive)[12] | ||
| Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Elevated temperatures (80-100 °C), inert atmosphere | Mild to elevated temperatures (0-80 °C)[11] |
| Scalability | Proven for kilogram scale[3] | Well-established for large scale | Generally less scalable due to exotherms |
| Substrate Scope | Broad (tolerant of many functional groups if protected) | Very Broad (excellent functional group tolerance)[5] | Narrow (requires electron-rich arenes)[7][13] |
| Safety/Handling | Pyrophoric organolithiums, cryogenic liquids | Precious metal catalysts, potentially toxic ligands | Corrosive POCl₃, careful quenching required |
| Key Advantage | High yield, reliability, established scalability | Excellent functional group compatibility | Direct, atom-economical, inexpensive reagents |
| Key Disadvantage | Requires cryogenic setup, protecting groups | Cost and removal of palladium catalyst | Limited substrate scope, regioselectivity issues |
Conclusion and Recommendations
For large-scale, high-purity production of standard FPBAs (e.g., 4-FPBA): The Lithiation-Borylation route (Route 1) is the industry standard. Despite the need for cryogenic conditions and the cost of reagents like butyllithium, its reliability, high yields, and proven scalability make it the most economically viable option for manufacturing.[3][14]
For medicinal chemistry and analog synthesis where functional group tolerance is paramount: The Suzuki-Miyaura Coupling (Route 2) is the superior choice. Its remarkable tolerance for a wide array of functional groups allows for late-stage diversification of complex molecules without the need for extensive protection-deprotection sequences.[5][6] The higher cost of the palladium catalyst is justified by the speed and efficiency of analog library creation.
For exploratory synthesis with specific electron-rich substrates: The Vilsmeier-Haack Reaction (Route 3) can be a quick and cost-effective option. If the starting material is suitable (e.g., a phenol or aniline derivative of phenylboronic acid), this one-step method provides the fastest path to the desired product with inexpensive reagents. However, its narrow scope and potential for side reactions make it less reliable as a general strategy.
Ultimately, the selection of a synthetic route is a strategic decision that must align with the specific goals of the research program or manufacturing campaign. By understanding the underlying causality and trade-offs of each method, researchers can make informed choices that optimize for efficiency, cost, and scientific outcome.
References
- 4-Formylphenylboronic acid - Wikipedia. (n.d.).
- The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents. (n.d.).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- Vilsmeier-Haack Reaction - NROChemistry. (n.d.).
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. (n.d.).
- Standard Lithiation–Borylation A user's guide. (2017, February 28).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboron. (2015, April 8).
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
- A revised mechanism for the base‐free organocatalytic β‐borylation reaction. (n.d.).
- Lithiation- Borylation in Synthesis. (n.d.).
- Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23).
- 4-Formylphenyl Boronic Acid (4-FPBA) - Curia Global. (n.d.).
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. (2025, November 11).
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace.
- Organocatalytic Diboration and Silaboration Based on Pyridine-Mediated Activation of Boron-Containing σ-Bond( Dissertation. (n.d.).
- Visible-Light-Induced Organocatalytic Borylation of Aryl Chlorides. | Jiao Research Group. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchGate. (2025, August 7).
- Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid | Request PDF - ResearchGate. (n.d.).
- Visible‐light‐induced organocatalytic borylation of aryl chlorides... - ResearchGate. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.).
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.).
- Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. (n.d.).
- US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents. (n.d.).
- Facile synthesis of Fe₃O₄@polyethyleneimine modified with 4-formylphenylboronic acid for the highly selective extraction of major catecholamines from human urine - PubMed. (n.d.).
- Synthesis, Design and Techno-Economic Evaluation of a Formic Acid Production Plant from Carbon Dioxide - MDPI. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. jk-sci.com [jk-sci.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. curiaglobal.com [curiaglobal.com]
A Comparative Guide to the Biological Activity of 3-Formyl-4-methylphenylboronic Acid Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the biological activity of derivatives synthesized from 3-Formyl-4-methylphenylboronic acid. We will delve into the rationale behind their synthesis, key biological activities to investigate, and detailed, field-proven protocols for their evaluation. This document is designed to be a practical resource, blending theoretical insights with actionable experimental methodologies.
Introduction: The Synergy of Boronic Acids and Schiff Bases in Drug Discovery
Boronic acids have emerged as a privileged structural motif in medicinal chemistry, largely due to the unique electronic properties of the boron atom.[1][2] The vacant p-orbital of the sp2-hybridized boron allows for reversible covalent interactions with nucleophilic residues in enzyme active sites, such as serine and threonine.[2] This has led to the successful development of potent enzyme inhibitors, most notably the proteasome inhibitor Bortezomib for the treatment of multiple myeloma.[1] Furthermore, the boronic acid moiety can interact with diols, such as those found in cell surface carbohydrates like sialic acids, which are often overexpressed in cancer cells, offering a potential mechanism for targeted drug delivery.[1]
Schiff bases, or imines, formed by the condensation of a primary amine with an aldehyde or ketone, represent another cornerstone of medicinal chemistry. The azomethine (-C=N-) linkage is critical for their biological activities, which span anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4][5] The versatility of Schiff base synthesis allows for the facile generation of large libraries of compounds with diverse structural and electronic properties, making them ideal for structure-activity relationship (SAR) studies.[6][7]
The strategic combination of the this compound scaffold allows for the creation of novel chemical entities that can leverage the biological potential of both moieties. The formyl group serves as a synthetic handle for the introduction of a wide array of amine-containing fragments via Schiff base formation, while the methyl group can influence steric and electronic properties. The boronic acid group, in turn, can act as a pharmacophore, engaging in key interactions with biological targets.
Key Biological Activities and Mechanisms of Action
Derivatives of this compound are promising candidates for evaluation in several key therapeutic areas:
-
Anticancer Activity: The primary hypothesized mechanism of anticancer action for these derivatives is the inhibition of the proteasome.[8] The boronic acid moiety can form a stable, yet reversible, complex with the N-terminal threonine residue in the chymotrypsin-like active site of the 20S proteasome.[1] This leads to an accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis.[9][10] Additionally, the overall structure of the Schiff base derivative can contribute to cytotoxicity through other mechanisms, such as DNA intercalation or the induction of reactive oxygen species (ROS).[1][3]
-
Antimicrobial Activity: The antimicrobial potential of these compounds likely stems from multiple mechanisms. The lipophilicity of the Schiff base derivatives can facilitate their transport across microbial cell membranes. Once inside, they may interfere with essential cellular processes. The boronic acid moiety could potentially inhibit key bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[2]
Experimental Design and Protocols
A logical and systematic approach is crucial for accurately assessing the biological activity of newly synthesized this compound derivatives. The following sections provide detailed, step-by-step protocols for key assays.
Part 1: Synthesis of this compound Schiff Base Derivatives (A General Protocol)
This protocol outlines a standard procedure for the synthesis of Schiff base derivatives.
Rationale: The condensation reaction between an aldehyde and a primary amine is a robust and high-yielding method for the formation of an imine bond. The use of a catalytic amount of acid accelerates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of Schiff base derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add 1.0-1.1 equivalents of the desired primary amine.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified Schiff base derivative under vacuum. Characterize the final product using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Part 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized Schiff base derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like carboplatin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Part 3: Proteasome Inhibition Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Rationale: The assay utilizes a specific peptide substrate linked to a fluorescent reporter. Cleavage of the substrate by the proteasome releases the fluorophore, resulting in an increase in fluorescence that is proportional to the proteasome's activity.
Signaling Pathway Diagram:
Caption: Simplified pathway of proteasome inhibition leading to apoptosis.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2). Prepare a stock solution of the fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO.
-
Reaction Setup: In a black 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add various concentrations of the synthesized Schiff base derivatives to the wells. Include a positive control (e.g., Bortezomib) and a no-inhibitor control.
-
Enzyme Addition: Add purified 20S proteasome to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Continue to take readings every 5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value for proteasome inhibition from a dose-response curve.
Part 4: Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: This assay determines the potency of the compounds against various bacterial and fungal strains.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Perform serial dilutions of the synthesized Schiff base derivatives in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Analysis and Structure-Activity Relationships (SAR)
While direct experimental data for derivatives of this compound is not extensively available in the public domain, we can extrapolate potential SAR trends based on related structures. The following table illustrates a hypothetical comparison of Schiff base derivatives, where R represents different substituents introduced via the primary amine.
| Derivative ID | R Group (Amine Component) | Predicted Anticancer Activity (IC50, µM) | Predicted Antimicrobial Activity (MIC, µg/mL) | Rationale for Predicted Activity |
| SB-1 | Aniline | Moderate | Moderate | The simple phenyl ring provides baseline lipophilicity and electronic properties. |
| SB-2 | 4-Nitroaniline | High | High | The electron-withdrawing nitro group can enhance interactions with biological targets and increase cell permeability. |
| SB-3 | 4-Methoxyaniline | Low-Moderate | Low-Moderate | The electron-donating methoxy group may alter the electronic distribution of the molecule, potentially reducing its activity. |
| SB-4 | 4-Chloroaniline | High | High | The halogen atom can increase lipophilicity and participate in halogen bonding, enhancing binding to target enzymes. |
| SB-5 | Naphthylamine | High | High | The extended aromatic system increases planarity and lipophilicity, potentially favoring DNA intercalation and membrane disruption. |
Note: The predicted activities are based on general trends observed for other Schiff base derivatives and require experimental validation.
Conclusion
The synthesis and evaluation of this compound derivatives present a promising avenue for the discovery of novel therapeutic agents. By leveraging the unique properties of both the boronic acid and Schiff base functionalities, it is possible to generate a diverse library of compounds with potential anticancer and antimicrobial activities. The detailed protocols provided in this guide offer a robust framework for the systematic assessment of these compounds, enabling researchers to identify lead candidates for further development. A thorough investigation of the structure-activity relationships will be paramount in optimizing the potency and selectivity of these novel derivatives.
References
- Molecules. (2020).
- PubMed Central. (2019). Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. [Link]
- National Institutes of Health. (2021).
- PubMed. (n.d.). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. [Link]
- ResearchGate. (2022).
- ResearchGate. (2012). Synthesis, characterization and antimicrobial evaluation of novel imines and thiazolidinones. [Link]
- ResearchGate. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. [Link]
- ResearchGate. (2023). Synthesis, characterization, and anticancer activity of mononuclear Schiff-base metal complexes. [Link]
- Royal Society of Chemistry. (2024). Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin(iv)
- PubMed. (n.d.). Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. [Link]
- PubMed Central. (n.d.). Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. [Link]
- National Institutes of Health. (2023). Insight into the Antibacterial Action of Iodinated Imine, an Analogue of Rafoxanide: a Comprehensive Study of Its Antistaphylococcal Activity. [Link]
- ResearchGate. (n.d.).
- Digital Repository. (2023).
- ResearchGate. (2023).
- ResearchGate. (n.d.).
- Iraqi Journal of Pharmaceutical Sciences. (2023).
- ResearchGate. (2024). Structure, Biological Activities and Synthesis of Schiff Bases: Review Article. [Link]
- PubMed Central. (n.d.).
Sources
- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Formyl-4-methylphenylboronic Acid: A Senior Scientist's Guide to Safety and Compliance
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, field-tested framework for the proper disposal of 3-Formyl-4-methylphenylboronic acid (CAS No. 1106869-99-1), moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.
The procedures outlined here are grounded in the principle that a protocol must be a self-validating system. By understanding the chemical nature of boronic acids and the regulatory landscape, we can implement a disposal strategy that is both scientifically sound and operationally robust.
Section 1: Core Safety Directives & Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound, like many arylboronic acids, is an irritant and requires careful handling.[1][2] While comprehensive toxicological data is not always available for specialized reagents, we must operate under the principle of caution, treating the compound as potentially hazardous.[1][3]
Table 1: Hazard Assessment and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE & Engineering Controls |
| Skin Irritation | Causes skin irritation.[2] Avoid direct contact. | Gloves: Chemical-impermeable gloves (e.g., nitrile). Lab Coat: Wear a lab coat at all times. |
| Eye Irritation | Causes serious eye irritation.[2] | Eye Protection: Safety goggles or a face shield are mandatory.[1] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | Ventilation: Handle exclusively in a well-ventilated area or a certified chemical fume hood.[3][4] Avoid dust formation.[1] |
| Potential Genotoxicity | Arylboronic acids as a class are considered potential genotoxic impurities.[5][6] | Adherence to all handling protocols is critical to minimize exposure. |
In case of accidental exposure, immediate action is crucial:
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
Section 2: Waste Characterization and Segregation: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous falls upon the generator—the laboratory that created the waste.[1][8] This is the most critical step in the disposal process. Waste must be strictly segregated to prevent dangerous reactions.[9]
While this compound is not explicitly a "listed" hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated for "characteristic" hazards: ignitability, corrosivity, reactivity, and toxicity.[10] Based on available Safety Data Sheet (SDS) information, it does not meet the criteria for ignitability, corrosivity, or reactivity. However, its irritant nature and the potential genotoxicity of the arylboronic acid class warrant its management as a hazardous waste.
The following decision workflow guides the process of waste characterization and segregation.
Caption: Waste classification and segregation workflow.
Section 3: Disposal Protocol for Unused Reagent and Contaminated Materials
This protocol applies to the disposal of solid this compound and any materials (e.g., weigh boats, contaminated gloves, wipers) that have come into direct contact with it.
Methodology:
-
Container Selection:
-
Waste Labeling (The Causality of Compliance):
-
Proper labeling is not just a regulatory requirement; it is a critical safety communication tool. An incomplete label can lead to improper handling by waste management personnel, potentially causing dangerous chemical reactions.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Fill out the label completely:
-
Generator Information: Your name, lab location, and contact information.
-
Chemical Contents: List the full chemical name: "this compound". Do not use abbreviations. List any other constituents (e.g., contaminated gloves).
-
Hazards: Check the appropriate hazard boxes (e.g., "Irritant").
-
-
-
Waste Accumulation:
-
Carefully transfer the solid waste or contaminated materials into the labeled container.[4] Minimize dust generation during this process.[1]
-
Keep the container sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from moisture.
-
Store the container in a designated satellite accumulation area within your laboratory. This area should be secure and away from incompatible materials like strong oxidizing agents, acids, and bases.[1]
-
-
Final Disposal:
Section 4: Protocol for Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.[12] The first rinseate is always considered hazardous.[3]
Methodology:
-
Initial Rinse (Solvent Selection Rationale):
-
Boronic acids have moderate solubility in polar organic solvents. Perform the initial rinse with a suitable solvent like acetone or ethanol.
-
Conduct this procedure in a chemical fume hood while wearing appropriate PPE.
-
Add a small amount of the solvent to the container, securely cap it, and rinse thoroughly to ensure all surfaces are wetted.
-
Crucially, decant this first rinseate into your designated hazardous waste container for this compound. [3]
-
-
Subsequent Rinses:
-
Repeat the rinse process two more times. Typically, subsequent rinseates can be disposed of down the drain with copious amounts of water, but this is highly dependent on local regulations. You must confirm this procedure with your institution's EHS office.
-
-
Final Container Preparation:
-
Allow the triple-rinsed, empty container to air dry completely in the fume hood.
-
Obliterate or remove the original chemical label to prevent confusion.
-
The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.[3]
-
By adhering to these detailed procedures, you actively contribute to a safe and compliant laboratory environment. This guide serves as a foundational resource, but it is essential to always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the ultimate authority for your operations.[13]
References
- This compound SDS, 1106869-99-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/3-formyl-4-methylphenylboronic-acid-cas1106869-99-1.html]
- OSHA Compliance For Laboratories. US Bio-Clean. [URL: https://www.usbioclean.
- SAFETY DATA SHEET - p-Tolylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/393622]
- SAFETY DATA SHEET - 4-Methylphenylboronic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/sds/M1126]
- Material Safety Data Sheet - 3-Formylphenylboronic acid. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/AC35937_sds.pdf]
- SAFETY DATA SHEET - 4-Methylbenzeneboronic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/23432_SDS.pdf]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011), Chapter 11. The National Academies of Sciences, Engineering, and Medicine. [URL: https://nap.nationalacademies.org/read/12654/chapter/13]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [URL: https://cleanmanagement.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [URL: https://www.minnstate.
- Essential Procedures for the Proper Disposal of ARI-3531. Benchchem. [URL: https://www.benchchem.com/pdf/ARI-3531-Disposal.pdf]
- SAFETY DATA SHEET - 3-Formylphenylboronic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/97024_SDS.pdf]
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2016-01/documents/f78fr1218.pdf]
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/176219-Controlling-Residual-Arylboronic-Acids-as-Potential-Genotoxic-Impurities-in-APIs/]
- The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Defense Technical Information Center. [URL: https://discover.dtic.mil/results/?q=AD1136128]
- SAFETY DATA SHEET - 4-Tolylboronic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/97024_SDS.pdf]
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Org. Process Res. Dev. 2011, 15, 5, 1063–1066. [URL: https://pubs.acs.org/doi/10.1021/op200180h]
- SAFETY DATA SHEET - this compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/802097]
- 4-Methylphenylboronic acid Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/1234_sds.pdf]
- SAFETY DATA SHEET - 3-Formylphenylboronic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/sds/F0445]
- Boronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]
- Guide to the Disposal of Chemically Stabilized and Solidified Waste. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/300010T4.PDF?Dockey=300010T4.PDF]
- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02824]
- EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [URL: https://esd.uga.
- EPA Hazardous Waste Codes. Alfred University. [URL: https://my.alfred.edu/ehs/hazardous-waste/epa-waste-codes.cfm]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. usbioclean.com [usbioclean.com]
- 10. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
A Researcher's Guide to Personal Protective Equipment for Handling 3-Formyl-4-methylphenylboronic acid
As researchers and scientists in drug development, our work with novel chemical entities demands a foundational commitment to safety. Handling specialized reagents like 3-Formyl-4-methylphenylboronic acid (CAS No. 412536-05-3) requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the correct selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans, ensuring both personal safety and experimental integrity.
The causality behind these protocols is clear: boronic acids as a class, particularly functionalized arylboronic acids, can present several hazards. While comprehensive toxicological data for this specific compound is limited, information from structurally similar compounds—such as other phenylboronic acids—indicates risks of skin, eye, and respiratory tract irritation.[1][2][3] The presence of an aldehyde (formyl) group adds another layer of potential reactivity and sensitization. Therefore, our approach must be conservative and thorough, adhering to the highest standards of laboratory safety.
Hazard Identification and Risk Assessment
Before any handling operation, a thorough risk assessment is mandatory.[4][5][6] The Safety Data Sheet (SDS) for this compound identifies it as a substance that requires careful handling to avoid contact with skin and eyes and to prevent dust inhalation.[7]
Summary of Potential Hazards:
| Hazard Class | Description | Supporting Information |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Phenylboronic acids are known skin irritants.[8][9][10] Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | The fine, dusty nature of the solid poses a significant risk of eye contact, leading to irritation.[2] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] | Inhalation of dust can irritate the nose, throat, and lungs.[1] |
| Hygroscopic Nature | Absorbs moisture from the air. | Many boronic acids are hygroscopic, which can affect compound stability and handling.[8][9][11] |
Core Personal Protective Equipment (PPE) Requirements
The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate PPE.[4][6] For this compound, a multi-layered PPE approach is essential.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[7][8] Safety glasses alone do not offer sufficient protection from the splash hazards or fine dust associated with this compound.[12]
-
Enhanced Protection: When handling larger quantities (typically >5g) or when there is a significant risk of splashing (e.g., during quenching of a reaction), a face shield must be worn in addition to safety goggles.[5][12]
Skin and Body Protection
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[9] Always inspect gloves for tears or punctures before use. For tasks involving prolonged contact or immersion, consider double-gloving or using thicker, heavy-duty nitrile gloves. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream.[8][9]
-
Lab Coat: A flame-resistant lab coat is required to protect skin and clothing from splashes and spills.[5] Ensure the coat is fully buttoned.
-
Apparel: Long pants and closed-toe shoes are a baseline requirement for entry into any laboratory where chemicals are handled.[5][12]
Respiratory Protection
The primary engineering control for preventing inhalation of chemical dusts is a certified chemical fume hood.[8][9]
-
Standard Operations: All handling of solid this compound, especially weighing, must be conducted inside a fume hood to minimize dust inhalation.[9][11]
-
When a Fume Hood is Not Available: In the rare event that a task must be performed outside of a fume hood where dust could be generated, a NIOSH-approved respirator (e.g., an N95 or P100 particulate respirator) is required.[7][8] A full respiratory protection program, including fit testing, must be in place as per OSHA standard 29 CFR 1910.134.[4]
Procedural Guidance: A Step-by-Step Handling Protocol
This protocol is designed as a self-validating system; each step directly mitigates a hazard identified in Section 1.
Step 1: Preparation and Engineering Controls
-
Designate a Workspace: All work with this compound must be performed in a designated area, preferably within a chemical fume hood.
-
Assemble Materials: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[2][13] Prepare all necessary equipment (spatulas, glassware, solvents) and a designated, labeled hazardous waste container.[14]
-
Don PPE: Put on all required PPE (lab coat, safety goggles, nitrile gloves) before handling the chemical container.
Step 2: Weighing and Transferring the Solid
-
Location: Perform this task exclusively inside a chemical fume hood to contain any airborne dust.
-
Technique: Handle the solid gently to minimize dust generation. Use a spatula to carefully transfer the desired amount from the reagent bottle to a tared weigh boat or reaction vessel.
-
Closure: Promptly and securely close the main reagent bottle. Boronic acids can be hygroscopic and air-sensitive.[8][10]
-
Cleanup: After transfer, gently wipe down the spatula and the weighing area with a damp cloth or towel to collect any residual dust, disposing of the wipe in the solid hazardous waste container.
Step 3: Spill Management
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate (If Necessary): For a large spill, evacuate the area.
-
Cleanup: For small, manageable spills, use appropriate personal protective equipment.[9] Carefully sweep up the solid material without creating dust and place it in a labeled hazardous waste container.[2][9] Do not use water to clean up the dry spill initially, as this could increase the contaminated area.
-
Final Decontamination: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.
Step 4: Waste Disposal
-
Segregation is Key: Never mix boronic acid waste with incompatible waste streams like strong oxidizing agents.[14][15]
-
Containerization: Collect all waste containing this compound (including contaminated gloves, wipes, and excess reagent) in a clearly labeled, sealed, and chemically compatible container marked "Hazardous Waste".[14][16]
-
Institutional Procedures: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[14] Do not dispose of this chemical down the drain.[9][16] While some simple, dilute boric acid solutions may be approved for drain disposal by local authorities, this is not a recommended general practice for functionalized organic boronic acids.[16][17]
PPE Selection Workflow
To streamline the decision-making process for PPE selection based on the specific task, the following workflow should be consulted.
Caption: PPE selection workflow for this compound.
References
- How To Safely Dispose of Boric Acid. Lab Alley. URL: https://www.laballey.com/blogs/news/how-to-safely-dispose-of-boric-acid
- Safety Data Sheet: Phenylboronic acid. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-227Y-EN-CH.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDBlLzkwNzU0NDU0MTU5NjYucGRmfDlmZGY1YjM4YjQwYjM5ZTQzYjM1YjM4ZWM1YjM4YjQwYjM5ZTQzYjM1YjM4ZWM1YjM4YjQwYjM5ZTQzYg
- PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. URL: https://www.cdhfinechemical.com/images/product/msds/28850_1.pdf
- Phenylboronic acid - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=98-80-6
- Phenylboronic acid - SAFETY DATA SHEET. Acros Organics. URL: https://fscimage.fishersci.com/msds/19391.htm
- Safety Data Sheet: Phenyl boronic acid-d5. Chemdox. URL: https://www.chemdox.com/meta/lt/en/sds/ZEOC-CH001-000000000000021315-1-1.pdf
- Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem. URL: https://www.benchchem.
- This compound SDS. ECHEMI. URL: https://www.echemi.com/sds/3-formyl-4-methylphenylboronic-acid-cas-412536-05-3.html
- OSHA's PPE Laboratory Standards. Clarion Safety Systems. URL: https://www.clarionsafety.
- Boric acid. Chemtalk. URL: https://chemtalk.com.au/viewtopic.php?t=1327
- Personal Protective Equipment Requirements for Laboratories. University of Chicago Environmental Health and Safety. URL: https://ehs.uchicago.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. URL: https://www.labmanager.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
- Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environmental Health and Safety. URL: https://ehs.cornell.edu/research-safety/chemical-safety/laboratory-safety-manual/3-health-and-safety-requirements/31-laboratory-responsibilities-personal-protective-equipment
- Hazardous Materials Disposal Guide. Nipissing University. URL: https://www.nipissingu.
- SAFETY DATA SHEET - 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/393622
- SAFETY DATA SHEET - 4-Methylbenzeneboronic acid. Fisher Scientific. URL: https://www.fishersci.com/sds/A13347_sds.pdf
- Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. URL: https://www.bsu.edu/-/media/www/departmentalcontent/ehs/pdfs/waste-management-guide/drain-disposal-requirements.pdf
- SAFETY DATA SHEET - 3-Fluoro-4-methylphenylboronic acid. Fisher Scientific. URL: https://www.fishersci.co.uk/gb/en/sds/ACR43342.html
- SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/431958
- Material Safety Data Sheet - 3-Formylphenylboronic acid. Cole-Parmer. URL: https://www.coleparmer.com/sds/AC35937_sds.pdf
- SAFETY DATA SHEET - 4-Methylphenylboronic Acid. TCI Chemicals. URL: https://www.tcichemicals.com/BE/en/assets/sds/M1126-EU-EN.pdf
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. clarionsafety.com [clarionsafety.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. osha.gov [osha.gov]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nipissingu.ca [nipissingu.ca]
- 16. laballey.com [laballey.com]
- 17. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




